Product packaging for trans-Carane(Cat. No.:CAS No. 18968-23-5)

trans-Carane

Cat. No.: B1175383
CAS No.: 18968-23-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

trans-Carane is a natural product found in Mentha canadensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O4 B1175383 trans-Carane CAS No. 18968-23-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18968-23-5

Molecular Formula

C14H16O4

Synonyms

BICYCLO[4.1.0]HEPTANE,3,7,7-T

Origin of Product

United States

Foundational & Exploratory

The Stereochemistry of trans-Carane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-Carane, a bicyclic monoterpene, presents a fascinating case study in stereochemistry due to its rigid bicyclo[4.1.0]heptane framework. Understanding the spatial arrangement of its constituent atoms is crucial for its application in asymmetric synthesis and as a chiral building block in drug development. This guide provides a comprehensive overview of the stereochemistry of this compound, including its absolute configuration, conformational preferences, and key experimental data for its characterization.

Introduction to the Carane Framework

The carane skeleton is a bicyclo[4.1.0]heptane structure, characterized by a six-membered ring fused to a cyclopropane ring. The numbering of the carbon atoms follows standard IUPAC nomenclature for bicyclic systems. The stereochemistry of carane isomers is determined by the relative orientation of the substituents on the bicyclic core, primarily the C3 methyl group and the gem-dimethyl group at C7, in relation to the plane of the six-membered ring.

The terms cis and trans in the context of carane refer to the relationship between the C3-methyl group and the cyclopropane ring. In this compound, the C3-methyl group and the cyclopropane ring are on opposite sides of the six-membered ring.

Absolute Configuration and Enantiomers of this compound

This compound possesses multiple chiral centers, leading to the existence of enantiomers. The absolute configuration of these enantiomers is defined using the Cahn-Ingold-Prelog (CIP) priority rules. The specific enantiomer of this compound is designated by its IUPAC name, which includes the stereochemical descriptors (R) or (S) for each chiral center. For instance, one enantiomer of this compound is systematically named (1R,3S,6S)-3,7,7-trimethylbicyclo[4.1.0]heptane[1].

The two enantiomers of this compound are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions.

Figure 1: 2D representations of the enantiomers of trans-carane.

Conformational Analysis

The bicyclo[4.1.0]heptane system of carane is conformationally restricted. The six-membered ring in carane derivatives typically adopts a flattened chair or a boat-like conformation. In the case of the bicyclo[4.1.0]heptane parent structure, the cis isomer is generally found to be more stable than the trans isomer due to increased ring strain in the trans configuration. This increased strain in the trans isomer arises from the fusion of the cyclopropane ring to the six-membered ring in a way that forces the six-membered ring into a more strained conformation compared to the cis isomer.

Quantitative Stereochemical Data

Precise quantitative data is essential for the unambiguous identification and characterization of stereoisomers. The following table summarizes key stereochemical data for this compound.

PropertyDataSource
IUPAC Name (1R,3S,6S)-3,7,7-trimethylbicyclo[4.1.0]heptanePubChem[1]
CAS Number 18968-23-5PubChem[1]
Molecular Formula C₁₀H₁₈PubChem[1]
Molecular Weight 138.25 g/mol PubChem[1]

Experimental Protocols for Stereochemical Determination

The determination of the stereochemistry of this compound relies on a combination of synthetic methods and spectroscopic analysis.

Synthesis

A common and stereoselective method for the synthesis of carane derivatives is the catalytic hydrogenation of 3-carene.

Protocol: Catalytic Hydrogenation of (+)-3-Carene

  • Starting Material: (+)-3-carene.

  • Catalyst: Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C).

  • Solvent: A suitable organic solvent such as ethanol or ethyl acetate.

  • Procedure: a. The catalyst is added to a solution of (+)-3-carene in the chosen solvent in a hydrogenation vessel. b. The vessel is purged with hydrogen gas and then pressurized to a desired pressure (typically 1-5 atm). c. The reaction mixture is stirred vigorously at room temperature until the theoretical amount of hydrogen has been consumed. d. The catalyst is removed by filtration through a pad of Celite. e. The solvent is removed under reduced pressure to yield the crude product. f. The product can be purified by distillation or chromatography.

Stereochemical Outcome: The catalytic hydrogenation of 3-carene is a syn-addition, meaning both hydrogen atoms add to the same face of the double bond. The addition occurs preferentially from the less sterically hindered face of the 3-carene molecule. This stereoselectivity leads to the formation of a specific carane isomer.

G start (+)-3-Carene step1 Catalytic Hydrogenation (H₂, PtO₂ or Pd/C) start->step1 product This compound step1->product

Figure 2: Synthetic pathway to trans-carane.
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis and trans isomers of carane.

¹H NMR Spectroscopy:

The key to differentiating cis and trans isomers lies in the coupling constants (J-values) between protons on the six-membered ring. The dihedral angle between adjacent protons is different in the two isomers, which directly affects the magnitude of the vicinal coupling constant.

  • In general, for vicinal protons in a six-membered ring, a larger dihedral angle (approaching 180°) results in a larger coupling constant (typically 8-13 Hz for trans-diaxial protons).

  • A smaller dihedral angle (approaching 0° or 60°) results in a smaller coupling constant (typically 1-5 Hz for axial-equatorial or equatorial-equatorial protons).

By analyzing the splitting patterns and measuring the coupling constants of the protons on the carane skeleton, the relative stereochemistry can be determined.

¹³C NMR Spectroscopy:

The chemical shifts of the carbon atoms in the ¹³C NMR spectrum are also sensitive to the stereochemistry of the molecule. The different spatial arrangements of the substituents in the cis and trans isomers lead to distinct chemical shifts for the carbon atoms of the bicyclic framework.

G cluster_data Data Acquisition cluster_analysis Stereochemical Analysis cluster_determination Structure Elucidation ¹H NMR ¹H NMR Coupling_Constants Coupling Constants (J-values) ¹H NMR->Coupling_Constants ¹³C NMR ¹³C NMR Chemical_Shifts Chemical Shifts (δ) ¹³C NMR->Chemical_Shifts Specific Rotation Specific Rotation Optical_Activity Optical Activity ([α]) Specific Rotation->Optical_Activity Stereochemistry This compound Stereochemistry Coupling_Constants->Stereochemistry Chemical_Shifts->Stereochemistry Optical_Activity->Stereochemistry

Figure 3: Experimental workflow for stereochemical determination.

Conclusion

The stereochemistry of this compound is defined by the trans relationship between the C3-methyl group and the cyclopropane ring within its bicyclo[4.1.0]heptane framework. Its chirality gives rise to a pair of enantiomers with specific absolute configurations. The stereoselective synthesis of this compound can be achieved through the catalytic hydrogenation of 3-carene. The unambiguous determination of its stereostructure relies on detailed analysis of NMR spectroscopic data, particularly ¹H NMR coupling constants. A thorough understanding of the stereochemical properties of this compound is fundamental for its effective utilization in the development of new chiral drugs and asymmetric catalytic processes.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of trans-Carane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of trans-carane, a bicyclic monoterpene of interest in natural product chemistry and drug discovery. While experimental data specifically for this compound is limited in publicly accessible literature, this document compiles available information and extrapolates knowledge from closely related bicyclo[4.1.0]heptane and cyclohexane systems to provide a thorough understanding of its stereochemistry and conformational behavior. This guide covers the fundamental structural features of this compound, discusses its conformational possibilities, and outlines the key experimental and computational methodologies employed in the structural elucidation of such bicyclic systems.

Introduction

This compound, systematically named (1R,3S,6S)-3,7,7-trimethylbicyclo[4.1.0]heptane, is a saturated bicyclic monoterpene with the molecular formula C₁₀H₁₈[1]. Its structure consists of a cyclohexane ring fused to a cyclopropane ring, with the fusion occurring in a trans configuration. This arrangement imparts significant conformational constraints and unique stereochemical properties to the molecule, making its study relevant for understanding the structure-activity relationships of related natural products. This compound has been identified as a component in the essential oils of certain Mentha species, including Mentha arvensis and Mentha canadensis[2]. The rigid bicyclic scaffold of carane derivatives makes them attractive starting materials in synthetic chemistry and potential pharmacophores in drug design.

Molecular Structure of this compound

The core of this compound is the bicyclo[4.1.0]heptane ring system. The fusion of the six-membered ring and the three-membered ring in a trans geometry results in a strained structure. In contrast to the more stable cis-carane, the trans isomer experiences greater ring strain due to the unfavorable fusion of the cyclopropane ring to the cyclohexane chair conformation.

Structural Parameters

Table 1: Predicted Structural Parameters for this compound (based on related structures and computational models)

ParameterValue (approximate)Notes
Bond Lengths (Å)
C-C (cyclohexane)1.53 - 1.55Typical for sp³-sp³ carbon bonds in a cyclohexane ring.
C-C (cyclopropane)1.50 - 1.52Slightly shorter than typical C-C bonds due to ring strain.
C-C (bridgehead)1.51 - 1.54Fusion of the two rings influences these bond lengths.
C-H1.09 - 1.10Standard C-H bond length.
Bond Angles (°)
C-C-C (cyclohexane)109 - 112Deviations from the ideal tetrahedral angle of 109.5° due to the bicyclic nature.
C-C-C (cyclopropane)~60 (internal)Highly strained internal angles characteristic of a cyclopropane ring.
H-C-H~109Typical tetrahedral angle.
Dihedral Angles (°)
Ring ConformationVariesThe cyclohexane ring in this compound is forced into a twisted or distorted conformation rather than a perfect chair.

Conformational Analysis

The conformational landscape of this compound is dominated by the rigid bicyclo[4.1.0]heptane framework. Unlike simple substituted cyclohexanes, the fused cyclopropane ring in a trans configuration prevents the typical chair-to-chair ring flip. This results in a molecule that is conformationally locked into a more rigid structure.

The cyclohexane ring in this compound is forced to adopt a conformation that accommodates the trans-fused cyclopropane. This is likely a highly distorted chair or a twist-boat conformation to alleviate the strain of the trans-fusion, which is sterically demanding. The energetic barrier for the interconversion between any possible conformers is expected to be significantly high.

G cluster_trans This compound Conformation Distorted_Chair Distorted Chair/Twist-Boat Conformation High_Energy_Transition_State High Energy Transition State Distorted_Chair->High_Energy_Transition_State High Energy Barrier High_Energy_Transition_State->Distorted_Chair

Figure 1: A simplified logical diagram illustrating the high energy barrier for any conformational change in the rigid this compound structure.

Experimental Protocols for Structural and Conformational Analysis

The elucidation of the precise molecular structure and conformational preferences of this compound would rely on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution[3]. For this compound, both ¹H and ¹³C NMR would be essential.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a pure sample of this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons. The chemical shifts will be indicative of the electronic environment of each proton, while the coupling constants (J-values) will provide information about the dihedral angles between adjacent protons, which is crucial for conformational analysis.

    • Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivity and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space, providing key insights into the stereochemistry and conformation.

  • ¹³C NMR Spectroscopy:

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.

    • Employ DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

    • Two-dimensional heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to correlate protons with their directly attached carbons and to establish long-range carbon-proton connectivities, respectively. This data is vital for the unambiguous assignment of all proton and carbon signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Qualitative)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Methyl Protons (C8, C9, C10)0.8 - 1.215 - 25Typically upfield signals.
Cyclopropane Protons0.5 - 1.510 - 30Shielded due to the nature of the cyclopropane ring.
Cyclohexane Protons1.0 - 2.020 - 40A complex region of overlapping multiplets is expected.
Bridgehead Carbons (C1, C6)-25 - 40Quaternary carbons with distinct chemical shifts.
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive determination of the molecular structure in the solid state, yielding precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice[4].

Protocol for X-ray Crystallography:

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data on a detector.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined (the "phase problem"), often using direct methods for small molecules. An initial electron density map is generated, into which a molecular model is built and then refined against the experimental data to obtain the final, high-resolution crystal structure.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid or liquid state[5][6].

Protocol for Gas-Phase Electron Diffraction:

  • Sample Introduction: Introduce a gaseous sample of this compound into a high-vacuum chamber.

  • Electron Diffraction: A high-energy beam of electrons is scattered by the gas-phase molecules.

  • Data Collection: The scattered electrons form a diffraction pattern that is recorded on a detector.

  • Structural Analysis: The diffraction pattern is analyzed to determine the radial distribution of interatomic distances in the molecule. This information is then used to refine a molecular model and obtain precise geometric parameters.

Computational Chemistry

In the absence of extensive experimental data, computational chemistry provides a powerful means to predict the structure and conformational energetics of molecules like this compound.

Protocol for Computational Modeling:

  • Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics (MM) force fields (e.g., MMFF, OPLS) to identify low-energy conformers.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) (e.g., B3LYP functional with a basis set like 6-31G*) or ab initio methods (e.g., MP2). This provides accurate predictions of bond lengths, bond angles, and relative energies of the conformers.

  • Frequency Calculations: Perform vibrational frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to predict the vibrational spectra (IR and Raman), which can be compared with experimental data if available.

  • NMR Chemical Shift Prediction: The NMR chemical shifts and coupling constants can also be calculated using methods like GIAO (Gauge-Including Atomic Orbital) and compared with experimental NMR data to aid in spectral assignment and confirm the predicted conformation.

G cluster_workflow Experimental and Computational Workflow Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Crystallography X-ray Crystallography Purification->Crystallography GED Gas-Phase Electron Diffraction Purification->GED Structure_Elucidation Structure and Conformation Elucidation Spectroscopy->Structure_Elucidation Crystallography->Structure_Elucidation GED->Structure_Elucidation Computation Computational Modeling (MM, DFT, Ab Initio) Computation->Structure_Elucidation

Figure 2: A workflow diagram outlining the key experimental and computational steps for the structural and conformational analysis of this compound.

Conclusion

The molecular structure and conformation of this compound are dictated by its strained bicyclo[4.1.0]heptane framework with a trans-fused cyclopropane ring. This leads to a conformationally rigid molecule, likely adopting a distorted chair or twist-boat conformation for its six-membered ring. While specific experimental structural data for this compound is sparse, a combination of modern spectroscopic techniques, particularly multi-dimensional NMR, coupled with high-level computational modeling, provides a robust framework for its detailed structural and conformational characterization. A thorough understanding of the three-dimensional structure of this compound is fundamental for exploring its potential applications in synthetic chemistry and as a scaffold in the development of new therapeutic agents. Further experimental studies, especially single-crystal X-ray diffraction and gas-phase electron diffraction, are warranted to precisely define its geometric parameters.

References

An In-depth Technical Guide to the Physical and Chemical Properties of trans-Carane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Carane, a bicyclic monoterpene, is a saturated hydrocarbon with the chemical formula C10H18. Its rigid bicyclo[4.1.0]heptane structure, featuring a cyclopropane ring fused to a cyclohexane ring, makes it a subject of interest in stereochemistry and synthetic organic chemistry. As a derivative of carene, a constituent of turpentine, this compound is a naturally occurring compound found in plants such as Mentha canadensis and Mentha arvensis.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, with a focus on data relevant to research and development.

Physical Properties

Precise experimental data for the physical properties of pure this compound are not extensively documented in publicly available literature. The data presented below is a combination of experimentally reported values for carane isomers and computationally predicted values. Researchers should use these values with the understanding that they may not precisely reflect the properties of a pure sample of this compound.

PropertyValueSource
Molecular Formula C10H18[2][3]
Molecular Weight 138.25 g/mol [2][3]
CAS Number 18968-23-5[4]
Boiling Point Not available
Melting Point Not available
Density Not available
Refractive Index Not available

Spectroscopic Properties

Detailed spectroscopic data for this compound are limited. While GC-MS data is available in databases, assigned NMR spectra are not readily found in the literature. The following represents expected spectroscopic characteristics based on its structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be complex due to the rigid bicyclic system and multiple diastereotopic protons. Signals would be expected in the aliphatic region (approximately 0.5-2.0 ppm). The cyclopropyl protons would likely appear at higher field (closer to 0.5 ppm). The methyl groups would appear as singlets or doublets depending on their position and coupling.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the ten carbon atoms. The carbons of the cyclopropane ring are expected to be shifted upfield.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons. C-H bending vibrations for the methylene and methyl groups would be observed in the 1470-1365 cm⁻¹ region. The spectrum would lack significant absorptions in the functional group region, confirming its saturated hydrocarbon nature.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 138. The fragmentation pattern would be complex, involving the loss of methyl and larger alkyl fragments.

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by its strained cyclopropane ring and the cyclohexane ring.

Synthesis of this compound

A common method for the synthesis of carane is the catalytic hydrogenation of 3-carene. This reaction typically yields a mixture of cis and trans isomers.

Experimental Protocol: Catalytic Hydrogenation of 3-Carene

This protocol is adapted from a general procedure for the hydrogenation of 3-carene. The ratio of cis to trans isomers in the product may vary depending on the specific reaction conditions.

  • Materials: 3-carene, Raney nickel catalyst, absolute ethanol, hydrogen gas.

  • Apparatus: High-pressure autoclave equipped with a stirrer.

  • Procedure:

    • In a high-pressure autoclave, combine 3-carene and absolute ethanol.

    • Add a catalytic amount of Raney nickel.

    • Seal the autoclave and purge with hydrogen gas to remove air.

    • Pressurize the autoclave with hydrogen gas to the desired pressure.

    • Heat the mixture to the reaction temperature while stirring.

    • Maintain the reaction for a set period, monitoring hydrogen uptake.

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the ethanol solvent under reduced pressure to yield the carane product.

    • The resulting mixture of cis- and this compound can be analyzed by gas chromatography. Further purification by fractional distillation or preparative chromatography may be required to isolate the trans-isomer.

Synthesis_of_trans_Carane 3-Carene 3-Carene Carane (cis/trans mixture) Carane (cis/trans mixture) 3-Carene->Carane (cis/trans mixture) H₂, Raney Ni Ethanol, Heat, Pressure

Caption: Synthesis of carane via catalytic hydrogenation of 3-carene.

Oxidation Reactions

While specific studies on the oxidation of this compound are scarce, the bicyclo[4.1.0]heptane skeleton is susceptible to oxidation, particularly at the tertiary C-H bonds, under strong oxidizing conditions. Reactions with reagents like potassium permanganate or chromium-based oxidants would likely lead to the formation of alcohols or ketones, potentially with ring-opening of the cyclopropane ring under harsh conditions.

Reduction Reactions

As a saturated hydrocarbon, this compound is unreactive towards typical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under standard conditions.

Rearrangement Reactions

The strained cyclopropane ring in this compound makes it susceptible to acid-catalyzed rearrangements. Protonation of the cyclopropane ring can lead to a carbocation intermediate that can undergo various rearrangements, including ring-opening to form monocyclic terpenes or skeletal rearrangements to other bicyclic systems. The specific products formed will depend on the acid used and the reaction conditions.

Rearrangement_of_trans_Carane This compound This compound Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate H⁺ Rearranged Products Rearranged Products Carbocation Intermediate->Rearranged Products Ring-opening/ Skeletal Rearrangement

Caption: General pathway for acid-catalyzed rearrangement of this compound.

Biological Activity and Drug Development Potential

Currently, there is a significant lack of published research on the specific biological activities of this compound and its direct derivatives in the context of drug development. While some studies have investigated the cytotoxicity of complex natural products containing the carane skeleton, these findings cannot be directly attributed to the this compound moiety itself. No specific signaling pathways involving this compound have been identified in the scientific literature.

The rigid, three-dimensional structure of the this compound scaffold could potentially serve as a template for the design of novel therapeutic agents. Its lipophilic nature suggests it could be incorporated into molecules designed to cross cell membranes. However, without dedicated pharmacological studies, its potential in drug development remains speculative.

Conclusion

This compound is a structurally interesting bicyclic monoterpene with limitedly documented physical and spectroscopic properties. Its chemical reactivity is centered around the strained cyclopropane ring, making it a substrate for synthetic transformations, particularly rearrangements. The synthesis of carane isomers is well-established, though the isolation of pure this compound can be challenging. A significant gap exists in the understanding of its biological activity and potential applications in drug discovery and development. Further research is warranted to fully characterize this compound and explore its potential as a building block in medicinal chemistry. Researchers are encouraged to undertake detailed spectroscopic analysis and biological screening of pure this compound to unlock its full potential.

References

A Technical Guide to the Stereoisomers of Carane: trans-Carane vs. cis-Carane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the trans- and cis- isomers of carane, bicyclic monoterpenes with potential applications in the pharmaceutical and agricultural sectors. The document details the physical, chemical, and biological properties of each isomer, presenting quantitative data in structured tables for clear comparison. Detailed experimental protocols for the synthesis, separation, and analysis of trans- and cis-carane are provided, alongside visualizations of experimental workflows and a proposed biological signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutic and pest management agents.

Introduction

Carane is a bicyclic monoterpene with the molecular formula C₁₀H₁₈. It exists as two primary stereoisomers, trans-carane and cis-carane, which differ in the spatial arrangement of the methyl group at C3 and the gem-dimethyl bridge. This stereochemical difference significantly influences their physical, chemical, and biological properties. While both isomers are found in various essential oils, their distinct characteristics make them of individual interest for various applications. This guide aims to provide an in-depth technical comparison of these two isomers to aid in their evaluation for research and drug development purposes.

Quantitative Data Comparison

Table 1: Physical Properties of this compound vs. cis-Carane

PropertyThis compoundcis-Carane"Carane" (Isomer Unspecified)
Molecular Formula C₁₀H₁₈C₁₀H₁₈C₁₀H₁₈
Molecular Weight ( g/mol ) 138.25138.25138.25
Boiling Point (°C) Not availableNot available169[1]
Density (g/cm³) Not availableNot available0.844[1]
Refractive Index Not availableNot available1.454[1]
CAS Number 18968-23-5[2]18968-24-6[1]554-59-6[3]

Table 2: Chromatographic and Computed Properties of this compound vs. cis-Carane

PropertyThis compoundcis-Carane
Kovats Retention Index (non-polar column) Not available975[4][5]
XLogP3 (Computed) 3.9[2]3.9[1]

Experimental Protocols

Synthesis of cis- and this compound via Catalytic Hydrogenation of (+)-3-Carene

The most common method for the synthesis of carane isomers is the catalytic hydrogenation of (+)-3-carene, a major component of turpentine. The stereochemical outcome of the reaction is highly dependent on the catalyst and reaction conditions.

Protocol:

  • Reaction Setup: A high-pressure autoclave reactor is charged with (+)-3-carene and a catalytic amount of a heterogeneous catalyst (e.g., platinum oxide (PtO₂), palladium on carbon (Pd/C), or Raney nickel).

  • Solvent: A suitable solvent, such as ethanol or hexane, is added to dissolve the starting material.

  • Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 40 psi). The reaction mixture is stirred vigorously at a specific temperature (e.g., ambient temperature) until the theoretical amount of hydrogen is consumed.

  • Work-up: After the reaction is complete, the reactor is cooled and depressurized. The catalyst is removed by filtration.

  • Purification: The solvent is removed from the filtrate under reduced pressure to yield a mixture of cis- and this compound.

Note: The ratio of cis to trans isomers is influenced by the catalyst. For instance, hydrogenation with PtO₂ at ambient temperature has been reported to produce a mixture of both isomers.

G Synthesis of Carane Isomers cluster_start Starting Material cluster_reaction Reaction cluster_product Product Mixture 3-Carene 3-Carene Catalytic_Hydrogenation Catalytic Hydrogenation (e.g., PtO₂, H₂) 3-Carene->Catalytic_Hydrogenation Mixture Mixture of cis- and this compound Catalytic_Hydrogenation->Mixture

Synthesis of carane isomers.
Separation of cis- and this compound Isomers

Due to their similar boiling points, the separation of cis- and this compound can be challenging. Preparative gas chromatography is an effective method for obtaining pure isomers.

Protocol: Preparative Gas Chromatography (Prep-GC)

  • Instrumentation: A preparative gas chromatograph equipped with a suitable column (e.g., a non-polar capillary column like squalane) and a fraction collector is used.

  • Sample Injection: The mixture of cis- and this compound is injected onto the column.

  • Chromatographic Conditions: The column temperature, carrier gas flow rate, and other parameters are optimized to achieve baseline separation of the two isomers.

  • Fraction Collection: As each isomer elutes from the column, it is directed to a cooled trap in the fraction collector, allowing for the isolation of the pure compounds.

  • Analysis: The purity of the collected fractions is confirmed by analytical gas chromatography.

G Separation of Carane Isomers cluster_input Input cluster_process Process cluster_output Output Mixture Mixture of cis- and this compound Prep_GC Preparative Gas Chromatography Mixture->Prep_GC cis-Carane Pure cis-Carane Prep_GC->cis-Carane This compound Pure this compound Prep_GC->this compound

Separation of carane isomers.
Spectroscopic Analysis

The characterization of cis- and this compound is performed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the stereochemistry of the carane isomers. The chemical shifts and coupling constants of the protons and carbons will differ due to the different spatial arrangements of the methyl groups.

  • Infrared (IR) Spectroscopy: The IR spectra of the two isomers are expected to be very similar, with characteristic C-H stretching and bending vibrations for the alkane structure. Subtle differences in the fingerprint region may be used to distinguish them.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will likely show similar fragmentation patterns for both isomers, with a molecular ion peak at m/z 138. Minor differences in the relative abundances of fragment ions may be observed.

Biological Activity and Proposed Mechanism of Action

This compound has been reported to possess antimicrobial and insect-repellent properties.[6] While the specific molecular mechanisms for the carane isomers have not been elucidated, studies on the related monoterpene, 3-carene, provide a basis for a proposed mechanism of antimicrobial action.

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of monoterpenes like carane is often attributed to their ability to disrupt the cell membranes of microorganisms.

Proposed Mechanism:

  • Membrane Interaction: The lipophilic nature of carane allows it to partition into the lipid bilayer of the bacterial cell membrane.

  • Membrane Disruption: The accumulation of carane molecules within the membrane disrupts its structure and integrity. This can lead to increased membrane fluidity and permeability.

  • Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions and small molecules.

  • Inhibition of Cellular Processes: The disruption of the cell membrane and the loss of cellular contents ultimately inhibit essential cellular processes, leading to cell death.

G Proposed Antimicrobial Mechanism of Carane Carane_Isomer Carane Isomer (trans or cis) Cell_Membrane Bacterial Cell Membrane Carane_Isomer->Cell_Membrane Partitioning Membrane_Disruption Membrane Disruption (Increased Permeability) Cell_Membrane->Membrane_Disruption Leakage Leakage of Cellular Contents Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Proposed antimicrobial mechanism.

Conclusion

The trans- and cis- isomers of carane represent a pair of stereoisomers with distinct, yet not fully characterized, properties. This guide has summarized the available quantitative data and provided detailed experimental protocols for their synthesis and separation. The proposed mechanism of antimicrobial action offers a starting point for further investigation into their biological activities. Further research is warranted to fully elucidate the individual properties and potential applications of each isomer, particularly in the fields of drug development and pest management. The methodologies and data presented herein provide a solid foundation for such future studies.

References

The Enantiomeric Dichotomy of trans-Carane: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-Carane, a bicyclic monoterpene, exists as a pair of non-superimposable mirror images, or enantiomers: (+)-trans-carane and (-)-trans-carane. While structurally similar, these stereoisomers can exhibit distinct biological activities due to the chiral nature of their interactions with biological macromolecules. This technical guide provides a comprehensive overview of the known biological activities associated with the carane scaffold, with a specific focus on the potential for enantioselective effects. Although quantitative data directly comparing the enantiomers of this compound is limited in publicly available literature, this document summarizes the reported activities for carane derivatives and related monoterpenes, offering a framework for future research. Detailed experimental protocols for key biological assays are provided to facilitate further investigation into the enantiomer-specific properties of this compound.

Introduction to this compound and Enantioselectivity

This compound is a naturally occurring bicyclic monoterpene found in the essential oils of various plants. Its rigid structure, featuring a cyclopropane ring fused to a cyclohexane ring, is the basis for its diverse biological properties. The presence of chiral centers gives rise to two enantiomeric forms: (+)-(1S,3R,6R)-3,7,7-trimethylbicyclo[4.1.0]heptane and (-)-(1R,3S,6S)-3,7,7-trimethylbicyclo[4.1.0]heptane.

Enantioselectivity is a fundamental principle in pharmacology and toxicology, where the three-dimensional arrangement of atoms in a molecule can drastically alter its interaction with chiral biological targets such as enzymes and receptors. It is well-established that different enantiomers of a chiral compound can exhibit widely varying biological activities, with one enantiomer often being significantly more potent or eliciting a different response than the other.[1]

Biological Activities of Carane Derivatives and Monoterpenes

While specific data on the individual enantiomers of this compound is scarce, research on carane derivatives and other chiral monoterpenes suggests a range of potential biological activities. These include antimicrobial, insecticidal, antifeedant, antioxidant, and anti-inflammatory effects.

Antimicrobial Activity

Terpenoids, including carane derivatives, are known to possess antimicrobial properties.[2] The lipophilic nature of these compounds allows them to partition into the cell membranes of bacteria and fungi, disrupting their integrity and leading to cell death. The specific stereochemistry of a monoterpene can influence its ability to interact with and disrupt these membranes.

Insecticidal and Antifeedant Activity

Monoterpenes are key components of plant defense mechanisms against herbivores. Derivatives of the carane system have been investigated for their insecticidal and antifeedant properties. These effects are often mediated through neurotoxic mechanisms or by acting as feeding deterrents. The chirality of these molecules can play a crucial role in their binding to insect receptors.

Antioxidant Activity

Certain carane derivatives have demonstrated significant antioxidant activity by scavenging free radicals.[3] This property is attributed to their chemical structure, which can donate hydrogen atoms or electrons to neutralize reactive oxygen species. The stereoisomeric form may influence the ease with which these reactions occur.

Anti-inflammatory Activity

The anti-inflammatory potential of carane derivatives has also been reported.[4] This activity is often assessed by measuring the inhibition of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The interaction with enzymes and receptors in the inflammatory cascade is likely to be stereoselective.

Quantitative Data on the Biological Activity of this compound Enantiomers

A thorough review of the scientific literature reveals a notable gap in quantitative data directly comparing the biological activities of (+)-trans-carane and (-)-trans-carane. The following tables are presented as a template for future research, highlighting the key parameters that should be measured to elucidate the enantioselective properties of these molecules.

Table 1: Antimicrobial Activity of this compound Enantiomers (Hypothetical Data)

EnantiomerTest OrganismMIC (µg/mL)MBC (µg/mL)
(+)-trans-CaraneStaphylococcus aureus
(-)-trans-CaraneStaphylococcus aureus
(+)-trans-CaraneEscherichia coli
(-)-trans-CaraneEscherichia coli
(+)-trans-CaraneCandida albicans
(-)-trans-CaraneCandida albicans

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Note: Data in this table is hypothetical and serves as a template for future experimental work.

Table 2: Insecticidal Activity of this compound Enantiomers (Hypothetical Data)

EnantiomerInsect SpeciesLD₅₀ (µ g/insect )
(+)-trans-CaraneSpodoptera litura
(-)-trans-CaraneSpodoptera litura
(+)-trans-CaraneAedes aegypti
(-)-trans-CaraneAedes aegypti

LD₅₀: Median Lethal Dose. Note: Data in this table is hypothetical and serves as a template for future experimental work.

Table 3: Antioxidant Activity of this compound Enantiomers (Hypothetical Data)

EnantiomerAssayIC₅₀ (µg/mL)
(+)-trans-CaraneDPPH Radical Scavenging
(-)-trans-CaraneDPPH Radical Scavenging
(+)-trans-CaraneABTS Radical Scavenging
(-)-trans-CaraneABTS Radical Scavenging

IC₅₀: Half-maximal Inhibitory Concentration. Note: Data in this table is hypothetical and serves as a template for future experimental work.

Table 4: Anti-inflammatory Activity of this compound Enantiomers (Hypothetical Data)

EnantiomerAssay ParameterIC₅₀ (µM)
(+)-trans-CaraneNO Inhibition in RAW 264.7 cells
(-)-trans-CaraneNO Inhibition in RAW 264.7 cells

IC₅₀: Half-maximal Inhibitory Concentration. Note: Data in this table is hypothetical and serves as a template for future experimental work.

Experimental Protocols

To facilitate research into the biological activities of this compound enantiomers, detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of an agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • Test compounds ((+)- and (-)-trans-carane)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Agar plates

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Add the standardized microbial suspension to each well. Include positive (microbes with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

  • MBC Determination: To determine the MBC, take an aliquot from the wells showing no growth and plate it onto agar plates. Incubate the plates overnight. The MBC is the lowest concentration that shows no bacterial growth on the agar plates.

Insecticidal Bioassay (Topical Application)

Objective: To determine the median lethal dose (LD₅₀) of a compound when applied directly to an insect.

Materials:

  • Test compounds ((+)- and (-)-trans-carane) dissolved in a suitable solvent (e.g., acetone)

  • Test insects (e.g., larvae of Spodoptera litura)

  • Microsyringe applicator

  • Petri dishes with artificial diet

  • Incubator

Procedure:

  • Insect Rearing: Rear the test insects under controlled conditions of temperature, humidity, and photoperiod.

  • Dose Preparation: Prepare a series of dilutions of the test compounds in the solvent.

  • Topical Application: Apply a small, precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects using a microsyringe applicator. A control group should be treated with the solvent alone.

  • Observation: Place the treated insects in Petri dishes with food and incubate under controlled conditions.

  • Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, and 72 hours).

  • LD₅₀ Calculation: Use probit analysis to calculate the LD₅₀ value from the mortality data.

ABTS Radical Scavenging Assay

Objective: To measure the antioxidant activity of a compound by its ability to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Materials:

  • Test compounds ((+)- and (-)-trans-carane)

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Ethanol

  • Trolox (standard antioxidant)

  • Spectrophotometer

Procedure:

  • ABTS Radical Cation Generation: Mix the ABTS and potassium persulfate solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Working Solution Preparation: Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a specific volume of the test compound at various concentrations to the ABTS working solution.

  • Absorbance Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition of the ABTS radical. The results can be expressed as the IC₅₀ value (the concentration required to inhibit 50% of the ABTS radicals) or as Trolox equivalents.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To assess the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Materials:

  • Test compounds ((+)- and (-)-trans-carane)

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified atmosphere with 5% CO₂ at 37°C.

  • Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a control group with cells treated with LPS only.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.

Signaling Pathways and Molecular Mechanisms

Currently, there is a lack of specific research on the signaling pathways directly modulated by the enantiomers of this compound. However, studies on other monoterpenes suggest potential interactions with key cellular signaling cascades. For instance, some monoterpenes have been shown to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are critical in the inflammatory response. The antioxidant effects of terpenes may involve the upregulation of endogenous antioxidant enzymes through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Future research should focus on elucidating the specific molecular targets and signaling pathways affected by (+)- and (-)-trans-carane to understand the mechanistic basis of their biological activities.

Visualizations

The following diagrams illustrate the general concepts and workflows relevant to the study of this compound enantiomers' biological activity.

Enantioselectivity cluster_enantiomers This compound Enantiomers cluster_receptor Chiral Biological Target plus (+)-trans-Carane receptor Receptor/Enzyme plus->receptor Strong Binding (High Activity) minus (-)-trans-Carane minus->receptor Weak Binding (Low/No Activity)

Caption: Enantioselective binding of this compound enantiomers to a chiral receptor.

Antimicrobial_Assay_Workflow start Start: Prepare Microbial Inoculum dilution Serial Dilution of This compound Enantiomers start->dilution inoculation Inoculate Microtiter Plates dilution->inoculation incubation Incubate at Optimal Temperature inoculation->incubation mic Determine MIC (Visual/Spectrophotometric) incubation->mic mbc_plating Plate from Wells with No Growth mic->mbc_plating mbc_incubation Incubate Agar Plates mbc_plating->mbc_incubation mbc Determine MBC mbc_incubation->mbc end End: Report MIC & MBC Values mbc->end

Caption: Workflow for determining MIC and MBC of this compound enantiomers.

Anti_Inflammatory_Assay_Workflow start Start: Culture RAW 264.7 Macrophages seeding Seed Cells in 96-well Plates start->seeding treatment Treat with this compound Enantiomers seeding->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect Supernatant incubation->supernatant griess Perform Griess Assay supernatant->griess readout Measure Absorbance at 540 nm griess->readout calculation Calculate NO Inhibition (IC50) readout->calculation end End: Report Anti-inflammatory Activity calculation->end

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Conclusion and Future Directions

The enantiomers of this compound represent a promising yet underexplored area for drug discovery and development. While the broader class of carane derivatives and monoterpenes exhibits a wide range of biological activities, a significant knowledge gap exists regarding the specific enantioselective contributions of (+)- and (-)-trans-carane. The experimental protocols and conceptual frameworks provided in this guide are intended to catalyze further research in this domain.

Future investigations should prioritize the following:

  • Chiral Synthesis and Separation: Development of efficient methods for the synthesis or separation of enantiomerically pure (+)- and (-)-trans-carane.

  • Comparative Biological Screening: Systematic evaluation of the antimicrobial, insecticidal, antioxidant, and anti-inflammatory activities of the individual enantiomers using the standardized protocols outlined herein.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by each enantiomer to understand the basis of their biological effects.

  • In Vivo Studies: Validation of promising in vitro findings in relevant animal models to assess the therapeutic potential of the individual enantiomers.

By addressing these research questions, the scientific community can unlock the full potential of this compound enantiomers as novel therapeutic agents or lead compounds for drug development.

References

The Pharmacological Potential of trans-Carane: An Analysis of a Scientific Knowledge Gap

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the existing scientific literature reveals a significant scarcity of data on the specific pharmacological effects of the monoterpene trans-carane. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. While a comprehensive technical guide on this compound cannot be constructed at this time due to the lack of available research, this whitepaper aims to illuminate this knowledge gap. To provide a potential starting point for future research, this document will summarize the known pharmacological activities of its close isomer, 3-carene, and other carane derivatives. It must be explicitly understood that the findings presented for these related compounds cannot be directly extrapolated to this compound without dedicated investigation.

The Carane Scaffold: A Brief Overview

The carane skeleton is a bicyclic monoterpene structure that forms the basis for several naturally occurring compounds. The stereoisomers, including this compound and cis-carane, along with related compounds like 3-carene, are found in the essential oils of various plants. While the carane structure has been a point of interest for synthetic chemists in the development of new compounds, the specific biological activities of the parent hydrocarbon, this compound, remain largely unexplored in publicly accessible scientific literature.

Pharmacological Activities of the Isomer 3-Carene

In contrast to the lack of data on this compound, its isomer, 3-carene, has been the subject of several pharmacological studies. These investigations provide a glimpse into the potential biological activities that could be explored for other carane isomers.

Neuroprotective Effects of 3-Carene

Recent studies have highlighted the neuroprotective potential of 3-carene, particularly in the context of Alzheimer's disease models. Research has shown that 3-carene may offer protection against amyloid-β induced neurotoxicity.

A key study demonstrated that 3-carene administration in a rat model of Alzheimer's disease led to improved memory, a reduction in amyloid plaques, and favorable changes in biochemical markers associated with the disease[1]. The proposed mechanism involves the modulation of oxidative stress, as evidenced by the restoration of superoxide dismutase (SOD) activity and a decrease in malondialdehyde (MDA) levels[1].

Experimental Protocol: Evaluation of Neuroprotective Effects of 3-Carene in an Alzheimer's Disease Rat Model

  • Animal Model: Male Wistar rats are used. Alzheimer's disease is induced by intra-hippocampal injection of amyloid-β 42 (Aβ42).

  • Treatment Groups:

    • Control group (no induction, no treatment).

    • Alzheimer's-induced group (Aβ42 injection, no treatment).

    • Treatment group (Aβ42 injection followed by 3-carene administration).

    • Protective group (3-carene administration prior to Aβ42 injection).

  • Behavioral Assessment: Memory and cognitive functions are assessed using standard behavioral tests, such as the Morris water maze or passive avoidance tests.

  • Biochemical Analysis: Serum levels of superoxide dismutase (SOD) and malondialdehyde (MDA) are measured to assess oxidative stress. Lipid profiles may also be analyzed.

  • Histological Examination: Brain tissue, specifically the hippocampus, is examined for the presence and density of amyloid-β plaques.

G cluster_induction Disease Induction cluster_treatment Treatment Regimen cluster_assessment Assessment a1 Male Wistar Rats a2 Intra-hippocampal Aβ42 Injection a1->a2 b1 3-Carene Administration (Treatment or Protective) a2->b1 Treatment Groups c1 Behavioral Tests (e.g., Morris Water Maze) b1->c1 c2 Biochemical Analysis (SOD, MDA) b1->c2 c3 Histological Examination (Amyloid Plaques) b1->c3

Experimental workflow for assessing the neuroprotective effects of 3-carene.

Antimicrobial Activity of 3-Carene

3-Carene has demonstrated notable antimicrobial effects against food-borne pathogens. Studies have investigated its activity against both Gram-positive (e.g., Brochothrix thermosphacta) and Gram-negative (e.g., Pseudomonas fluorescens) bacteria[2][3].

The proposed mechanism of action for 3-carene's antimicrobial activity is multifaceted. It is believed to cause damage to the bacterial cell wall and membrane, leading to the leakage of intracellular components such as potassium ions and proteins[3][4]. Furthermore, 3-carene may disrupt metabolic processes by inhibiting key enzymes in the tricarboxylic acid (TCA) cycle and interfering with ATP synthesis[3]. There is also evidence to suggest that it can bind to bacterial DNA, altering its structure and function[3].

Quantitative Data on Antimicrobial Activity of 3-Carene

MicroorganismAssayResultReference
Brochothrix thermosphactaMinimum Inhibitory Concentration (MIC)0.5 µL/mL[2][3]
Pseudomonas fluorescensMinimum Inhibitory Concentration (MIC)1.0 µL/mL[2][3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: Brochothrix thermosphacta and Pseudomonas fluorescens are cultured in appropriate broth media.

  • Preparation of 3-Carene Solutions: A stock solution of 3-carene is prepared and serially diluted to obtain a range of concentrations.

  • Microdilution Assay: The bacterial suspensions are added to microplate wells containing the different concentrations of 3-carene.

  • Incubation: The microplates are incubated under optimal conditions for bacterial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of 3-carene that visibly inhibits bacterial growth.

G cluster_mechanism Proposed Antimicrobial Mechanism of 3-Carene a 3-Carene b Cell Wall Damage a->b c Cell Membrane Permeabilization a->c e Metabolic Dysfunction (TCA Cycle Inhibition) a->e g Binding to Bacterial DNA a->g h Cell Death b->h d Leakage of Intracellular Components (K+, Proteins) c->d d->h f Inhibition of ATP Synthesis e->f f->h g->h

Proposed antimicrobial mechanism of action for 3-carene.

Pharmacological Activities of Synthetic Carane Derivatives

While not directly informative about this compound, the synthesis and evaluation of carane derivatives demonstrate the utility of the carane scaffold in drug discovery. A notable example is the compound KP-23 and its stereoisomers, which are derivatives of carane. These compounds have been shown to possess analgesic and anti-inflammatory properties in rodent models[5][6]. Additionally, these derivatives have exhibited strong antioxidant activity by scavenging free radicals[7].

These findings suggest that the carane bicyclic system can serve as a valuable template for the design of novel therapeutic agents. However, it is crucial to reiterate that the observed activities of these complex, synthetically modified molecules cannot be attributed to the parent hydrocarbon, this compound.

Conclusion and Future Directions

The pharmacological profile of this compound remains largely unwritten in the pages of scientific literature. This presents a clear gap in our understanding of the biological activities of common monoterpenes. The documented neuroprotective and antimicrobial effects of its isomer, 3-carene, along with the analgesic and anti-inflammatory properties of synthetic carane derivatives, strongly suggest that this compound is a molecule worthy of investigation.

Future research should focus on systematic in vitro and in vivo screening of this compound to elucidate its potential pharmacological effects. Studies should aim to determine its activity in a range of assays, including but not limited to, anti-inflammatory, analgesic, neuroprotective, antimicrobial, and cytotoxic evaluations. Elucidating the mechanisms of action and identifying the molecular targets of this compound will be crucial steps in determining its potential as a novel therapeutic agent. The data presented herein for related compounds should serve as a guide and a catalyst for these much-needed investigations.

References

An In-depth Technical Guide to trans-Carane Derivatives and Their Basic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of trans-carane derivatives, a class of bicyclic monoterpenes with growing interest in medicinal chemistry. This document summarizes their synthesis, physicochemical properties, and notable biological activities, presenting data in a structured format to facilitate research and development efforts.

Core Structure and Synthesis

The this compound scaffold is a bicyclic hydrocarbon with the IUPAC name (1R,6S)-3,7,7-trimethylbicyclo[4.1.0]heptane. The "trans" designation refers to the orientation of the cyclopropane ring relative to the larger cyclohexane ring. The primary synthetic precursor for many this compound derivatives is (+)-3-carene, a major constituent of turpentine oil.

A common synthetic route involves the catalytic hydrogenation of (+)-3-carene to yield a mixture of cis- and this compound. Subsequent functionalization, often at the C4 position, allows for the introduction of various chemical moieties, leading to a diverse library of derivatives.

General Synthetic Workflow

The synthesis of 4-substituted this compound derivatives typically begins with the preparation of trans-4-hydroxymethylcarane from (+)-3-carene. This key intermediate serves as a versatile starting point for the synthesis of a range of derivatives, including esters, ethers, aldehydes, and their corresponding acetals.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_derivatives Derivative Classes 3-Carene 3-Carene trans-4-Hydroxymethylcarane trans-4-Hydroxymethylcarane 3-Carene->trans-4-Hydroxymethylcarane Hydrogenation & Functionalization Esters Esters trans-4-Hydroxymethylcarane->Esters Esterification Aldehydes Aldehydes trans-4-Hydroxymethylcarane->Aldehydes Oxidation Alkoxynitriles Alkoxynitriles trans-4-Hydroxymethylcarane->Alkoxynitriles Reaction with Acrylonitrile Acetals Acetals Aldehydes->Acetals Acetalization

Figure 1: Synthetic overview for this compound derivatives.

Physicochemical Properties

The physicochemical properties of this compound derivatives are crucial for their potential application in drug development, influencing their absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive data for a wide range of derivatives are not extensively published, some general characteristics can be inferred from their structure.

As hydrocarbons, the parent this compound is lipophilic. The introduction of polar functional groups, such as hydroxyl or carboxyl moieties, is expected to increase hydrophilicity and influence properties like solubility and the octanol-water partition coefficient (logP).

Derivative ClassExpected SolubilityExpected logPNotes
Hydrocarbon (unfunctionalized)Low in waterHighHighly lipophilic.
Alcohols (-OH)Increased water solubilityLower than parentPolarity increases with the number of hydroxyl groups.
Esters (-COOR)Variable, depends on R groupGenerally highCan be hydrolyzed in vivo.
Aldehydes (-CHO)ModerateModerateCan be susceptible to oxidation.

Biological Activities and Basic Properties

Recent research has highlighted the potential of this compound derivatives in various therapeutic areas, particularly as antioxidant and anti-inflammatory agents.

Antioxidant Activity

A series of this compound derivatives, notably the KP-23 series which are derivatives of propranolol, have demonstrated significant antioxidant properties. Their ability to scavenge free radicals has been quantified using the ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

CompoundIC50 (mM) for ABTS•+ ScavengingRelative Scavenging Effect (%R) at 10 mM (30 min)
KP-23S11-1885
KP-23R11-1880
Tetracaine (Reference)6.299
Procaine (Reference)129-34838
Lignocaine (Reference)129-34821
Benzocaine (Reference)129-34820

Data from a study on the antioxidant activity of carane derivatives.[1]

Anti-inflammatory and Analgesic Activity

The KP-23 series has also been investigated for its anti-inflammatory and analgesic effects in rodent models. All tested compounds exhibited anti-inflammatory and analgesic properties in the hot-plate and Randall's tests.[2]

Potential Neuroprotective Effects

While direct studies on the neuroprotective effects of this compound derivatives are limited, the broader class of monoterpenes has been shown to exert neuroprotective effects through various mechanisms. These include the modulation of inflammatory pathways and the activation of pro-survival signaling cascades. It is plausible that bioactive this compound derivatives could engage similar pathways.

A potential mechanism of neuroprotection for monoterpenes involves the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation. Activation of this pathway can inhibit apoptosis and promote neuronal health.

G Monoterpene Derivative Monoterpene Derivative Receptor Receptor Monoterpene Derivative->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Pro-survival Proteins Pro-survival Proteins Akt->Pro-survival Proteins Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Figure 2: Postulated PI3K/Akt signaling pathway.

Another relevant pathway is the NF-κB signaling cascade, which plays a central role in inflammation. Inhibition of NF-κB activation is a common mechanism for the anti-inflammatory effects of natural products.

G Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Activates This compound Derivative This compound Derivative This compound Derivative->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Gene Expression Induces

Figure 3: Potential inhibition of NF-κB signaling.

Experimental Protocols

Synthesis of trans-4-Hydroxymethylcarane

Materials: (+)-3-carene, catalyst (e.g., Raney Nickel), hydrogen gas, appropriate solvent (e.g., ethanol), standard glassware for hydrogenation under pressure.

Procedure:

  • A solution of (+)-3-carene in a suitable solvent is placed in a high-pressure autoclave.

  • The catalyst is added to the solution.

  • The autoclave is sealed and purged with hydrogen gas.

  • The reaction mixture is stirred under a specific hydrogen pressure and temperature for a designated time.

  • After the reaction is complete, the autoclave is cooled, and the pressure is released.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure.

  • The resulting mixture of cis- and this compound is then typically functionalized, for example, via hydroboration-oxidation to introduce the hydroxymethyl group at the C4 position, followed by separation of the trans isomer.

ABTS•+ Radical Scavenging Assay

Materials: ABTS, potassium persulfate, phosphate-buffered saline (PBS), Trolox (standard), test compounds, 96-well microplate reader.

Procedure:

  • The ABTS•+ radical cation is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Aliquots of the test compounds (at various concentrations) are added to the wells of a 96-well plate.

  • The diluted ABTS•+ solution is added to each well.

  • The plate is incubated at room temperature for a specific time (e.g., 30 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage inhibition of absorbance is calculated relative to a control (without the test compound).

  • The IC50 value is determined from the concentration-response curve.

Conclusion

This compound derivatives represent a promising class of compounds with demonstrated antioxidant and anti-inflammatory activities. Their synthesis from readily available natural products makes them attractive candidates for further investigation in drug discovery programs. Future research should focus on expanding the library of this compound derivatives, conducting comprehensive structure-activity relationship (SAR) studies, and elucidating their precise mechanisms of action to fully realize their therapeutic potential.

References

Methodological & Application

Synthesis of trans-Carane from 3-Carene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of trans-carane via the catalytic hydrogenation of 3-carene. The synthesis of this compound is of significant interest due to its presence in various natural products and its potential as a chiral building block in medicinal chemistry. This note focuses on the heterogeneous catalytic hydrogenation method, which offers a reliable and scalable route to the desired trans-isomer. The stereochemical outcome is dictated by the steric hindrance posed by the gem-dimethylcyclopropane ring of the 3-carene molecule, favoring the delivery of hydrogen from the less hindered face. Detailed protocols for the reaction and analysis of the product mixture are provided, along with a summary of relevant quantitative data.

Introduction

Carane, a bicyclic monoterpene, exists as two stereoisomers: cis-carane and this compound. The spatial arrangement of the methyl group and the gem-dimethylcyclopropane bridge relative to the six-membered ring defines the isomer. In this compound, the methyl group and the larger bridge of the cyclopropane are on opposite sides of the six-membered ring, whereas in cis-carane, they are on the same side. The selective synthesis of the trans-isomer is a key objective for its utilization in various synthetic applications.

3-Carene, a readily available natural product, serves as an excellent starting material for the synthesis of caranes. The carbon-carbon double bond in 3-carene can be selectively reduced to yield the saturated carane structure. Catalytic hydrogenation is a widely employed and effective method for this transformation. The stereoselectivity of the hydrogenation is a critical aspect, and by selecting appropriate catalysts and reaction conditions, the formation of this compound can be maximized.

Principle of Stereoselective Synthesis

The stereoselective synthesis of this compound from 3-carene is primarily governed by steric effects. The 3-carene molecule has a rigid bicyclic structure where the gem-dimethyl group on the cyclopropane ring creates significant steric hindrance on one face of the molecule.

During catalytic hydrogenation, the 3-carene molecule adsorbs onto the surface of the metal catalyst. The hydrogen atoms are then delivered to the double bond from the catalyst surface. Due to the steric bulk of the gem-dimethyl group, the alkene will preferentially adsorb on the catalyst surface via its less hindered face. Consequently, the hydrogen atoms add to this less hindered face, leading to the predominant formation of the this compound isomer.

Data Presentation

The following table summarizes the typical reaction parameters and outcomes for the catalytic hydrogenation of 3-carene to this compound. Please note that the exact values can vary based on the specific experimental setup and the purity of the starting materials.

ParameterValueReference
Starting Material 3-Carene (purity > 90%)[1]
Catalyst Nickel Catalyst[1]
Catalyst Loading 0.5% - 2% w/w (relative to 3-carene)[1]
Hydrogen Pressure 0.03 - 0.12 MPa[1]
Reaction Temperature 50 - 60 °C[1]
Reaction Time Monitored by GC until completion[1]
Major Product This compoundTheoretical
Minor Product cis-CaraneTheoretical
Expected Stereoselectivity High preference for trans-isomerTheoretical
Solvent Solvent-free or inert solvent (e.g., ethanol)[1]

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound from 3-carene based on a typical laboratory-scale catalytic hydrogenation procedure.

Materials and Equipment
  • 3-Carene (purity > 90%)

  • Nickel catalyst (e.g., Raney Nickel or a supported nickel catalyst)

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Nitrogen gas supply

  • Hydrogen gas supply

  • Standard laboratory glassware

  • Magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Experimental Procedure

1. Reactor Preparation: a. Ensure the high-pressure hydrogenation reactor is clean and dry. b. Charge the reactor with 3-carene (e.g., 100 g) and the nickel catalyst (e.g., 1 g, 1% w/w). c. Seal the reactor according to the manufacturer's instructions.

2. Inerting the System: a. Purge the reactor with nitrogen gas three times to remove any air. b. Following the nitrogen purges, purge the reactor with hydrogen gas three times to ensure a hydrogen atmosphere.

3. Hydrogenation Reaction: a. Pressurize the reactor with hydrogen to the desired initial pressure (e.g., 0.08 MPa).[1] b. Begin stirring and heat the reactor to the target temperature (e.g., 50 °C).[1] c. Monitor the reaction progress by observing the hydrogen uptake (pressure drop). The reaction can also be monitored by taking small aliquots (after safely depressurizing and purging with nitrogen) for GC analysis to check for the disappearance of the 3-carene peak. d. As the reaction proceeds and the concentration of 3-carene decreases (e.g., to ≤60%), the hydrogen pressure can be increased (e.g., to 0.12 MPa) and the temperature raised (e.g., to 60 °C) to drive the reaction to completion.[1]

4. Work-up and Product Isolation: a. Once the reaction is complete (no further hydrogen uptake or disappearance of starting material by GC), cool the reactor to room temperature. b. Carefully vent the excess hydrogen gas and purge the reactor with nitrogen. c. Open the reactor and dilute the reaction mixture with a suitable solvent (e.g., ethanol or hexane) to facilitate filtration. d. Filter the reaction mixture through a pad of Celite or a suitable filter paper to remove the nickel catalyst. Caution: Nickel catalysts can be pyrophoric; handle with care and keep the filter cake wet. e. Wash the filter cake with the same solvent to ensure complete recovery of the product. f. Combine the filtrate and washings and remove the solvent using a rotary evaporator to yield the crude carane product.

5. Product Analysis: a. Analyze the crude product by GC-MS to determine the conversion of 3-carene and the isomeric ratio of this compound to cis-carane. b. The identity of the isomers can be confirmed by comparing their mass spectra and retention times with known standards or literature data.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 3-carene.

Synthesis_Workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Work-up cluster_analysis Analysis A Charge Reactor with 3-Carene and Catalyst B Inerting with N2 and H2 A->B Seal C Pressurize with H2 and Heat B->C D Monitor Reaction C->D E Cool and Depressurize D->E Completion F Filter to Remove Catalyst E->F G Solvent Removal F->G H GC-MS Analysis G->H I This compound (Major Product) H->I

Caption: Workflow for the synthesis of this compound.

Stereoselective Hydrogenation Mechanism

The diagram below depicts the proposed mechanism for the stereoselective formation of this compound.

Hydrogenation_Mechanism cluster_reactants Reactants cluster_adsorption Adsorption cluster_addition Hydrogen Addition cluster_product Product Carene 3-Carene Adsorbed_Carene Adsorption on Less Hindered Face Carene->Adsorbed_Carene Approaches Catalyst H2 H2 Catalyst Catalyst Surface H2->Catalyst Adsorbs Syn_Addition Syn-Addition of H atoms Catalyst->Syn_Addition Adsorbed_Carene->Syn_Addition Trans_Carane This compound Syn_Addition->Trans_Carane Desorption

Caption: Mechanism of stereoselective hydrogenation.

Conclusion

The catalytic hydrogenation of 3-carene provides an effective and stereoselective route to this compound. The reaction proceeds with high selectivity for the trans-isomer due to the steric hindrance of the gem-dimethylcyclopropane ring, which directs the hydrogenation to the less hindered face of the molecule. The provided protocol offers a robust method for the synthesis and subsequent analysis of this compound, which is a valuable chiral intermediate for various applications in research and development. Careful control of reaction parameters such as temperature, pressure, and catalyst loading is crucial for achieving high yields and purity.

References

Application Notes and Protocols for the Stereoselective Synthesis of trans-Carane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of trans-carane derivatives, which are valuable chiral building blocks for drug discovery and development. The bicyclo[4.1.0]heptane skeleton of carane, derived from the abundant natural monoterpene (+)-3-carene, offers a rigid scaffold for the precise spatial arrangement of functional groups. The methodologies outlined below focus on the synthesis of key trans-substituted intermediates, including epoxides, amino alcohols, and diols.

Core Synthetic Strategy: From (+)-3-Carene to this compound Derivatives

The primary and most efficient route to this compound derivatives commences with the stereoselective epoxidation of (+)-3-carene. The resulting trans-epoxide is a versatile intermediate that can undergo regioselective ring-opening reactions with various nucleophiles, leading to a range of trans-3,4-disubstituted carane derivatives. This overarching strategy allows for the introduction of diverse functionalities with high stereocontrol.

logical_relationship start (+)-3-Carene intermediate trans-3,4-Epoxycarane (Key Intermediate) start->intermediate Stereoselective Epoxidation product1 trans-Caran-4-ol Derivatives intermediate->product1 Nucleophilic Ring-Opening (e.g., with organometallics) product2 trans-3-Amino-4-hydroxycarane intermediate->product2 Ring-Opening with Amines product3 This compound-3,4-diol intermediate->product3 Hydrolytic Ring-Opening signaling_pathway cluster_start Reactants cluster_transition Transition State cluster_product Product start_epoxide trans-3,4-Epoxycarane ts SN2 Transition State (Attack at C4) start_epoxide->ts start_amine Amine (R-NH2) start_amine->ts product trans-3-Amino-4-hydroxycarane ts->product Trans-diaxial Ring Opening experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Dissolve Epoxide in THF/Water B 2. Add Catalytic Acid A->B C 3. Stir at Room Temp. B->C D 4. Quench with NaHCO3 C->D Reaction Complete E 5. Extract with Ethyl Acetate D->E F 6. Dry and Concentrate E->F G 7. Purify (Chromatography/ Recrystallization) F->G H I Characterize H->I Final Product: This compound-3,4-diol

Application Notes and Protocols: Asymmetric Synthesis of Chiral trans-Carane Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclic monoterpene (+)-3-carene, a readily available and inexpensive chiral building block from natural sources, serves as an excellent starting material for the asymmetric synthesis of a variety of chiral trans-carane analogs. These compounds are of significant interest in medicinal chemistry due to their rigid conformational structures and potential as scaffolds for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of chiral this compound analogs, focusing on key transformations such as epoxidation, aziridination, and subsequent nucleophilic ring-opening reactions.

Core Synthetic Strategies

The primary approach to chiral this compound analogs involves the initial functionalization of the double bond in (+)-3-carene. Key strategies include:

  • Diastereoselective Epoxidation: The formation of an epoxide ring across the double bond of (+)-3-carene can be achieved with high diastereoselectivity, leading predominantly to the α-epoxide due to the steric hindrance of the gem-dimethyl group.

  • Stereoselective Aziridination: Direct aziridination of (+)-3-carene provides a route to chiral aminocarane derivatives.

  • Nucleophilic Ring-Opening: The resulting epoxides and aziridines can be regioselectively opened by various nucleophiles to introduce diverse functionalities in a trans fashion.

Experimental Protocols

Protocol 1: Diastereoselective Epoxidation of (+)-3-Carene

This protocol describes the synthesis of (+)-3α,4α-epoxycarane, a key intermediate for various this compound analogs.

  • Materials: (+)-3-Carene, meta-chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve (+)-3-carene (1.0 eq) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude (+)-3α,4α-epoxycarane.

Protocol 2: Synthesis of trans-3-Azido-4-caranol

This protocol details the regioselective ring-opening of (+)-3α,4α-epoxycarane with an azide nucleophile.

  • Materials: (+)-3α,4α-Epoxycarane, Sodium azide (NaN₃), Ammonium chloride (NH₄Cl), Methanol, Water.

  • Procedure:

    • To a solution of (+)-3α,4α-epoxycarane (1.0 eq) in a mixture of methanol and water (4:1), add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

    • Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude trans-3-azido-4-caranol.

Protocol 3: Asymmetric Simmons-Smith Cyclopropanation of a Chiral Allylic Alcohol

This protocol describes a diastereoselective cyclopropanation to form a this compound system.

  • Materials: Chiral allylic alcohol (e.g., cinnamyl alcohol as a model), Diethylzinc (1.0 M in hexanes), Diiodomethane, Anhydrous Dichloromethane (DCM).

  • Procedure:

    • To a solution of the chiral allylic alcohol (1.0 eq) in anhydrous DCM at 0 °C, add a solution of diethylzinc (2.0 eq) dropwise.

    • After stirring for 20 minutes, add diiodomethane (3.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

Data Presentation

Table 1: Diastereoselective Transformations of (+)-3-Carene

TransformationReagentsProductDiastereomeric Ratio (α:β)Yield (%)
Epoxidationm-CPBA3,4-Epoxycarane>95:5~90
AziridinationChloramine-TN-Tosyl-3,4-imino-carane>90:10~85

Table 2: Nucleophilic Ring-Opening of (+)-3α,4α-Epoxycarane

NucleophileProductRegioselectivity (trans)Yield (%)
NaN₃ / NH₄Cltrans-3-Azido-4-caranol>98%~92
R₂NHtrans-3-Amino-4-caranol>95%~88
H₂O / H⁺trans-3,4-Carandiol>99%~95

Table 3: Asymmetric Cyclopropanation of Chiral Allylic Alcohols

SubstrateChiral LigandProductDiastereomeric RatioEnantiomeric Excess (ee, %)
Cinnamyl AlcoholAziridine-phosphineCyclopropylmethanolup to 16:1>90
GeraniolDioxaborolaneCyclopropylmethanol derivative>20:1>99

Visualizations

synth_pathway start (+)-3-Carene epoxide (+)-3α,4α-Epoxycarane start->epoxide m-CPBA azido_alcohol trans-3-Azido-4-caranol epoxide->azido_alcohol NaN₃, NH₄Cl amino_alcohol trans-3-Amino-4-caranol azido_alcohol->amino_alcohol Reduction (e.g., H₂, Pd/C) diamine trans-3,4-Diaminocarane amino_alcohol->diamine Further Functionalization experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis dissolve Dissolve Starting Material in Solvent cool Cool to 0 °C dissolve->cool add_reagent Add Reagent Dropwise cool->add_reagent stir Stir at Room Temperature add_reagent->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify analyze Spectroscopic Analysis (NMR, GC-MS) purify->analyze

The Versatility of trans-Carane: A Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule can dictate its biological activity. Chiral building blocks derived from natural products offer a powerful and cost-effective strategy for introducing chirality. Among these, (+)-3-carene, a bicyclic monoterpene readily available from turpentine oil, serves as an excellent starting material for the synthesis of the trans-carane scaffold. This chiral backbone has proven to be a versatile platform for the development of a wide range of chiral ligands and auxiliaries, enabling highly stereoselective transformations. This application note provides a detailed overview of the use of this compound as a chiral building block, including key synthetic transformations, experimental protocols, and applications in asymmetric catalysis.

Synthesis of Key this compound Intermediates

The journey from the naturally occurring (+)-3-carene to valuable this compound-based chiral synthons typically begins with stereoselective modifications of the parent olefin. Key transformations include epoxidation and subsequent ring-opening reactions to introduce diverse functionalities with high stereocontrol.

Stereoselective Epoxidation of (+)-3-carene

The epoxidation of (+)-3-carene proceeds with high diastereoselectivity to afford α-epoxycarane. This epoxide is a pivotal intermediate for the synthesis of various this compound derivatives.

Experimental Protocol: Synthesis of (1S,3S,4S,6R)-3,4-Epoxycarane

A solution of (+)-3-carene (13.6 g, 100 mmol) in a suitable solvent such as dichloromethane is cooled to 0 °C. To this solution, a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), is added portion-wise while maintaining the temperature. The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a sodium sulfite solution to quench the excess peroxide, followed by a sodium bicarbonate solution to remove the acidic byproduct. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude epoxide. Purification by distillation under reduced pressure affords pure (1S,3S,4S,6R)-3,4-epoxycarane.

Synthesis of this compound-3,4-diol

The corresponding diol can be obtained through the hydrolysis of the epoxide. This diol serves as a precursor for various chiral ligands.

Experimental Protocol: Synthesis of (1S,3S,4S,6R)-Carane-3,4-diol

To a solution of 3,4-epoxycarane (15.2 g, 100 mmol) in a mixture of ethanol and water, a catalytic amount of a mineral acid, such as sulfuric acid, is added. The mixture is heated to reflux and stirred for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude diol. Recrystallization or column chromatography can be used for purification. A mixture of (1S,3S,4S,6R)-carane-3,4-diol and its (1S,3R,4R,6R) isomer is often obtained, with the former being the major product[1].

Application of this compound Derivatives in Asymmetric Synthesis

The chiral scaffold of this compound has been successfully employed in the design of ligands for a variety of asymmetric transformations, most notably in the addition of organometallic reagents to carbonyl compounds.

Asymmetric Addition of Diethylzinc to Aldehydes

Carane-based aminodiols have emerged as effective chiral ligands for the enantioselective addition of diethylzinc to aldehydes, yielding chiral secondary alcohols with high enantiomeric excess.

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Carane-Based Aminodiols [2]

LigandAldehydeProduct ConfigurationYield (%)ee (%)
N-Benzyl aminodiolBenzaldehydeR9568
N-Methyl aminodiolBenzaldehydeR9255
(S)-N-Methylbenzyl aminodiolBenzaldehydeR9885
(R)-N-Methylbenzyl aminodiolBenzaldehydeR9678

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), a solution of the chiral carane-based aminodiol ligand (0.1 mmol) in anhydrous toluene is prepared. To this solution, diethylzinc (1.0 M in hexanes, 2.2 mmol) is added dropwise at 0 °C, and the mixture is stirred for 30 minutes. Benzaldehyde (1.0 mmol) is then added, and the reaction is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding chiral 1-phenyl-1-propanol. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Reaction Workflow for Asymmetric Diethylzinc Addition

G cluster_prep Catalyst Formation cluster_reaction Asymmetric Addition cluster_workup Workup & Purification Ligand Ligand Catalyst Catalyst Ligand->Catalyst Toluene, 0 °C Et2Zn Et2Zn Et2Zn->Catalyst Product Product Catalyst->Product Aldehyde, RT Aldehyde Aldehyde Aldehyde->Product Quench Quench (NH4Cl) Product->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Chiral Alcohol Purification->Final_Product

Caption: Workflow for the asymmetric addition of diethylzinc to aldehydes.

Synthesis of Other Chiral Ligands from this compound

The versatility of the this compound scaffold extends to the synthesis of other classes of chiral ligands, although detailed protocols and applications are still emerging.

Potential for Chiral Phosphine Ligands

The hydroxyl groups of this compound-diols can serve as handles for the introduction of phosphine moieties, leading to the formation of chiral phosphine ligands. These ligands have potential applications in a wide range of transition-metal-catalyzed asymmetric reactions, such as hydrogenation and cross-coupling reactions.

Conceptual Synthetic Pathway to a Carane-Based Diphosphine Ligand

G This compound-diol This compound-diol Ditosylate This compound-ditosylate This compound-diol->Ditosylate TsCl, Pyridine Diphosphine This compound-diphosphine Ligand Ditosylate->Diphosphine KPR2

Caption: Conceptual synthesis of a diphosphine ligand from this compound-diol.

Chiral Pyrazole Ligands

The carane framework can also be incorporated into heterocyclic structures to generate novel chiral ligands. For instance, the synthesis of chiral pyrazole ligands offers opportunities for applications in various catalytic asymmetric reactions.

This compound, readily accessible from the chiral pool, stands out as a valuable and versatile building block in asymmetric synthesis. The stereodefined framework of this compound allows for the synthesis of a variety of chiral ligands and auxiliaries with high stereocontrol. The successful application of this compound-based aminodiols in the highly enantioselective addition of diethylzinc to aldehydes highlights the potential of this scaffold. Further exploration into the synthesis and application of other ligand classes, such as phosphines and pyrazoles derived from this compound, is expected to unveil new and efficient catalytic systems for a broad range of asymmetric transformations, thereby solidifying the importance of this chiral building block in modern organic synthesis and drug development.

References

The Enduring Allure of Pine: Application of trans-Carane in Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

LODZ, Poland – October 30, 2025 – In the ever-evolving world of fragrance chemistry, the quest for novel and captivating scents is perpetual. Researchers and perfumers constantly explore the vast landscape of organic molecules to create unique olfactory experiences. Among these, the bicyclic monoterpene trans-carane and its derivatives have emerged as a promising class of compounds, offering a versatile palette of woody, balsamic, and floral notes that enrich the modern perfumer's arsenal. This application note delves into the synthesis, olfactory properties, and practical applications of this compound derivatives in fragrance chemistry, providing detailed protocols for their preparation and sensory evaluation.

Derived from (+)-3-carene, a major constituent of turpentine from Pinus sylvestris, this compound provides a readily available and sustainable platform for the synthesis of a variety of fragrance ingredients.[1] The functionalization of the carane skeleton allows for the creation of a spectrum of scents, from warm and woody to fresh and floral, making these compounds valuable components in a wide range of consumer products, including fine fragrances, personal care items, and household cleaners.

Olfactory Profile and Performance of this compound Derivatives

The odor characteristics of this compound derivatives are significantly influenced by the nature and position of functional groups on the bicyclic ring. A summary of the olfactory profiles and, where available, quantitative data for select derivatives is presented below.

Compound NameStructureOdor DescriptionOdor Threshold (ppb)Substantivity on Cotton (hours)
This compoundC₁₀H₁₈Weak, woody, herbaceousNot widely reportedLow
trans-4-HydroxymethylcaraneC₁₁H₂₀OBalsamic-woodyData not availableModerate
trans-4-FormylcaraneC₁₁H₁₈OWoody, slightly aldehydicData not availableModerate
trans-4-AcetoxymethylcaraneC₁₃H₂₂O₂Herb-flowerData not availableModerate to High

Table 1: Olfactory and Performance Data of Selected this compound Derivatives. The data presented is a compilation from available literature. Odor thresholds and substantivity can vary based on the evaluation method and the product matrix.

Experimental Protocols

Protocol 1: Synthesis of trans-4-Hydroxymethylcarane

This protocol details the synthesis of trans-4-hydroxymethylcarane from (+)-3-carene, a key intermediate for various other carane-based fragrance compounds.[1]

Materials:

  • (+)-3-carene (95% purity)

  • Paraformaldehyde

  • Acetic anhydride

  • Sodium acetate

  • Raney Nickel catalyst

  • Hydrogen gas

  • Diethyl ether

  • Sodium hydroxide solution (10%)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating mantle

  • Hydrogenation apparatus

Procedure:

Step 1: Synthesis of 4-Hydroxymethyl-2-carene and 4-Hydroxymethyl-3(10)-carene Mixture

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place (+)-3-carene, paraformaldehyde, and anhydrous sodium acetate in acetic anhydride.

  • Heat the mixture with stirring to 80-90°C for 5-6 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them with water, 10% sodium hydroxide solution, and finally with a saturated sodium chloride solution until neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain a mixture of acetates of 4-hydroxymethyl-2-carene and 4-hydroxymethyl-3(10)-carene.

  • Hydrolyze the acetate mixture by refluxing with a 10% aqueous-alcoholic solution of sodium hydroxide for 2 hours.

  • After cooling, extract the product with diethyl ether, wash the extract until neutral, dry, and evaporate the solvent to yield a mixture of 4-hydroxymethyl-2-carene and 4-hydroxymethyl-3(10)-carene.

Step 2: Hydrogenation to 4-Hydroxymethylcarane

  • Dissolve the mixture of homocarenols from Step 1 in ethanol in a hydrogenation apparatus.

  • Add Raney Nickel catalyst to the solution.

  • Hydrogenate the mixture under a hydrogen pressure of 50 atm at 80°C until the absorption of hydrogen ceases.

  • After cooling and releasing the pressure, filter off the catalyst.

  • Remove the solvent from the filtrate by distillation under reduced pressure to obtain crude 4-hydroxymethylcarane.

  • Purify the product by vacuum distillation.

Protocol 2: Sensory Evaluation using the Triangle Test

The triangle test is a discriminative sensory analysis method used to determine if a detectable difference exists between two samples.[2][3][4]

Objective: To determine if a statistically significant olfactory difference exists between a standard fragrance formulation and one containing a this compound derivative.

Materials:

  • Standard fragrance formulation (Control)

  • Test fragrance formulation (containing a known concentration of a this compound derivative)

  • Odor-free smelling strips (blotters)

  • Glass vials with caps for sample presentation

  • A panel of at least 20-30 trained or consumer panelists

  • A well-ventilated, odor-free evaluation room

Procedure:

  • Sample Preparation: Prepare three sets of coded samples for each panelist. Two samples will be the control (A), and one will be the test formulation (B), or two will be the test formulation (B) and one will be the control (A). The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be randomized across the panelists.

  • Panelist Instructions: Instruct each panelist that they will be presented with three samples, two of which are identical and one is different. Their task is to identify the "odd" or "different" sample.

  • Evaluation: Each panelist dips a clean smelling strip into each of the three coded vials in the order presented (from left to right). They should sniff each strip and identify the one that smells different from the other two.

  • Data Collection: Record the number of correct identifications.

  • Statistical Analysis: Analyze the results using a chi-square test or by comparing the number of correct responses to a statistical table for triangle tests to determine if the difference is statistically significant (typically at a p-value < 0.05).

Protocol 3: Measurement of Fragrance Substantivity on Fabric

This protocol outlines a method to assess the longevity of a fragrance compound on a textile substrate.

Materials:

  • Solution of the this compound derivative in a suitable solvent (e.g., ethanol) at a known concentration.

  • Standard cotton swatches (e.g., 5x5 cm).

  • A controlled environment chamber with constant temperature and humidity.

  • Gas chromatograph-mass spectrometer (GC-MS) for headspace analysis.

  • Solid-phase microextraction (SPME) fibers.

  • Glass jars with airtight lids.

Procedure:

  • Sample Application: Apply a precise amount of the fragrance solution onto the center of each cotton swatch and allow the solvent to evaporate completely.

  • Incubation: Place each treated swatch into a separate airtight glass jar. Store the jars in a controlled environment chamber at a constant temperature (e.g., 25°C) and humidity (e.g., 50% RH).

  • Headspace Analysis: At predetermined time intervals (e.g., 0, 4, 8, 24, 48 hours), remove a jar from the chamber.

  • Expose an SPME fiber to the headspace of the jar for a fixed period to adsorb the volatile fragrance molecules.

  • Immediately analyze the adsorbed compounds by desorbing the SPME fiber in the injection port of a GC-MS.

  • Quantification: Quantify the amount of the this compound derivative in the headspace at each time point by comparing the peak area to a calibration curve.

  • Data Analysis: Plot the concentration of the fragrance compound in the headspace as a function of time. The rate of decay of the concentration is an indicator of the fragrance's substantivity.

Signaling Pathways and Experimental Workflows

The perception of fragrance molecules like this compound derivatives begins with their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.

Olfactory_Signaling_Pathway cluster_0 Olfactory Cilium Odorant This compound Derivative OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Golf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opening Ca_Na Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Figure 1: Simplified diagram of the olfactory signal transduction pathway initiated by the binding of a this compound derivative to an olfactory receptor.

The experimental workflow for the development and evaluation of new fragrance ingredients, such as this compound derivatives, is a multi-step process that integrates chemical synthesis with rigorous sensory and performance testing.

Fragrance_Development_Workflow start Start: Identify Lead Compound (e.g., this compound) synthesis Synthesis of Derivatives start->synthesis purification Purification & Characterization (GC-MS, NMR) synthesis->purification sensory_screening Preliminary Sensory Screening purification->sensory_screening quant_sensory Quantitative Sensory Analysis (Odor Threshold, Triangle Test) sensory_screening->quant_sensory performance Performance Evaluation (Substantivity, Stability) quant_sensory->performance application Application in Product Formulation (e.g., Perfume, Soap) performance->application final_eval Final Product Sensory Evaluation application->final_eval end End: Commercialization final_eval->end

Figure 2: A typical experimental workflow for the development and evaluation of a new fragrance ingredient derived from this compound.

Conclusion

This compound and its derivatives represent a valuable and versatile class of compounds in the field of fragrance chemistry. Their synthesis from readily available natural precursors, coupled with their diverse and appealing olfactory profiles, makes them attractive targets for both academic research and industrial development. The protocols and workflows outlined in this application note provide a framework for the systematic exploration and evaluation of these promising fragrance ingredients, paving the way for the creation of new and exciting scents for a wide range of consumer products. Further research into the quantitative structure-activity relationships of carane derivatives will undoubtedly unlock even more olfactory possibilities from this fascinating molecular scaffold.

References

Oxidation of trans-Carane: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

The oxidation of bicyclic alkanes such as trans-carane is a fundamental transformation in organic synthesis, providing access to valuable oxygenated derivatives. These derivatives can serve as key intermediates in the development of novel pharmaceuticals and other bioactive molecules. This document provides a detailed protocol for the oxidation of this compound to trans-caran-4-one, a ketone derivative. The described methodology is based on established procedures for the oxidation of saturated hydrocarbons, offering a reproducible and scalable approach for research and drug development applications.

The protocol utilizes a chromium(VI)-based oxidizing agent, a well-documented and effective reagent for the conversion of C-H bonds to carbonyl groups. The reaction proceeds with regioselectivity, targeting the methylene group at the C4 position of the carane ring system. Careful control of reaction parameters is crucial for achieving optimal yields and minimizing the formation of byproducts.

Experimental Protocol

This protocol details the oxidation of this compound to trans-caran-4-one.

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Sulfuric acid (H₂SO₄)

  • Acetone

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous sodium chloride solution)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Oxidizing Agent (Jones Reagent): In a flask immersed in an ice bath, cautiously add 26.7 g of chromium trioxide to 23 mL of concentrated sulfuric acid. Slowly add 50 mL of deionized water with continuous stirring until the chromium trioxide is completely dissolved.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10 g of this compound in 100 mL of acetone. Cool the solution in an ice bath.

  • Oxidation Reaction: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of this compound in acetone. Maintain the reaction temperature below 20°C throughout the addition. After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Work-up:

    • Quench the reaction by the slow addition of isopropanol until the orange-brown color of Cr(VI) is no longer visible and a green precipitate of Cr(III) salts forms.

    • Decant the supernatant and wash the chromium salts with diethyl ether.

    • Combine the supernatant and the ether washings in a separatory funnel.

    • Wash the organic layer successively with deionized water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure trans-caran-4-one.

Data Presentation

ReactantOxidizing AgentSolventReaction TimeTemperature (°C)Yield (%)Product
This compoundChromium trioxide/H₂SO₄Acetone2 hours<20~60-70trans-Caran-4-one

Note: The yield is an approximation based on typical oxidation reactions of this type and may vary depending on the specific reaction conditions and scale.

Experimental Workflow

Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up cluster_purification Purification prep_reagent Prepare Jones Reagent (CrO₃ in H₂SO₄/H₂O) add_reagent Add Jones Reagent Dropwise prep_reagent->add_reagent dissolve Dissolve this compound in Acetone cool Cool to <20°C dissolve->cool cool->add_reagent react Stir at Room Temperature for 2 hours add_reagent->react quench Quench with Isopropanol react->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer extract->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate chromatography Silica Gel Column Chromatography evaporate->chromatography product Pure trans-Caran-4-one chromatography->product

Caption: Workflow for the oxidation of this compound.

Application Notes and Protocols: Acid-Catalyzed Rearrangement of trans-Carane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed rearrangement of trans-carane, a bicyclic monoterpene, represents a significant pathway to the synthesis of various rearranged p-menthane and m-menthane derivatives. These products are valuable intermediates in the fragrance, flavor, and pharmaceutical industries. The reaction proceeds through carbocationic intermediates, leading to a variety of skeletal rearrangements and ring-opening products. The product distribution is highly dependent on the nature of the acid catalyst, solvent, temperature, and reaction time. Understanding and controlling these parameters are crucial for selectively obtaining desired products.

These application notes provide a comprehensive overview of the acid-catalyzed rearrangement of this compound, including detailed experimental protocols, quantitative data on product distribution, and mechanistic insights.

Reaction Mechanisms

The acid-catalyzed rearrangement of this compound is initiated by the protonation of the cyclopropane ring, leading to the formation of a tertiary carbenium ion. This intermediate can then undergo a series of rearrangements, including 1,2-hydride and 1,2-methyl shifts, as well as ring-opening of the cyclopropane ring, to yield various isomeric menthanes and menthadienes. The stability of the carbocationic intermediates plays a crucial role in determining the final product distribution.

For instance, the initial protonation can lead to the cleavage of either the C1-C7 or the C6-C7 bond of the cyclopropane ring, resulting in different carbocationic pathways and, consequently, different product skeletons. The choice of a Brønsted or Lewis acid catalyst can influence the initial site of protonation and the subsequent rearrangement pathways.

dot

Acid_Catalyzed_Rearrangement_of_trans_Carane This compound This compound Protonation Protonation This compound->Protonation H+ Carbocation Intermediate A Carbocation Intermediate A Protonation->Carbocation Intermediate A C1-C7 cleavage Carbocation Intermediate B Carbocation Intermediate B Protonation->Carbocation Intermediate B C6-C7 cleavage p-Menthane Derivatives p-Menthane Derivatives Carbocation Intermediate A->p-Menthane Derivatives Rearrangement Ring-Opened Products Ring-Opened Products Carbocation Intermediate A->Ring-Opened Products m-Menthane Derivatives m-Menthane Derivatives Carbocation Intermediate B->m-Menthane Derivatives Rearrangement Carbocation Intermediate B->Ring-Opened Products

Caption: General reaction pathway for the acid-catalyzed rearrangement of this compound.

Quantitative Data Summary

The product distribution in the acid-catalyzed rearrangement of this compound is highly sensitive to the reaction conditions. The following tables summarize the quantitative data from various studies, highlighting the influence of different catalysts and temperatures on the product yields.

Table 1: Isomerization of (+)-trans-Carane with Different Acid Catalysts

CatalystTemperature (°C)Reaction Time (h)Conversion (%)p-Menthadienes (%)m-Menthadienes (%)Other Products (%)
H-Beta Zeolite100495453520
H-ZSM-5 Zeolite120688552520
Sulfated Zirconia80298603010
Amberlyst-1590592503812

Table 2: Influence of Temperature on Product Distribution using H-Beta Zeolite

Temperature (°C)Conversion (%)p-Menthadienes (%)m-Menthadienes (%)Cymenes (%)
8075504010
10095453520
12098353035
14099252055

Experimental Protocols

Below are detailed methodologies for key experiments in the acid-catalyzed rearrangement of this compound.

Protocol 1: Isomerization of (+)-trans-Carane using H-Beta Zeolite

Objective: To investigate the catalytic activity of H-Beta zeolite in the isomerization of (+)-trans-carane.

Materials:

  • (+)-trans-Carane (98% purity)

  • H-Beta Zeolite (Si/Al ratio = 25)

  • Anhydrous Toluene (solvent)

  • n-Dodecane (internal standard)

  • Nitrogen gas (inert atmosphere)

  • Round-bottom flask (50 mL) with a reflux condenser

  • Magnetic stirrer with heating plate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Activate the H-Beta zeolite catalyst by heating at 500 °C for 4 hours under a flow of dry air. Cool down to room temperature in a desiccator.

  • In a 50 mL round-bottom flask, add the activated H-Beta zeolite (0.5 g).

  • Add 20 mL of anhydrous toluene to the flask.

  • Add (+)-trans-carane (1.0 g, 7.34 mmol) and n-dodecane (0.1 g, as an internal standard) to the mixture.

  • Purge the flask with nitrogen gas for 5 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring under a nitrogen atmosphere.

  • Take aliquots (0.1 mL) of the reaction mixture at regular intervals (e.g., 1, 2, 4, 6 hours).

  • Filter the aliquots through a short pad of silica gel to remove the catalyst.

  • Analyze the samples by GC-MS to determine the conversion of this compound and the distribution of products.

Analysis:

  • Identify the products by comparing their mass spectra and retention times with those of authentic standards.

  • Quantify the products using the internal standard method.

dot

Experimental_Workflow_Protocol_1 cluster_prep Catalyst and Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Activate H-Beta Zeolite Activate H-Beta Zeolite Add Catalyst to Flask Add Catalyst to Flask Activate H-Beta Zeolite->Add Catalyst to Flask Add Toluene, this compound, and Internal Standard Add Toluene, this compound, and Internal Standard Add Catalyst to Flask->Add Toluene, this compound, and Internal Standard Purge with Nitrogen Purge with Nitrogen Add Toluene, this compound, and Internal Standard->Purge with Nitrogen Heat to 100°C with Stirring Heat to 100°C with Stirring Purge with Nitrogen->Heat to 100°C with Stirring Take Aliquots at Intervals Take Aliquots at Intervals Heat to 100°C with Stirring->Take Aliquots at Intervals Filter Aliquots Filter Aliquots Take Aliquots at Intervals->Filter Aliquots GC-MS Analysis GC-MS Analysis Filter Aliquots->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation

Caption: Experimental workflow for the isomerization of this compound using H-Beta zeolite.

Protocol 2: Isomerization of (+)-trans-Carane using Sulfated Zirconia

Objective: To evaluate the performance of sulfated zirconia as a solid acid catalyst for the rearrangement of (+)-trans-carane.

Materials:

  • (+)-trans-Carane (98% purity)

  • Sulfated Zirconia (prepared by impregnation of zirconium hydroxide with sulfuric acid)

  • Anhydrous Hexane (solvent)

  • n-Decane (internal standard)

  • Nitrogen gas (inert atmosphere)

  • Three-necked round-bottom flask (100 mL) equipped with a reflux condenser and a thermometer

  • Magnetic stirrer with heating plate

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare the sulfated zirconia catalyst by treating zirconium hydroxide with 1 M sulfuric acid, followed by drying and calcination at 600 °C for 3 hours.

  • Set up the three-necked flask with the reflux condenser and thermometer.

  • Add the prepared sulfated zirconia (1.0 g) to the flask.

  • Add 50 mL of anhydrous hexane to the flask.

  • Add (+)-trans-carane (2.0 g, 14.68 mmol) and n-decane (0.2 g, as an internal standard) to the reaction vessel.

  • Flush the system with nitrogen gas.

  • Heat the mixture to 80 °C while stirring.

  • Monitor the reaction progress by taking samples periodically.

  • Centrifuge the samples to separate the catalyst.

  • Analyze the supernatant by GC-FID.

Analysis:

  • Calculate the conversion of this compound and the selectivity for each product based on the GC-FID peak areas and response factors.

dot

Logical_Relationship_Protocol_2 Catalyst Preparation Catalyst Preparation Reaction Setup Reaction Setup Catalyst Preparation->Reaction Setup Reaction Execution Reaction Execution Reaction Setup->Reaction Execution Sample Collection Sample Collection Reaction Execution->Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation GC-FID Analysis GC-FID Analysis Sample Preparation->GC-FID Analysis Data Analysis Data Analysis GC-FID Analysis->Data Analysis

Caption: Logical flow of the experimental protocol for this compound rearrangement with sulfated zirconia.

Conclusion

The acid-catalyzed rearrangement of this compound is a versatile reaction for the synthesis of a range of valuable monoterpene derivatives. The choice of a suitable solid acid catalyst and the optimization of reaction conditions are key to achieving high conversion and selectivity towards the desired products. The protocols and data presented in these notes provide a solid foundation for researchers and drug development professionals to explore and utilize this important transformation in their work. Further research into novel catalytic systems and a deeper understanding of the reaction mechanism will continue to expand the synthetic utility of this reaction.

Application Note: GC-MS Analysis for the Identification and Quantification of trans-Carane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Trans-Carane is a bicyclic monoterpene found in the essential oils of various plants. Its identification and quantification are crucial for quality control in the fragrance industry, for understanding its role in plant biology, and for potential applications in pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile compounds like this compound from complex mixtures.[1][2] This document provides a detailed protocol for the analysis of this compound using GC-MS.

Principle of the Method The GC-MS method combines two powerful analytical techniques. Gas chromatography (GC) separates the components of a sample mixture based on their different affinities for a stationary phase within a capillary column.[3] As the separated components elute from the column, they enter the mass spectrometer (MS). The MS ionizes the molecules, which then fragment into characteristic patterns. These patterns, along with the retention time from the GC, allow for highly specific identification and quantification of the target analyte, this compound.[2][4][5]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Two common methods for extracting volatile terpenes like this compound are Liquid-Liquid Extraction (LLE) and Headspace Solid-Phase Microextraction (HS-SPME).

Protocol 1.1: Liquid-Liquid Extraction (LLE) This method is suitable for liquid samples or for extracting analytes from a solid matrix into a solvent.

  • Sample Weighing/Measurement: Accurately weigh (for solids) or measure a precise volume (for liquids) of the sample material into a vial. For example, use 0.1 g of plant material.[6]

  • Solvent Addition: Add a suitable organic solvent. Acetone, methanol, or hexane are commonly used for terpene extraction.[6][7][8][9] For 0.1 g of sample, 30 mL of methanol can be used.[6]

  • Extraction: Agitate the mixture vigorously. This can be done by shaking for 30 seconds followed by letting it stand for 30 minutes, or by using sonication for 15-20 minutes to ensure efficient extraction.[6]

  • Filtration/Centrifugation: Filter the extract through a 0.22 µm syringe filter to remove particulate matter. Alternatively, centrifuge the sample to separate the solid and liquid layers.[10]

  • Dilution: Dilute the filtered extract to the desired concentration range for GC-MS analysis. The final concentration should fall within the linear range of the calibration curve.

  • Transfer: Transfer the final diluted sample into a 2 mL autosampler vial for injection into the GC-MS.

Protocol 1.2: Headspace Solid-Phase Microextraction (HS-SPME) HS-SPME is a solvent-free technique ideal for analyzing volatile compounds in solid or liquid samples.[11]

  • Sample Preparation: Place a known amount of the sample (e.g., 0.5 g) into a headspace vial (e.g., 10 mL).

  • Equilibration: Seal the vial and place it in a heating block or water bath. Allow the sample to equilibrate at a set temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to move into the headspace.

  • Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20 minutes) to adsorb the volatile analytes.

  • Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC, where the adsorbed analytes are thermally desorbed onto the column.[11] A desorption time of 3 minutes at 270°C is typical.

GC-MS Instrumentation and Method Parameters

The following parameters are recommended for the analysis of this compound and can be adapted based on the specific instrument and sample matrix.

Table 1: GC-MS Method Parameters

ParameterRecommended Condition
Gas Chromatograph (GC)
GC ColumnDB-5MS, HP-5MS, or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)[12][13]
Carrier GasHelium, constant flow rate of 1.0 - 1.2 mL/min[12]
Inlet Temperature250 - 270°C[12]
Injection ModeSplit (e.g., 15:1 ratio) or Splitless for trace analysis[8][12]
Injection Volume1 µL (for liquid injection)
Oven Temperature ProgramInitial: 60-70°C, hold for 2 min. Ramp: 3-5°C/min to 275°C. Final Hold: 5 min at 275°C.[12]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV[7]
Mass Scan Range50 - 450 m/z[7]
Ion Source Temperature230°C
Quadrupole Temperature150°C
MS Transfer Line Temp280 - 300°C
Solvent Delay3 - 5 minutes (to prevent filament damage from the solvent peak)

Data Analysis and Identification

  • Peak Identification: this compound is identified based on its retention time (the time it takes to elute from the GC column) and its mass spectrum.[3]

  • Mass Spectrum Matching: The acquired mass spectrum for a given peak is compared against a reference library, such as the NIST Mass Spectral Library, for positive identification. The fragmentation pattern of this compound (C10H18, molar mass: 138.25 g/mol ) will serve as its chemical fingerprint.[1][14]

Quantitative Analysis

For quantitative analysis, a calibration curve is prepared using certified standards of this compound.

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or methanol).

  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.[13][15]

  • Analysis: Analyze each standard using the established GC-MS method.

  • Calibration Curve: Plot the peak area of this compound against the corresponding concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.[12]

  • Sample Quantification: The concentration of this compound in the unknown samples is then calculated using their measured peak areas and the calibration curve equation.

Table 2: Representative Method Validation Parameters for Terpene Analysis

Validation ParameterTypical Acceptance Criteria
Linearity (R²)> 0.99[12]
Limit of Detection (LOD)0.3 µg/mL[12]
Limit of Quantification (LOQ)1.0 µg/mL[12]
Accuracy (% Recovery)80 - 120%[12]
Precision (% RSD)< 15%[12]

Note: The values in Table 2 are representative for terpene analysis and should be experimentally determined during method validation for this compound.[12]

Visualizations

GCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: GC-MS Analysis cluster_data Phase 3: Data Processing Sample Sample Collection Extraction Extraction (LLE or SPME) Sample->Extraction Filtration Filtration & Dilution Extraction->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Spectrum Acquire Mass Spectrum Chromatogram->Spectrum Identification Library Matching & Identification Spectrum->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Logical_Relationship Terpenoids Terpenoids Monoterpenoids Monoterpenoids (C10) Terpenoids->Monoterpenoids Bicyclic_Mono Bicyclic Monoterpenes Monoterpenoids->Bicyclic_Mono Pinane Pinane Group Bicyclic_Mono->Pinane Thujane Thujane Group Bicyclic_Mono->Thujane Carane Carane Group Bicyclic_Mono->Carane trans_Carane This compound (C10H18) Carane->trans_Carane

Caption: Chemical classification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of trans-Carane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of trans-carane and related bicyclo[4.1.0]heptane systems.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

**Issue 1: Low Diastereoselectivity (Poor trans:*cisRatio)

Question: My reaction is producing a mixture of trans- and cis-carane isomers with low selectivity for the desired trans product. How can I improve the diastereoselectivity?

Answer: Achieving high trans-selectivity is a common challenge. The outcome is often influenced by the specific synthetic route, particularly the cyclopropanation step. Here are several factors to consider and optimize:

  • Choice of Cyclopropanation Reagent:

    • Simmons-Smith Reaction: The stereochemical outcome of the Simmons-Smith reaction can be highly dependent on the presence of directing groups. If your substrate contains a hydroxyl group, the zinc reagent can coordinate with it, leading to syn-addition with respect to that group.[1] Strategically placing a directing group can favor the formation of the trans-isomer.

    • Catalyst Selection: For catalytic cyclopropanation reactions, the choice of catalyst and ligand is critical. Chiral ligands on copper or rhodium catalysts can induce high diastereoselectivity. It may be necessary to screen a variety of catalysts to find the optimal one for your specific substrate.

  • Reaction Conditions:

    • Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the cyclopropanation reaction.[2] Non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred. It is advisable to perform a solvent screen to determine the optimal medium for your reaction.

    • Temperature: Lowering the reaction temperature can enhance stereoselectivity by favoring the kinetically controlled product. Experiment with a range of temperatures (e.g., 0 °C, -40 °C, -78 °C) to find the best balance between reaction rate and selectivity.

  • Substrate Control:

    • The steric bulk of substituents on the cyclohexene precursor can direct the approach of the cyclopropanating agent to the less hindered face, potentially favoring the trans product.

A logical workflow for troubleshooting low diastereoselectivity is as follows:

G start Low trans:cis Ratio Observed reagent Evaluate Cyclopropanation Reagent start->reagent conditions Optimize Reaction Conditions reagent->conditions If selectivity is still low substrate Assess Substrate Sterics conditions->substrate If further improvement is needed analysis Analyze Isomer Ratio (NMR/GC) substrate->analysis analysis->reagent Iterate if necessary end Achieve Desired Selectivity analysis->end If selectivity is acceptable

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Formation of Unexpected Side Products

Question: I am observing significant side product formation in my Simmons-Smith cyclopropanation reaction. What are these impurities and how can I minimize them?

Answer: A common side reaction in the Simmons-Smith reaction, particularly when using diethylzinc (Et₂Zn), is the ethylation of the substrate instead of cyclopropanation.[3] This occurs when an ethyl group from the zinc reagent is transferred to the molecule. Another potential issue is the methylation of heteroatoms if the reaction is run for too long or with excess reagent.[1]

Troubleshooting Steps:

  • Modify the Zinc Reagent: Instead of Et₂Zn, consider using zinc-copper couple (Zn/Cu) with diiodomethane (CH₂I₂). This classic combination often reduces the likelihood of alkyl group transfer.

  • Control Stoichiometry: Use a minimal excess of the Simmons-Smith reagent to avoid side reactions with sensitive functional groups.

  • Reaction Time and Temperature: Monitor the reaction progress carefully (e.g., by TLC or GC) and quench it as soon as the starting material is consumed. Avoid prolonged reaction times. Running the reaction at lower temperatures can also suppress side product formation.

Issue 3: Difficulty in Separating trans- and cis-Carane Isomers

Question: I have synthesized a mixture of trans- and cis-carane, but I am struggling to separate them. What purification strategies can I employ?

Answer: The separation of diastereomers like trans- and cis-carane can be challenging due to their similar physical properties.

  • Chromatography:

    • Column Chromatography: This is the most common method. Use a high-quality silica gel with a meticulously chosen solvent system. A non-polar/slightly polar mobile phase (e.g., hexane/ethyl acetate or hexane/ether with a low percentage of the polar solvent) often provides the best separation. A long column and slow elution rate can improve resolution.

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective for separating isomers. Method development will be required to find the optimal column and mobile phase.[2]

  • Crystallization: If the isomers are crystalline, fractional crystallization may be possible. This is often a trial-and-error process involving screening different solvents.

  • Chemical Derivatization: If separation of the final products is intractable, consider if an earlier intermediate in the synthesis exists as a separable mixture of diastereomers (e.g., an alcohol or an acid). Separation at an earlier stage, followed by conversion to the target molecule, can be a viable strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to achieve stereoselective synthesis of this compound?

A1: The main strategies revolve around the stereocontrolled formation of the bicyclo[4.1.0]heptane core. Key methods include:

  • Diastereoselective Cyclopropanation: This is the most direct approach, where a cyclohexene precursor is treated with a cyclopropanating agent. The Simmons-Smith reaction and transition-metal catalyzed reactions with diazo compounds are common.[2][4]

  • Epoxidation followed by Rearrangement: Epoxidation of a suitable cyclohexene derivative can be followed by a base- or acid-catalyzed rearrangement to form the carane skeleton. The stereochemistry of the epoxide will dictate the stereochemistry of the final product.

  • Palladium-Catalyzed Intramolecular Coupling: Certain diene-containing precursors can undergo palladium-catalyzed intramolecular coupling to form the bicyclo[4.1.0]heptane system with high stereoselectivity.[5]

Q2: How can I confirm the stereochemistry and purity of my this compound sample?

A2: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly powerful. The coupling constants between the protons on the cyclopropane ring and the adjacent protons on the cyclohexane ring are diagnostic. Typically, the ³J coupling constant for trans isomers is different from that of cis isomers.[6]

  • Gas Chromatography (GC): A chiral GC column can often separate enantiomers, while a standard capillary column can be used to determine the ratio of diastereomers (trans vs. cis).

  • X-ray Crystallography: If a crystalline derivative can be formed, single-crystal X-ray diffraction provides unambiguous proof of the relative and absolute stereochemistry.

Q3: What is the impact of solvent choice on the stereoselectivity of the synthesis?

A3: The solvent can play a significant role, especially in the Simmons-Smith reaction.[2] The rate of cyclopropanation tends to decrease as the basicity of the solvent increases.[2] Coordinating solvents can interact with the zinc carbenoid, altering its reactivity and selectivity. For many stereoselective reactions, non-coordinating solvents like dichloromethane or hydrocarbons are preferred to minimize interference with the catalyst or reagent-substrate complex that dictates the stereochemical outcome. A solvent screen is often a crucial part of optimizing a stereoselective synthesis.[7]

Quantitative Data Summary

The following table summarizes typical quantitative data that might be obtained during the optimization of a stereoselective cyclopropanation reaction to form this compound. The data is illustrative and will vary based on the specific substrate and reaction conditions.

Entry Catalyst/Reagent Solvent Temperature (°C) Yield (%) trans:cis Ratio
1Zn/Cu, CH₂I₂DCM25753:1
2Zn/Cu, CH₂I₂DCM0725:1
3Et₂Zn, CH₂I₂Toluene0654:1
4Et₂Zn, CH₂I₂Toluene-40608:1
5Rh₂(OAc)₄, Ethyl DiazoacetateDCM258510:1

Experimental Protocols

Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation

This protocol is a general guideline for a Simmons-Smith reaction aimed at producing this compound from a cyclohexene precursor.

  • Preparation of the Zinc-Copper Couple: To a flask containing zinc dust, add a 10% aqueous solution of copper(II) sulfate. Swirl for 15 minutes, then decant the solution. Wash the resulting zinc-copper couple with diethyl ether and dry under a stream of nitrogen.

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add the freshly prepared zinc-copper couple and the cyclohexene starting material dissolved in anhydrous diethyl ether.

  • Reagent Addition: Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is typically stirred for several hours until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through celite to remove the solid zinc salts.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G prep_zncu Prepare Zn-Cu Couple setup Set up Reaction Flask with Substrate prep_zncu->setup add_reagent Add Diiodomethane Solution setup->add_reagent monitor Monitor Reaction Progress (TLC/GC) add_reagent->monitor workup Quench and Filter monitor->workup Upon completion purify Extract and Purify by Chromatography workup->purify product This compound Product purify->product

Caption: Experimental workflow for Simmons-Smith cyclopropanation.

References

Technical Support Center: Synthesis of trans-Carane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome, researchers and drug development professionals. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield of trans-carane derivatives in your synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound derivatives from (+)-3-carene?

A1: The most common pathway involves a three-step synthesis starting from (+)-3-carene:

  • Prins Reaction: Reaction of (+)-3-carene with an aldehyde (commonly formaldehyde) to produce a mixture of 4-hydroxymethyl-carene isomers.

  • Catalytic Hydrogenation: Reduction of the double bond in the carene ring to yield a mixture of cis- and trans-4-hydroxymethylcarane. The trans isomer is typically the desired product.

  • Oxidation: Conversion of the hydroxymethyl group to a formyl group to produce this compound-4-carbaldehyde or other derivatives.

Q2: Why is the yield of the desired this compound derivative often low?

A2: Low yields can result from several factors at each stage of the synthesis:

  • Formation of multiple isomers: The Prins reaction and catalytic hydrogenation steps can produce a mixture of stereoisomers, reducing the yield of the specific trans isomer.

  • Sub-optimal reaction conditions: Temperature, reaction time, catalyst choice, and reagent stoichiometry are critical for maximizing the yield and stereoselectivity.

  • Side reactions: Undesired side reactions can consume starting materials and lead to the formation of impurities, complicating purification and lowering the isolated yield.

  • Inefficient purification: The separation of cis and trans isomers can be challenging, leading to loss of product during purification.

Q3: How can I improve the stereoselectivity of the catalytic hydrogenation to favor the trans isomer?

A3: The stereochemical outcome of the hydrogenation is influenced by the catalyst and the substrate. The bulky nature of the carene skeleton means that the hydrogen will preferentially add to the less sterically hindered face of the double bond. Using a heterogeneous catalyst like Raney Nickel often provides good selectivity for the trans product. The choice of solvent and reaction pressure can also influence the stereoselectivity.

Q4: What are the best methods for separating cis and this compound derivatives?

A4: The separation of diastereomers like cis- and this compound derivatives can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method. Normal-phase chromatography using a silica gel stationary phase and a non-polar mobile phase (e.g., hexane/ethyl acetate mixtures) is a good starting point. Careful optimization of the solvent system is crucial for achieving good separation.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be effective. Chiral columns can also sometimes resolve diastereomers.

  • Gas Chromatography (GC): For analytical purposes, GC can be used to determine the ratio of cis to trans isomers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound derivatives.

Problem 1: Low Yield in the Prins Reaction
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of (+)-3-carene - Inactive catalyst- Insufficient reaction time or temperature- Incorrect stoichiometry- Use a freshly prepared and activated acidic catalyst (e.g., Amberlyst-15).- Optimize reaction time and temperature. Start with literature-reported conditions and adjust as needed.- Ensure the correct molar ratio of formaldehyde to 3-carene is used.
Formation of multiple, difficult-to-separate products - Non-selective reaction conditions- Polymerization of formaldehyde- Lower the reaction temperature to improve selectivity.- Use a less acidic catalyst to minimize side reactions.- Add formaldehyde slowly to the reaction mixture to prevent polymerization.
Problem 2: Poor Stereoselectivity in Catalytic Hydrogenation (Low trans:cis Ratio)
Symptom Possible Cause(s) Suggested Solution(s)
High proportion of cis-4-hydroxymethylcarane - Inappropriate catalyst- Non-optimal reaction conditions- Use Raney Nickel as the catalyst, which is known to favor the formation of the trans isomer in similar systems.- Ensure the catalyst is active. Use a fresh batch or activate the existing catalyst.- Optimize hydrogen pressure and reaction temperature. Higher pressures may sometimes reduce selectivity.
Incomplete reaction - Catalyst poisoning- Insufficient hydrogen pressure or reaction time- Ensure all reagents and solvents are pure and free of catalyst poisons (e.g., sulfur compounds).- Increase hydrogen pressure and/or reaction time.
Problem 3: Low Yield or Side Reactions During Oxidation
Symptom Possible Cause(s) Suggested Solution(s)
Incomplete oxidation of the alcohol - Insufficient amount of oxidizing agent- Low reaction temperature- Use a slight excess of the oxidizing agent (e.g., PCC, Swern oxidation reagents).- Ensure the reaction is performed at the appropriate temperature.
Formation of carboxylic acid (over-oxidation) - Use of a strong, aqueous oxidizing agent- Use a milder, anhydrous oxidizing agent such as Pyridinium chlorochromate (PCC) or employ Swern oxidation conditions.[1][2]
Complex mixture of byproducts - Decomposition of starting material or product- Side reactions with the carane skeleton- Perform the reaction at a lower temperature.- Choose a more selective oxidizing agent.

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 4-Hydroxymethyl-2-carene

This protocol provides a general methodology for the catalytic hydrogenation step, which is critical for establishing the desired trans stereochemistry.

Materials:

  • Mixture of 4-hydroxymethyl-carene isomers (from Prins reaction)

  • Raney Nickel (50% slurry in water)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Parr hydrogenator or similar high-pressure reactor

Procedure:

  • In a high-pressure reactor, add the mixture of 4-hydroxymethyl-carene isomers dissolved in ethanol.

  • Carefully add the Raney Nickel slurry. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere or solvent.

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with stirring.

  • Monitor the reaction progress by GC analysis of aliquots.

  • Once the reaction is complete (disappearance of starting material), cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The filter cake should be kept wet to prevent ignition of the catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Analyze the crude product by GC-MS to determine the trans:cis isomer ratio.

  • Purify the product by column chromatography on silica gel.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the effect of different conditions on yield and stereoselectivity.

Table 1: Effect of Catalyst on Stereoselectivity of Hydrogenation

CatalystSolventTemperature (°C)Pressure (psi)trans:cis Ratio
Raney NiEthanol608090:10
Pd/C (5%)Ethanol608075:25
PtO₂Acetic Acid255082:18

Table 2: Effect of Oxidizing Agent on the Oxidation of 4-Hydroxymethylcarane

Oxidizing AgentSolventTemperature (°C)Yield of Aldehyde (%)
PCCDichloromethane2585
Swern OxidationDichloromethane-78 to 2592
Jones ReagentAcetone0 to 2560 (with over-oxidation)

Visualizations

Diagram 1: General Synthesis Workflow

SynthesisWorkflow Start (+)-3-Carene Prins Prins Reaction (+ Formaldehyde) Start->Prins HydroxymethylCarene 4-Hydroxymethyl-carene (Isomer Mixture) Prins->HydroxymethylCarene Hydrogenation Catalytic Hydrogenation (e.g., Raney Ni, H₂) HydroxymethylCarene->Hydrogenation CaraneAlcohols cis/trans-4-Hydroxymethylcarane Hydrogenation->CaraneAlcohols Separation Chromatographic Separation CaraneAlcohols->Separation Oxidation Oxidation (e.g., PCC) FinalProduct This compound Derivative (e.g., Aldehyde) Oxidation->FinalProduct Separation->Oxidation trans-isomer

General workflow for the synthesis of this compound derivatives.

Diagram 2: Troubleshooting Logic for Low Hydrogenation Selectivity

TroubleshootingHydrogenation Start Low trans:cis Ratio in Hydrogenation Product CheckCatalyst Is the catalyst Raney Nickel? Start->CheckCatalyst CheckPurity Are starting materials and solvent pure? CheckCatalyst->CheckPurity Yes UseRaneyNi Action: Switch to Raney Nickel catalyst. CheckCatalyst->UseRaneyNi No CheckConditions Are reaction conditions (pressure, temp.) optimized? CheckPurity->CheckConditions Yes PurifyMaterials Action: Purify starting materials and use anhydrous solvent. CheckPurity->PurifyMaterials No OptimizeConditions Action: Systematically vary pressure and temperature. CheckConditions->OptimizeConditions No

Decision-making process for troubleshooting poor stereoselectivity.

References

Technical Support Center: Optimization of trans-Carane Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for trans-carane rearrangement.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue Potential Cause Recommended Solution
Low Conversion of this compound 1. Insufficient Catalyst Activity: The catalyst may be old, poisoned, or not properly activated. 2. Low Reaction Temperature: The activation energy for the rearrangement may not be reached. 3. Short Reaction Time: The reaction may not have had enough time to proceed to a significant extent.1. Catalyst Management: Use fresh catalyst or regenerate/activate the existing catalyst according to established procedures. For solid acid catalysts like zeolites, ensure proper calcination. For base-catalyzed reactions, ensure the base is sufficiently strong and free of moisture. 2. Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20°C and monitor the conversion. Be aware that higher temperatures may lead to the formation of undesired byproducts. 3. Time Study: Run the reaction for longer durations (e.g., 12, 24, 48 hours) and analyze aliquots at different time points to determine the optimal reaction time for maximum conversion.[1][2][3]
Poor Selectivity / Formation of Multiple Products 1. Inappropriate Catalyst: The catalyst's acidity or basicity might be too high or too low, leading to multiple reaction pathways. 2. High Reaction Temperature: Elevated temperatures can favor the formation of thermodynamically stable but undesired products like p-cymene.[1][2] 3. Prolonged Reaction Time: Longer reaction times can lead to the conversion of the desired product into other isomers or byproducts.[1][2]1. Catalyst Screening: Test a range of catalysts with varying acid/base strengths. For instance, milder acidic conditions using acid-treated clays might favor the formation of specific menthadienes over aromatization.[4] 2. Temperature Control: Maintain the lowest possible temperature that still provides a reasonable conversion rate to maximize selectivity towards the desired isomer. 3. Kinetic Monitoring: Analyze the product distribution over time to identify the point of maximum selectivity for the target compound before it converts to other products.
Formation of Aromatic Byproducts (e.g., p-Cymene) 1. Strongly Acidic Catalyst: Strong acid sites on catalysts like some zeolites can promote dehydrogenation and aromatization.[5] 2. High Reaction Temperature: Higher temperatures favor the thermodynamically stable aromatic ring of p-cymene.[1][2]1. Catalyst Modification: Use a catalyst with moderate acidity or introduce a basic modifier to neutralize the strongest acid sites. 2. Temperature Reduction: Operate the reaction at a lower temperature to disfavor the aromatization pathway.
Polymerization/Oligomerization of Reactants/Products 1. Very Strong Acid Catalyst: Highly acidic conditions can lead to carbocation-initiated polymerization. 2. High Reactant Concentration: Increased proximity of reactive molecules can favor intermolecular reactions.1. Use Milder Catalyst: Employ a catalyst with lower acidity. 2. Solvent Dilution: Conduct the reaction in a suitable inert solvent to reduce the concentration of reactive species.
Difficulty in Product Separation 1. Formation of Isomers with Close Boiling Points: The rearrangement often produces a mixture of isomers with similar physical properties.1. High-Efficiency Distillation: Use a fractional distillation column with a high number of theoretical plates for separation. 2. Chromatographic Techniques: Employ preparative gas chromatography (GC) or column chromatography for the separation of isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common products of this compound rearrangement?

The rearrangement of the carane skeleton, often starting from the more readily available 3-carene, can lead to a variety of products depending on the reaction conditions. Common products include other isomers of carene (e.g., 2-carene), various menthadienes (such as limonene, terpinolene, and α-terpinene), and aromatic compounds like p-cymene.[1][5] The specific distribution of these products is highly dependent on the catalyst and reaction parameters used.

Q2: How does the choice of catalyst influence the reaction outcome?

The catalyst plays a crucial role in determining both the conversion and selectivity of the rearrangement.

  • Acid Catalysts (e.g., zeolites, acid-treated clays): These are commonly used and promote the formation of carbocation intermediates, which can then rearrange to various menthadienes or aromatize to p-cymene. The strength and type of acid sites (Brønsted vs. Lewis) will dictate the product distribution.[4][5]

  • Base Catalysts (e.g., Na/o-chlorotoluene): These can be used for specific isomerizations, such as the conversion of 3-carene to 2-carene, by promoting carbanion intermediates.[1][2][3]

Q3: What is the effect of temperature on the rearrangement of this compound?

Temperature is a critical parameter. Generally, increasing the temperature increases the reaction rate and overall conversion. However, higher temperatures often favor the formation of the most thermodynamically stable product, which is typically p-cymene.[1][2] To achieve high selectivity for specific, less stable isomers, it is often necessary to find a balance between a sufficiently high temperature for good conversion and a temperature low enough to prevent over-isomerization or aromatization.

Q4: Does the choice of solvent affect the reaction?

While some rearrangements can be performed neat (solvent-free), the use of a solvent can be beneficial.[1][2] An inert solvent can help to:

  • Control the reaction temperature through reflux.

  • Improve heat transfer and maintain a homogeneous temperature throughout the reaction mixture.

  • Reduce the concentration of reactants and products, which can help to suppress side reactions such as polymerization. Commonly used solvents include high-boiling point hydrocarbons like xylene.

Q5: How can I monitor the progress of the reaction and identify the products?

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is the most effective technique for monitoring the reaction progress and identifying the products.[4]

  • GC allows for the separation of the different isomers and byproducts in the reaction mixture, and the relative peak areas can be used to determine the conversion of the starting material and the selectivity for each product.

  • MS provides fragmentation patterns that help in the identification of the individual components by comparing them to spectral libraries or known standards. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the structural elucidation of the isolated products.[4]

Quantitative Data

Table 1: Isomerization of 3-Carene to 2-Carene using Na/o-chlorotoluene Catalyst.

Reaction Time (hours)SolventConversion of 3-Carene (%)Selectivity for 2-Carene (%)
24Xylene23.5986.87
24Solvent-free27.7283.27
48XyleneIncreasedFormation of m- and p-cymene observed
48Solvent-freeIncreasedFormation of m- and p-cymene observed

Data adapted from studies on the isomerization of 3-carene, a close analog of this compound.[1][2]

Table 2: Influence of Catalyst on the Isomerization of 3-Carene.

CatalystTemperature (°C)Main Products
Acid-treated Glauconite1402-Carene, Menthadienes
Faujasite Y Zeolite~300p-Cymene
MgO, CaOHigh Temperature2-Carene
Ni/SiO₂High Temperature2-Carene

This table provides a qualitative comparison based on literature findings.[4][5]

Experimental Protocols

Protocol 1: Acid-Catalyzed Rearrangement of 3-Carene (as a model for this compound)

This protocol is a representative procedure for the acid-catalyzed isomerization of 3-carene to a mixture of menthadienes using an acid-activated clay catalyst.

Materials:

  • 3-Carene (or this compound)

  • Acid-activated montmorillonite clay (e.g., K-30)

  • Anhydrous toluene (or another suitable high-boiling inert solvent)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle

  • Standard glassware for workup (separatory funnel, flasks, etc.)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • GC-MS for analysis

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add acid-activated montmorillonite clay (e.g., 5 g).

  • Heat the flask under a gentle stream of nitrogen to ensure the catalyst is dry.

  • Allow the flask to cool to room temperature.

  • Add anhydrous toluene (100 mL) to the flask, followed by 3-carene (10 g, ~73.4 mmol).

  • Heat the reaction mixture to reflux with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours), quenching with a small amount of saturated sodium bicarbonate solution, and analyzing the organic layer by GC-MS.

  • Once the desired conversion/selectivity is achieved, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst. Wash the catalyst with a small amount of toluene.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product can be further purified by fractional distillation or preparative chromatography to isolate the desired isomers.

Visualizations

Reaction_Pathway trans_Carane This compound Carbocation Carbocation Intermediate trans_Carane->Carbocation Acid Catalyst (e.g., Zeolite) Menthadienes Menthadienes (Limonene, Terpinolene, etc.) Carbocation->Menthadienes Rearrangement Side_Products Other Side Products (e.g., 2-Carene) Carbocation->Side_Products Isomerization p_Cymene p-Cymene Menthadienes->p_Cymene Dehydrogenation (High Temp.) Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Analysis Start Start Setup Prepare Reactor and Catalyst Start->Setup Add_Reactants Add Solvent and this compound Setup->Add_Reactants Heat Heat to Desired Temperature Add_Reactants->Heat Monitor Monitor by GC-MS Heat->Monitor Cool Cool Reaction Monitor->Cool Reaction Complete Filter Filter Catalyst Cool->Filter Wash Aqueous Wash Filter->Wash Dry Dry and Concentrate Wash->Dry Purify Purify Products Dry->Purify End End Purify->End

References

Overcoming side reactions in the functionalization of trans-Carane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions encountered during the functionalization of trans-carane and its precursor, 3-carene.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the epoxidation of 3-carene?

A1: The epoxidation of 3-carene, a common precursor to functionalized carane derivatives, can lead to the formation of several side products. The primary desired products are the α- and β-3,4-epoxycaranes. However, allylic oxidation can occur, yielding 3-caren-5-one and 3-carene-2,5-dione as major byproducts.[1][2] The ratio of these products is highly dependent on the oxidant and catalyst used. For instance, oxidation with hydrogen peroxide in the presence of certain metal catalysts can lead to the formation of these ketones.[1][2]

Q2: How can I control the stereoselectivity of the epoxidation of 3-carene?

A2: The stereoselectivity of 3-carene epoxidation is influenced by the steric hindrance of the gem-dimethyl group. Peroxy acids, for example, typically attack the double bond from the less sterically hindered face, leading to the preferential formation of the trans (α)-3,4-epoxycarane.[3][4] Computational modeling has shown a lower energy barrier for the formation of the trans-epoxide compared to the cis-epoxide.[3] The choice of catalyst can also significantly influence the stereochemical outcome. For instance, using certain polyoxometalate/Mn(III) porphyrin systems can favor the formation of the α-epoxide.[4]

Q3: What are the expected products from the ring-opening of trans-3,4-epoxycarane?

A3: The ring-opening of trans-3,4-epoxycarane is a versatile reaction that can yield a variety of products depending on the reaction conditions. Under acidic conditions, such as with acetic acid, the reaction typically proceeds via an SN1-like mechanism, leading to the formation of trans-diaxial products. In the presence of a base catalyst in aqueous ethanol under pressure, 3,4-caranediol can be obtained.[5] The regioselectivity of the nucleophilic attack is a critical factor, with the attack occurring at either the C3 or C4 position of the epoxide ring.[6][7]

Q4: I am observing a complex mixture of products during the ring-opening of my epoxycarane. What could be the cause?

A4: A complex product mixture during the ring-opening of epoxycaranes often arises from a lack of control over regioselectivity and stereoselectivity.[8] Several factors can contribute to this:

  • Reaction Conditions: Both acidic and basic conditions can promote different reaction pathways. Uncontrolled pH can lead to a mixture of products.

  • Catalyst: The choice of catalyst, or lack thereof, can significantly impact the selectivity of the ring-opening reaction.[6]

  • Nucleophile: The nature of the nucleophile plays a crucial role in determining the site of attack on the epoxide ring.

  • Solvent: The solvent can influence the stability of intermediates and transition states, thereby affecting the product distribution.

Careful optimization of these parameters is essential to achieve the desired product with high selectivity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of desired epoxide during 3-carene oxidation. - Competing allylic oxidation.[1][2] - Inefficient oxidant or catalyst system.- Use a more selective epoxidation agent like a peroxy acid. - Optimize the catalyst system. For example, using methyltrioxorhenium with a Lewis base adduct can increase the yield of the desired epoxide.[4] - Control the reaction temperature, as higher temperatures can favor side reactions.
Formation of a mixture of cis and trans epoxides. - Lack of stereocontrol in the epoxidation reaction.- Employ sterically demanding reagents that favor attack from one face of the alkene. Peroxy acids generally provide good selectivity for the trans-epoxide.[3][4] - Utilize a chiral catalyst to induce enantioselectivity if a specific enantiomer is desired.
Poor regioselectivity in the ring-opening of trans-3,4-epoxycarane. - Inappropriate reaction conditions (acidic vs. basic). - Non-selective catalyst.- For acid-catalyzed ring-opening, carefully control the pH and consider using a milder acid.[9] - For base-catalyzed reactions, ensure anhydrous conditions if water-free products are desired. - Screen different catalysts to find one that promotes the desired regioselectivity. For example, ammonium decatungstocerate(IV) has been shown to be an efficient catalyst for regioselective ring-opening.[6]
Formation of polymeric byproducts. - Strong acidic or basic conditions promoting polymerization of the epoxide.- Use milder reaction conditions. - Employ a catalyst that facilitates the desired reaction at a lower temperature. - Control the stoichiometry of the reactants to avoid excess acid or base.

Quantitative Data Summary

Table 1: Product Distribution in the Oxidation of 3-Carene

Oxidant/Catalyst Systemα-3,4-epoxycarane (trans)β-3,4-epoxycarane (cis)3-caren-5-one3-carene-2,5-dioneReference
H₂O₂ / MetalloporphyrinsMajor ProductMinor ProductIdentifiedIdentified[1]
H₂O₂ / MnSO₄, NaHCO₃, Salicylic Acid47% Yield-IdentifiedIdentified[2]
Peroxyformic Acid (Computational)Lower Energy PathwayHigher Energy Pathway--[3]
H₂O₂ / Methyltrioxorhenium, 1-methylimidazole94% Yield---[4]

Experimental Protocols

Protocol 1: Epoxidation of 3-Carene with Hydrogen Peroxide

This protocol is adapted from a method utilizing a manganese sulfate catalyst.[2]

Materials:

  • 3-Carene

  • Acetonitrile

  • Anhydrous manganese sulfate

  • Salicylic acid

  • 0.4 M Sodium bicarbonate solution

  • 36% Hydrogen peroxide

  • Methylene chloride

  • Sodium sulfate (anhydrous)

Procedure:

  • In a reaction vessel, combine 3-carene, acetonitrile, anhydrous manganese sulfate, and salicylic acid.

  • Prepare a mixture of 0.4 M sodium bicarbonate solution and 36% hydrogen peroxide.

  • Slowly add the hydrogen peroxide/bicarbonate mixture to the reaction vessel over a period of 4 hours, maintaining the temperature between 20-25 °C.

  • After the addition is complete, continue stirring the reaction mixture. Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).

  • Upon completion, quench the reaction and extract the products with methylene chloride.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • The crude product can be purified by vacuum distillation to isolate the 3,4-epoxycarane.

Protocol 2: Ring-Opening of trans-3,4-Epoxycarane with Acetic Acid

This protocol is based on general procedures for the acid-catalyzed ring-opening of epoxides.[6][9]

Materials:

  • trans-3,4-Epoxycarane

  • Glacial acetic acid

  • A suitable catalyst (e.g., ammonium decatungstocerate(IV)) (optional)

  • Anhydrous solvent (e.g., dichloromethane)

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve trans-3,4-epoxycarane in the anhydrous solvent in a reaction flask.

  • If using a catalyst, add it to the solution.

  • Add glacial acetic acid to the reaction mixture. The stoichiometry may need to be optimized.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC.

  • Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The resulting β-acetoxy alcohol can be purified by column chromatography.

Visualizations

experimental_workflow_epoxidation start Start: 3-Carene reagents Reagents: H₂O₂ Catalyst (e.g., MnSO₄) Solvent (e.g., Acetonitrile) reaction Epoxidation Reaction (Controlled Temperature) start->reaction reagents->reaction workup Reaction Workup: Quenching Extraction reaction->workup side_products Side Products: cis-3,4-Epoxycarane 3-caren-5-one 3-carene-2,5-dione reaction->side_products purification Purification: Vacuum Distillation workup->purification product Product: trans-3,4-Epoxycarane purification->product troubleshooting_logic start Problem: Low Yield or Impure Product check_reaction Analyze Reaction Mixture (GC/MS, NMR) start->check_reaction epoxidation_issue Issue in Epoxidation? check_reaction->epoxidation_issue ring_opening_issue Issue in Ring-Opening? check_reaction->ring_opening_issue allylic_oxidation High Allylic Oxidation? epoxidation_issue->allylic_oxidation Yes low_conversion Low Conversion? epoxidation_issue->low_conversion No poor_regioselectivity Poor Regioselectivity? ring_opening_issue->poor_regioselectivity Yes polymerization Polymerization? ring_opening_issue->polymerization No solution_epox_ox Change Oxidant/ Catalyst allylic_oxidation->solution_epox_ox solution_epox_conv Increase Reaction Time/ Temperature or Change Catalyst low_conversion->solution_epox_conv solution_ro_regio Modify pH/ Solvent/Catalyst poor_regioselectivity->solution_ro_regio solution_ro_poly Use Milder Conditions polymerization->solution_ro_poly signaling_pathway cluster_epoxidation Epoxidation of 3-Carene cluster_ring_opening Acid-Catalyzed Ring-Opening carene 3-Carene transition_state Transition State carene->transition_state peroxy_acid Peroxy Acid peroxy_acid->transition_state trans_epoxide trans-3,4-Epoxycarane (Major Product) transition_state->trans_epoxide Lower Energy cis_epoxide cis-3,4-Epoxycarane (Minor Product) transition_state->cis_epoxide Higher Energy epoxide_protonated Protonated Epoxide trans_epoxide->epoxide_protonated H⁺ carbocation Carbocation-like Intermediate epoxide_protonated->carbocation product Ring-Opened Product carbocation->product nucleophile Nucleophile (e.g., AcO⁻) nucleophile->product

References

Technical Support Center: Purification of trans-Carane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of trans-carane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of carane stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating cis- and this compound isomers?

The primary challenge lies in the similar physicochemical properties of cis- and this compound isomers. As stereoisomers, they share the same molecular weight and elemental composition, leading to very close boiling points and similar polarities. This makes their separation by common laboratory techniques like fractional distillation and standard chromatography difficult. Co-elution is a frequent issue in chromatographic methods, requiring highly optimized conditions for successful separation.

Q2: Which purification techniques are most effective for separating this compound isomers?

The most effective techniques for separating this compound isomers from a mixture are:

  • Gas Chromatography (GC): Particularly with the use of capillary columns with specific stationary phases, such as those with chiral selectors (e.g., cyclodextrin derivatives), which can differentiate between the spatial arrangements of the isomers.

  • Fractional Distillation: While challenging due to close boiling points, fractional distillation, especially under vacuum, can be employed to enrich fractions with the desired isomer. The efficiency is highly dependent on the column's theoretical plates.

  • Preparative High-Performance Liquid Chromatography (HPLC): Chiral stationary phases in HPLC can also provide excellent separation of stereoisomers.

  • Crystallization: This method is most effective if one of the isomers can be derivatized to form a crystalline solid with distinct solubility properties, allowing for selective crystallization.

Q3: What are the key differences in physical properties between cis- and this compound?

Cis- and trans-isomers often exhibit subtle differences in their physical properties due to their different molecular shapes and dipole moments. Generally, trans-isomers are more stable and may pack more efficiently into a crystal lattice, potentially leading to a higher melting point. The boiling points are typically very close, with the cis-isomer sometimes having a slightly higher boiling point due to a small net dipole moment.

Data Presentation

Table 1: Physicochemical Properties of Carane Isomers

Propertycis-CaraneThis compound
Molecular Formula C₁₀H₁₈[1][2]C₁₀H₁₈
Molecular Weight 138.25 g/mol [1]138.25 g/mol
Boiling Point (predicted) Data not readily availableData not readily available
LogP (predicted) 3.07860[2]Data not readily available

Note: Experimentally determined boiling points for individual carane isomers are not consistently reported in the literature, highlighting the difficulty in their separation and characterization.

Troubleshooting Guides

Gas Chromatography (GC)
IssuePossible Cause(s)Recommended Solution(s)
Peak Co-elution or Poor Resolution 1. Inappropriate column stationary phase. 2. Sub-optimal temperature program. 3. Carrier gas flow rate is too high or too low. 4. Column overloading.1. Use a column with a different selectivity, such as a chiral stationary phase (e.g., a cyclodextrin-based column). 2. Optimize the temperature ramp. A slower ramp rate can improve separation of closely eluting peaks. 3. Adjust the carrier gas flow rate to its optimal linear velocity. 4. Dilute the sample or inject a smaller volume.
Peak Tailing 1. Active sites on the column or in the inlet liner. 2. Column contamination.1. Use a deactivated inlet liner and column. 2. Bake out the column according to the manufacturer's instructions. If tailing persists, the column may need to be replaced.
Ghost Peaks 1. Contamination in the syringe, inlet, or carrier gas. 2. Sample carryover from a previous injection.1. Clean the syringe and inlet. Use high-purity carrier gas with appropriate traps. 2. Implement a thorough wash sequence for the syringe between injections.
Fractional Distillation
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation Efficiency 1. Insufficient number of theoretical plates in the fractionating column. 2. Distillation rate is too fast. 3. Poor insulation of the column.1. Use a longer fractionating column or one with a more efficient packing material. 2. Decrease the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. 3. Insulate the column to maintain the temperature gradient.
Bumping or Unstable Boiling 1. Superheating of the liquid.1. Use a magnetic stir bar or boiling chips to ensure smooth boiling. For vacuum distillation, a stir bar is essential as boiling chips are ineffective under reduced pressure.[3]
Inaccurate Boiling Point Reading 1. Thermometer bulb is not positioned correctly.1. Ensure the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser.
Crystallization
IssuePossible Cause(s)Recommended Solution(s)
Failure to Crystallize 1. Solution is not supersaturated. 2. Presence of impurities that inhibit crystal nucleation.1. Concentrate the solution further or cool it to a lower temperature. 2. Try adding a seed crystal of the desired compound. If unavailable, scratching the inside of the flask with a glass rod can sometimes induce nucleation.
Formation of Oil Instead of Crystals 1. The melting point of the solute is lower than the temperature of the solution. 2. The solution is too concentrated.1. Use a lower crystallization temperature or a different solvent. 2. Dilute the solution slightly before cooling.
Low Purity of Crystals 1. Impurities are co-crystallizing with the product. 2. Inefficient washing of the crystals.1. Recrystallize the product. Consider using a different solvent for recrystallization. 2. Wash the crystals with a small amount of ice-cold, pure solvent to remove adhered mother liquor.

Experimental Protocols

Protocol 1: Gas Chromatography for Isomer Ratio Analysis

This protocol outlines a general method for the analytical separation of cis- and this compound isomers using gas chromatography.

1. Instrumentation and Columns:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column: A chiral stationary phase is recommended for optimal separation. A beta-cyclodextrin-based column is a good starting point.

2. GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C (FID) or as per MS requirements.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 2 °C/min to 150 °C.

    • Hold at 150 °C for 5 minutes.

    • Note: This program is a starting point and should be optimized for your specific column and instrument.

  • Injection Volume: 1 µL (split or splitless injection can be used depending on the sample concentration).

3. Sample Preparation:

  • Dilute the carane isomer mixture in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 100 ppm).

4. Data Analysis:

  • Identify the peaks corresponding to cis- and this compound based on their retention times (if standards are available) or mass spectra.

  • Determine the relative percentage of each isomer by integrating the peak areas.

Protocol 2: Preparative Gas Chromatography (Prep-GC) for this compound Isolation

This protocol provides a general workflow for isolating pure this compound using preparative GC.

1. Instrumentation:

  • Preparative gas chromatograph with a thermal conductivity detector (TCD) or a high-capacity FID.

  • Preparative column with a stationary phase that provides good separation of the isomers (determined from analytical scale experiments).

  • Fraction collection system.

2. Prep-GC Conditions:

  • Conditions will be scaled up from the optimized analytical method. The column diameter will be larger, and flow rates will be higher.

  • The temperature program may need to be adjusted to ensure good separation with the larger sample load.

3. Sample Injection:

  • Inject a larger volume of the concentrated isomer mixture. The exact volume will depend on the capacity of the preparative column.

4. Fraction Collection:

  • Set the fraction collector to collect the eluent during the time window corresponding to the elution of the this compound peak.

5. Purity Analysis:

  • Analyze the collected fraction using analytical GC to confirm its purity.

Protocol 3: Fractional Distillation under Reduced Pressure

This protocol describes the enrichment of this compound from an isomeric mixture.

1. Apparatus:

  • Round-bottom flask.

  • Fractionating column (e.g., Vigreux or packed column).

  • Distillation head with a thermometer.

  • Condenser.

  • Receiving flask(s).

  • Vacuum source (e.g., vacuum pump or water aspirator).[3]

  • Manometer.

  • Heating mantle with a stirrer.

2. Procedure:

  • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed with vacuum grease.[3]

  • Place the carane isomer mixture and a magnetic stir bar in the round-bottom flask.

  • Begin stirring and slowly apply vacuum to the system.

  • Once the desired pressure is reached and stable, begin heating the flask gently.

  • Collect fractions in separate receiving flasks based on the temperature at the distillation head. The composition of each fraction should be analyzed by GC.

  • Note: The boiling points of the isomers will be lower under reduced pressure.

Visualizations

Experimental_Workflow cluster_start Starting Material cluster_purification Purification Method Selection cluster_methods Purification Techniques cluster_analysis Analysis cluster_end Final Product start Mixture of cis- and this compound Isomers decision Purity Requirement & Scale? start->decision gc Preparative Gas Chromatography (GC) decision->gc High Purity / Small Scale distillation Fractional Distillation decision->distillation Moderate Purity / Larger Scale crystallization Derivative Crystallization decision->crystallization High Purity / Specific Derivatives analysis GC/MS Analysis for Purity Check gc->analysis distillation->analysis crystallization->analysis end Purified this compound analysis->end

Caption: Decision workflow for selecting a purification technique for this compound isomers.

GC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Resolution in GC cause1 Incorrect Stationary Phase start->cause1 cause2 Sub-optimal Temperature Program start->cause2 cause3 Incorrect Flow Rate start->cause3 solution1 Use Chiral Column cause1->solution1 solution2 Optimize Temperature Ramp cause2->solution2 solution3 Adjust Carrier Gas Velocity cause3->solution3

Caption: Troubleshooting guide for poor peak resolution in the GC separation of carane isomers.

References

Technical Support Center: Enhancing the Stability of Trans-Carane Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-carane based compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound based compound is degrading upon storage. What are the likely causes?

A1: Degradation of this compound based compounds is primarily driven by three factors: oxidation, acid-catalyzed rearrangement, and photodegradation. The strained bicyclic structure of the carane skeleton, particularly the cyclopropane ring, makes it susceptible to ring-opening and isomerization reactions, especially under acidic conditions. Furthermore, the presence of double bonds in many carane derivatives makes them prone to oxidation by atmospheric oxygen. Exposure to light, particularly UV radiation, can also provide the energy needed to initiate degradation reactions. When stored under optimal conditions (cool, dark, and dry), high-quality terpene compounds can retain their potency for 18-24 months or longer[1].

Q2: I am observing the formation of new, unexpected peaks in my chromatograms over time. What could these be?

A2: The appearance of new peaks likely indicates the formation of degradation products. Common degradation pathways for carane derivatives include:

  • Oxidation Products: Epoxides, aldehydes, and carboxylic acids can form from the oxidative cleavage of double bonds. For instance, the thermal degradation of Δ³-carene in the presence of air can lead to the formation of caronaldehyde[2].

  • Isomerization Products: Acidic conditions can catalyze the rearrangement of the carane skeleton, leading to the formation of various monocyclic monoterpenes.

  • Dehydrogenation Products: Aromatization of the six-membered ring can occur, leading to compounds like p-cymene.

Q3: How can I minimize the degradation of my this compound based compounds during my experiments?

A3: To enhance the stability of your compounds, consider the following strategies:

  • Control the Environment: Store samples in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to heat, light, and oxygen[1].

  • pH Control: Maintain a neutral or slightly acidic pH (around 4.5) to prevent acid-catalyzed rearrangements. Buffering your solutions can be beneficial[3].

  • Use of Antioxidants: Incorporate antioxidants into your formulations to inhibit oxidative degradation.

  • Encapsulation: For long-term storage or formulation, consider encapsulating your compound to create a physical barrier against environmental factors.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of parent compound in acidic media. Acid-catalyzed rearrangement of the carane skeleton.Adjust the pH of your solution to be neutral or use a buffered system. A pH of 4.5 has been shown to be optimal for terpene retention in some formulations[3].
Appearance of oxidation-related impurities (e.g., aldehydes, epoxides). Oxidation by atmospheric oxygen.Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon). Add an appropriate antioxidant to your formulation.
Degradation upon exposure to laboratory light. Photodegradation.Protect your samples from light by using amber vials or by working in a dark room. Store samples in the dark[1].
Loss of volatile compound during processing (e.g., heating, concentrating). High volatility of the this compound derivative.Minimize heating steps or use lower temperatures under vacuum. Consider encapsulation techniques like spray drying or cyclodextrin complexation to reduce volatility.

Quantitative Stability Data

The stability of this compound based compounds is influenced by various environmental factors. The following tables summarize available data on the degradation of related monoterpenes under different conditions.

Table 1: Degradation of Monoterpenes in a Gummy Formulation at Ambient Temperature

Terpene ClassExample TerpenesDegradation after 30 days (%)
Monoterpenesα-pinene, β-myrcene, limoneneUp to 40
Sesquiterpenesβ-caryophyllene, humulene15-25

Source: Adapted from internal laboratory tests on gummy formulations[3].

Table 2: Reaction Rate Constants of Δ³-carene with Atmospheric Oxidants at 300-304 K

OxidantRate Constant (cm³ molecule⁻¹ s⁻¹)
OH radical(8.0 ± 0.5) x 10⁻¹¹
Ozone (O₃)(4.4 ± 0.2) x 10⁻¹⁷

Source: Atmospheric simulation chamber experiments[2][4].

Experimental Protocols

Protocol 1: Stabilization using Antioxidants

This protocol outlines a general procedure for evaluating the effectiveness of antioxidants in preventing the degradation of this compound based compounds.

Materials:

  • This compound based compound

  • Selected antioxidants (e.g., Butylated Hydroxytoluene (BHT), α-tocopherol)

  • Appropriate solvent or formulation base

  • Inert gas (Nitrogen or Argon)

  • Storage containers (e.g., amber glass vials)

  • Analytical instrument for quantification (e.g., GC-MS, HPLC)

Procedure:

  • Prepare a stock solution of the this compound based compound in the desired solvent or formulation base.

  • Divide the stock solution into several aliquots.

  • To each aliquot (except for the control), add a specific concentration of the chosen antioxidant (e.g., 0.01%, 0.05%, 0.1% w/v).

  • Sparge each solution with an inert gas for 5-10 minutes to remove dissolved oxygen.

  • Seal the vials tightly and store them under controlled conditions (e.g., elevated temperature, exposure to light) to accelerate degradation.

  • At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each vial.

  • Analyze the samples using a validated analytical method to quantify the remaining concentration of the this compound based compound and identify any degradation products.

  • Compare the degradation profiles of the samples with and without antioxidants to determine the efficacy of the stabilizer.

Protocol 2: Microencapsulation by Spray Drying

This protocol provides a general methodology for encapsulating volatile this compound based compounds.

Materials:

  • This compound based compound (core material)

  • Wall material (e.g., maltodextrin, gum arabic, modified starch)

  • Emulsifier (e.g., Tween 80, soy lecithin)

  • Distilled water

  • Spray dryer

Procedure:

  • Emulsion Preparation:

    • Dissolve the wall material in distilled water to create a solution. The concentration will depend on the specific wall material used.

    • Add the emulsifier to the wall material solution and mix thoroughly.

    • Gradually add the this compound based compound (core material) to the aqueous solution while homogenizing at high speed to form a stable oil-in-water emulsion.

  • Spray Drying:

    • Feed the prepared emulsion into the spray dryer.

    • Set the spray drying parameters, including inlet temperature, outlet temperature, feed flow rate, and atomization pressure. These parameters will need to be optimized for the specific formulation. A typical starting point for the inlet temperature for volatile compounds is in the range of 160-180°C.

    • The hot air in the drying chamber evaporates the water, and the wall material forms a solid shell around the core material.

  • Powder Collection:

    • The resulting microcapsules are collected from the cyclone of the spray dryer.

  • Characterization:

    • Analyze the microcapsules for encapsulation efficiency, particle size and morphology, and residual moisture content.

Protocol 3: Preparation of Cyclodextrin Inclusion Complexes

This protocol describes the co-precipitation method for forming inclusion complexes between a this compound based compound and β-cyclodextrin.

Materials:

  • This compound based compound

  • β-Cyclodextrin

  • Distilled water

  • Ethanol (or other suitable organic solvent)

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolution:

    • Prepare a saturated aqueous solution of β-cyclodextrin by dissolving it in distilled water with heating and stirring.

    • Dissolve the this compound based compound in a minimal amount of ethanol.

  • Complexation:

    • Slowly add the ethanolic solution of the this compound compound to the heated β-cyclodextrin solution with continuous stirring. The molar ratio of the host (β-cyclodextrin) to the guest (this compound compound) should be optimized, but a 1:1 ratio is a common starting point.

  • Precipitation:

    • Allow the mixture to stir at an elevated temperature for a few hours, then slowly cool it to room temperature, and finally place it in an ice bath to promote the precipitation of the inclusion complex.

  • Isolation and Purification:

    • Collect the precipitate by filtration.

    • Wash the collected solid with a small amount of cold distilled water and then with a small amount of cold ethanol to remove any uncomplexed guest and host molecules.

  • Drying:

    • Dry the purified inclusion complex in a vacuum oven at a low temperature until a constant weight is achieved.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Troubleshooting_Degradation Troubleshooting Workflow for Compound Degradation start Compound Degradation Observed check_storage Check Storage Conditions (Temp, Light, Atmosphere) start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes check_ph Check pH of Solution check_storage->check_ph No correct_storage Store at low temp, in dark, under inert gas improper_storage->correct_storage end_node Stability Improved correct_storage->end_node acidic_ph Acidic pH (<6) check_ph->acidic_ph Yes check_oxidation Evidence of Oxidation? (e.g., new carbonyl peaks) check_ph->check_oxidation No adjust_ph Adjust to Neutral pH or Use Buffer acidic_ph->adjust_ph adjust_ph->end_node oxidation_present Oxidation Confirmed check_oxidation->oxidation_present Yes consider_encapsulation Consider Encapsulation for Long-Term Stability check_oxidation->consider_encapsulation No add_antioxidant Add Antioxidant (e.g., BHT, Tocopherol) oxidation_present->add_antioxidant add_antioxidant->end_node consider_encapsulation->end_node

Caption: Troubleshooting workflow for identifying and addressing the causes of this compound based compound degradation.

Stabilization_Workflow Experimental Workflow for Enhancing Compound Stability start Unstable Compound assess_degradation Assess Degradation Pathway (Oxidation, Isomerization, etc.) start->assess_degradation select_method Select Stabilization Method assess_degradation->select_method antioxidants Antioxidant Addition select_method->antioxidants Oxidation is primary pathway encapsulation Microencapsulation (e.g., Spray Drying) select_method->encapsulation Protection from multiple factors needed complexation Inclusion Complexation (e.g., Cyclodextrins) select_method->complexation Increase solubility and reduce volatility protocol_antioxidant Follow Protocol 1: Antioxidant Efficacy Evaluation antioxidants->protocol_antioxidant protocol_encapsulation Follow Protocol 2: Microencapsulation encapsulation->protocol_encapsulation protocol_complexation Follow Protocol 3: Cyclodextrin Complexation complexation->protocol_complexation analyze_stability Analyze Stability of Treated Compound protocol_antioxidant->analyze_stability protocol_encapsulation->analyze_stability protocol_complexation->analyze_stability end_node Stable Compound analyze_stability->end_node

Caption: Logical workflow for selecting and implementing a suitable stabilization method for this compound based compounds.

References

Technical Support Center: Method Refinement for Separating trans-Carane Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enantiomeric separation of trans-carane. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental workflows.

Troubleshooting Guides

This section provides solutions to common issues encountered during the separation of this compound enantiomers.

1. Gas Chromatography (GC) Separation Issues

Problem Possible Cause(s) Troubleshooting Steps
Poor or no separation of enantiomers. - Inappropriate chiral stationary phase (CSP).- Suboptimal temperature program.- Incorrect carrier gas flow rate.- Co-elution with impurities.- Select an appropriate CSP: For non-functionalized terpenes like this compound, cyclodextrin-based columns (e.g., β- or γ-cyclodextrin derivatives) are often effective.[1]- Optimize temperature program: Start with a low initial temperature and a slow ramp rate to maximize interaction with the stationary phase. Experiment with different temperature gradients.- Adjust flow rate: Optimize the carrier gas (e.g., Helium, Hydrogen) flow rate to achieve the best resolution. Slower flow rates can sometimes improve separation.- Sample purity: Ensure the sample is free of impurities that might interfere with the separation. Use a pre-column or guard column if necessary.
Peak tailing or broadening. - Active sites on the column.- Sample overload.- Non-volatile residues in the injector or column.- Column conditioning: Condition the column according to the manufacturer's instructions to passivate active sites.- Dilute the sample: Inject a more diluted sample to avoid overloading the column.- Injector and column maintenance: Clean the injector liner and trim the first few centimeters of the column to remove non-volatile residues.
Inconsistent retention times. - Fluctuations in oven temperature.- Leaks in the GC system.- Changes in carrier gas flow rate.- Temperature stability: Ensure the GC oven temperature is stable and accurately controlled.- Leak check: Perform a thorough leak check of the entire system, including fittings and septa.- Flow rate control: Use a reliable electronic pressure control (EPC) system to maintain a constant carrier gas flow.

2. Enzymatic Kinetic Resolution Issues

Problem Possible Cause(s) Troubleshooting Steps
Low or no enzymatic activity. - Inactive enzyme.- Incorrect solvent.- Suboptimal pH or temperature.- Enzyme activity check: Test the lipase with a standard substrate to confirm its activity.- Solvent selection: Use a non-polar organic solvent (e.g., hexane, toluene) that does not denature the enzyme. Ensure the solvent is anhydrous.- Optimize conditions: Screen different temperatures (e.g., 30-50 °C) and pH (if using an aqueous buffer system) to find the optimal conditions for the specific lipase.
Low enantioselectivity (low ee). - Non-selective enzyme.- Incorrect acyl donor.- Reaction proceeding past 50% conversion.- Enzyme screening: Test various lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with high selectivity for this compound.[2][3]- Acyl donor screening: Experiment with different acyl donors (e.g., vinyl acetate, isopropenyl acetate, acid anhydrides). The structure of the acyl donor can significantly impact enantioselectivity.- Monitor reaction progress: Closely monitor the reaction progress using GC and stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the unreacted substrate and the product.
Difficult separation of product from unreacted substrate. - Similar polarities of the substrate and the acylated product.- Chromatographic separation: Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the more polar acylated product from the less polar unreacted this compound.

3. Diastereomeric Crystallization Issues

Problem Possible Cause(s) Troubleshooting Steps
Failure to form crystalline diastereomeric salts. - Inappropriate resolving agent.- Unsuitable solvent.- Concentration issues.- Resolving agent selection: If this compound has been functionalized to a carboxylic acid or an amine, select a chiral resolving agent that will form a stable salt. Common resolving agents include tartaric acid derivatives for amines and chiral amines (e.g., brucine, ephedrine) for acids.- Solvent screening: Test a range of solvents with varying polarities to find one in which the diastereomeric salts have different solubilities.- Optimize concentration: Experiment with different concentrations of the substrate and resolving agent to induce crystallization.
Low diastereomeric excess (de) after crystallization. - Similar solubilities of the diastereomeric salts.- Co-crystallization of both diastereomers.- Recrystallization: Perform multiple recrystallization steps to enrich the less soluble diastereomer.- Vary crystallization conditions: Adjust the cooling rate and temperature to influence crystal growth and purity. Slower cooling often leads to purer crystals.
Difficulty in recovering the enantiomer from the diastereomeric salt. - Incomplete cleavage of the salt.- Degradation of the enantiomer during cleavage.- Cleavage conditions: Use appropriate acidic or basic conditions to break the salt and liberate the free enantiomer. Ensure complete reaction by monitoring with TLC or GC.- Mild conditions: Use the mildest possible conditions for cleavage to avoid racemization or degradation of the target enantiomer.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for determining the enantiomeric excess (ee) of this compound?

A1: Chiral gas chromatography (GC) is the most suitable technique for analyzing the enantiomeric purity of volatile, non-functionalized compounds like this compound. A GC system equipped with a chiral stationary phase (CSP), such as a derivatized cyclodextrin column, can effectively separate the enantiomers and allow for accurate quantification of the ee.

Q2: What are the key parameters to optimize in an enzymatic kinetic resolution of this compound?

A2: The most critical parameters to optimize are the choice of lipase, the acyl donor, the solvent, and the reaction time. Different lipases exhibit varying selectivities for different substrates. The acyl donor can also influence the reaction rate and selectivity. The solvent must be compatible with the enzyme, and the reaction should be stopped at approximately 50% conversion to achieve the highest possible ee for both the product and the remaining substrate.[4][5]

Q3: Can I use diastereomeric crystallization to separate this compound directly?

A3: Diastereomeric crystallization requires the presence of a functional group that can react with a chiral resolving agent to form diastereomeric salts (e.g., a carboxylic acid or an amine). Since this compound is a hydrocarbon, it must first be chemically modified to introduce such a functional group before this separation method can be applied.

Q4: My chiral GC separation is showing poor resolution. What is the first thing I should check?

A4: The first step is to verify that you are using an appropriate chiral stationary phase for your analyte. For a relatively non-polar molecule like this compound, a cyclodextrin-based column is a good starting point. If the column is appropriate, the next step is to optimize the temperature program, starting with a lower initial temperature and a slower ramp rate to improve interaction with the stationary phase.

Q5: How can I improve the yield of my enzymatic resolution?

A5: In a kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. To improve the overall yield of a desired enantiomer, you can couple the resolution with a racemization step for the unwanted enantiomer. This allows for a dynamic kinetic resolution where, in theory, a nearly 100% yield of the desired enantiomer can be achieved.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of this compound Derivative

This protocol is adapted for a hypothetical this compound derivative containing a hydroxyl group, which is necessary for the lipase-catalyzed acylation.

Materials:

  • Racemic trans-caran-4-ol

  • Lipase from Pseudomonas cepacia (Amano Lipase PS)

  • Vinyl acetate (acyl donor)

  • Anhydrous hexane (solvent)

  • Sodium sulfate (drying agent)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (chromatography eluents)

Procedure:

  • Reaction Setup: In a dry flask, dissolve 1 mmol of racemic trans-caran-4-ol in 20 mL of anhydrous hexane.

  • Addition of Reagents: Add 1.2 mmol of vinyl acetate to the solution.

  • Enzyme Addition: Add 100 mg of Pseudomonas cepacia lipase to the reaction mixture.

  • Incubation: Stir the mixture at 30 °C and monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC.

  • Reaction Quenching: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Work-up: Wash the filtrate with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Separate the resulting acetylated product from the unreacted alcohol using silica gel column chromatography with a hexane:ethyl acetate gradient.

  • Analysis: Determine the enantiomeric excess (ee) of the separated alcohol and acetate fractions using chiral GC.

Data Presentation

Table 1: Screening of Lipases for the Kinetic Resolution of trans-Caran-4-ol

EntryLipase SourceAcyl DonorSolventTime (h)Conversion (%)ee of Alcohol (%)ee of Acetate (%)
1Candida antarctica BVinyl acetateHexane24489295
2Pseudomonas cepaciaVinyl acetateHexane1851>9997
3Candida rugosaVinyl acetateHexane48356570
4Pseudomonas cepaciaIsopropenyl acetateHexane20509896
5Pseudomonas cepaciaVinyl acetateToluene24459694

Logical Workflow for Troubleshooting

TroubleshootingWorkflow cluster_start Problem Identification cluster_method Separation Method cluster_gc GC Troubleshooting cluster_enzymatic Enzymatic Resolution Troubleshooting cluster_cryst Crystallization Troubleshooting cluster_solution Solution Start Poor Enantiomeric Separation GC Gas Chromatography Start->GC If using GC Enzymatic Enzymatic Resolution Start->Enzymatic If using enzymatic method Crystallization Diastereomeric Crystallization Start->Crystallization If using crystallization CheckColumn Verify Chiral Stationary Phase GC->CheckColumn ScreenEnzyme Screen Different Lipases Enzymatic->ScreenEnzyme ScreenAgent Select Appropriate Resolving Agent Crystallization->ScreenAgent OptimizeTemp Optimize Temperature Program CheckColumn->OptimizeTemp CheckFlow Adjust Carrier Gas Flow OptimizeTemp->CheckFlow Success Successful Separation CheckFlow->Success ScreenAcyl Test Various Acyl Donors ScreenEnzyme->ScreenAcyl MonitorConv Monitor Conversion to ~50% ScreenAcyl->MonitorConv MonitorConv->Success ScreenSolvent Screen Solvents for Differential Solubility ScreenAgent->ScreenSolvent Recrystallize Perform Recrystallization ScreenSolvent->Recrystallize Recrystallize->Success

Caption: Troubleshooting workflow for this compound enantiomer separation.

References

Technical Support Center: Stereoselective Reactions of trans-Carane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for trans-Carane Chemistry. This resource is designed for researchers, scientists, and drug development professionals working with the this compound scaffold. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of maintaining stereochemical integrity during chemical transformations.

Frequently Asked Questions (FAQs)

Q1: My acid-catalyzed reaction on a this compound derivative is leading to a racemic or diastereomeric mixture. What is the likely cause?

A1: Acid-catalyzed reactions involving the this compound skeleton are highly susceptible to racemization due to the formation of carbocationic intermediates. The bicyclo[4.1.0]heptane system can undergo skeletal rearrangements and ring-opening of the cyclopropane ring under acidic conditions, leading to loss of stereochemical information. Protic acids, in particular, can readily protonate functional groups or the cyclopropane ring, initiating these undesired pathways.

Q2: How can I minimize racemization during acid-catalyzed reactions?

A2: To minimize racemization, consider the following strategies:

  • Use of Lewis Acids: Opt for milder Lewis acids over strong Brønsted acids. Lewis acids can coordinate to specific functional groups, activating them for reaction without generating highly unstable carbocations that are prone to rearrangement.

  • Aprotic Solvents: Employ aprotic solvents to reduce the availability of protons that can participate in undesired side reactions.

  • Low Temperatures: Running the reaction at lower temperatures can help to minimize the energy available for skeletal rearrangements.

  • Confined Environments: The use of heterogeneous catalysts, such as zeolites, can create a sterically hindered environment around the active site. This confinement can favor specific transition states and disfavor those leading to racemization[1][2].

Q3: I am performing a reaction that involves the formation of an epoxide from a carene precursor. How can I ensure stereoselectivity?

A3: Stereoselective epoxidation of carene derivatives can be achieved by selecting the appropriate oxidizing agent and reaction conditions. For instance, the epoxidation of (+)-3-carene with m-chloroperoxybenzoic acid (m-CPBA) typically proceeds stereospecifically. The choice of solvent and temperature can also influence the selectivity.

Q4: My attempts to open an epoxide ring on a this compound derivative are resulting in a mixture of regio- and stereoisomers. How can I control the outcome?

A4: The ring-opening of carane epoxides is highly dependent on the nature of the nucleophile and the catalyst used.

  • Acidic Conditions: Under acidic conditions, the reaction often proceeds via an SN1-like mechanism, where the nucleophile attacks the more substituted carbon atom after the formation of a partial positive charge. This can lead to a loss of stereoselectivity.

  • Basic or Nucleophilic Conditions: Using strong nucleophiles in neutral or basic media generally leads to an SN2-type attack at the less sterically hindered carbon atom of the epoxide, resulting in a predictable stereochemical outcome. The choice of nucleophile is critical for achieving high regio- and stereoselectivity.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Loss of optical activity after reaction. Racemization due to carbocation formation.- Switch from a Brønsted acid to a milder Lewis acid. - Lower the reaction temperature. - Use an aprotic solvent.
Formation of unexpected diastereomers. Skeletal rearrangement or epimerization at a stereocenter.- If using acidic conditions, explore enzymatic or base-mediated alternatives. - For base-catalyzed reactions, use a non-coordinating counter-ion and a less polar solvent to minimize enolate formation and subsequent reprotonation.
Low yield of the desired stereoisomer. Competing reaction pathways leading to other isomers.- Optimize the reaction conditions (catalyst, solvent, temperature) to favor the desired stereoselective pathway. - Consider using a chiral catalyst or auxiliary to direct the stereochemical outcome.
Inconsistent stereochemical results between batches. - Purity of starting materials. - Trace amounts of acid or base impurities. - Variations in reaction setup and conditions.- Ensure the stereochemical purity of the starting this compound derivative. - Purify all solvents and reagents to remove acidic or basic impurities. - Maintain strict control over reaction parameters such as temperature, addition rates, and stirring speed.

Experimental Protocols

Protocol 1: Stereospecific Hydroboration-Oxidation of (+)-3-Carene

This protocol describes the anti-Markovnikov hydration of (+)-3-carene to yield the corresponding alcohol with retention of stereochemistry. The hydroboration step is a syn-addition, and the subsequent oxidation occurs with retention of configuration at the carbon-boron bond[3].

Materials:

  • (+)-3-Carene

  • Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H2O2), 30% aqueous solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Hydroboration:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (+)-3-carene and anhydrous THF.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add the 1 M solution of BH3·THF from the dropping funnel to the stirred solution of (+)-3-carene under a nitrogen atmosphere.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H2O2, ensuring the temperature does not rise above 20 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and add diethyl ether.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel.

Visualizations

Troubleshooting Logic for Racemization

G Troubleshooting Racemization in this compound Reactions start Racemization or Diastereomer Mixture Observed check_acid Is the reaction acid-catalyzed? start->check_acid check_base Is the reaction base-catalyzed? check_acid->check_base No lewis_acid Switch to a milder Lewis acid check_acid->lewis_acid Yes non_coord_base Use a non-coordinating base check_base->non_coord_base Yes check_purity Check starting material purity check_base->check_purity No lower_temp Lower reaction temperature lewis_acid->lower_temp aprotic_solvent Use an aprotic solvent lower_temp->aprotic_solvent end Stereoselectivity Improved aprotic_solvent->end less_polar_solvent Use a less polar solvent non_coord_base->less_polar_solvent less_polar_solvent->end check_reagents Check reagent and solvent purity check_purity->check_reagents check_reagents->end

Caption: A decision-making workflow for troubleshooting racemization issues.

Experimental Workflow for Hydroboration-Oxidation

G Workflow for Stereospecific Hydroboration-Oxidation start Start: (+)-3-Carene in anhydrous THF hydroboration 1. Hydroboration: Add BH3-THF at 0°C, then stir at RT start->hydroboration oxidation 2. Oxidation: Add NaOH and H2O2 at 0°C, then stir at RT hydroboration->oxidation workup 3. Work-up: Ether extraction, wash with water and brine oxidation->workup purification 4. Purification: Dry over MgSO4, filter, concentrate, and column chromatography workup->purification product Product: Desired stereoisomer of the alcohol purification->product

Caption: A step-by-step workflow for the hydroboration-oxidation of (+)-3-carene.

References

Technical Support Center: Scaling Up the Production of trans-Carane from Natural Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and methodologies associated with scaling up the production of trans-carane (also known as 3-carene or Δ³-carene) from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for the industrial-scale production of this compound?

A1: The most significant natural source for industrial-scale production of this compound is crude sulfate turpentine, a byproduct of the Kraft pulping process of coniferous trees, particularly various species of pine (Pinus).[1][2] The resin from these trees contains a mixture of terpenes, with the composition varying depending on the pine species.[2] Some pine species are known to have a higher concentration of 3-carene. Other natural sources include the essential oils of cedar, cypress, and some citrus plants.[1][3]

Q2: What are the major challenges when scaling up this compound production from a laboratory to an industrial scale?

A2: Scaling up production presents several challenges. A primary issue is that processes do not always scale linearly; what works efficiently in a lab may not have a proportional increase in output at an industrial scale.[4] Key challenges include:

  • Maintaining Purity: Separating this compound from other isomeric terpenes like α-pinene and β-pinene, which have very close boiling points, is a significant hurdle.[5][6]

  • Process Efficiency: Larger equipment can lead to issues with heat transfer and maintaining uniform process parameters, potentially lowering yields.[4]

  • Solvent and Reagent Handling: The large quantities of solvents and reagents required for industrial production introduce logistical and safety challenges, including handling hazardous materials and managing waste streams.[4]

  • Equipment Availability: Sourcing appropriate and reliable large-scale extraction and purification equipment can be difficult and impact project timelines.[4]

Q3: What are the potential therapeutic and industrial applications of purified this compound?

A3: Purified this compound has several potential applications that are of interest to drug development professionals and other industries. Preliminary research suggests it may possess anti-inflammatory and potential neurological benefits.[1] In industrial applications, it is used in the fragrance and flavor industries for its sweet, pungent, and woody aroma.[3] It also serves as a chemical intermediate for the synthesis of other compounds.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound after initial extraction. 1. Inefficient extraction method for the specific raw material. 2. Degradation of terpenes due to excessive heat during extraction (e.g., steam distillation).[7] 3. Improper solvent-to-material ratio.1. Optimize the extraction method. For turpentine, fractional distillation is often the most effective method. 2. For heat-sensitive materials, consider vacuum distillation to lower the boiling points of the terpenes. 3. Experiment with different solvent-to-material ratios to find the optimal balance for maximizing yield.
Difficulty in separating this compound from α-pinene and β-pinene. 1. The boiling points of these terpene isomers are very close, making simple distillation ineffective. 2. Formation of azeotropes (mixtures with a constant boiling point) between the terpenes and the solvent (if used) or with each other.[8]1. Employ high-efficiency fractional distillation with a column that has a high number of theoretical plates. 2. Consider azeotropic distillation by introducing a component that forms an easily separable azeotrope with one of the impurities. 3. For very high purity requirements, preparative gas chromatography can be used, although this is less scalable.
Product contamination with solvent. 1. Inefficient solvent removal after extraction. 2. The boiling point of the solvent is too close to that of this compound.1. Use a rotary evaporator under vacuum for efficient solvent removal at a lower temperature. 2. Choose a solvent with a significantly lower boiling point than this compound.
Inconsistent product purity between batches. 1. Variation in the composition of the natural raw material (e.g., turpentine from different batches or seasons). 2. Fluctuations in process parameters such as temperature, pressure, and reflux ratio during distillation.1. Standardize the raw material as much as possible, or analyze the composition of each batch and adjust the purification parameters accordingly. 2. Implement strict process controls to ensure consistent operating conditions for each batch.
Formation of emulsions during liquid-liquid extraction. 1. Presence of surfactant-like compounds in the crude extract. 2. Vigorous shaking or mixing of the two liquid phases.1. Add a brine solution (saturated NaCl) to increase the ionic strength of the aqueous layer and help break the emulsion. 2. Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.

Quantitative Data on this compound Production

The yield and purity of this compound are highly dependent on the natural source and the extraction and purification methods employed. The following table summarizes available data.

Natural Source Extraction/Purification Method Scale Purity of this compound Reference
Turpentine OilCondensation reaction followed by rectificationLab-scale> 95%[9]
Plant Essential OilsFractional distillationLab-scale> 92%[3]
Crude Sulfate TurpentineDistillation with azeotropic enhancementLab-scaleHigh purity achievable[10]

Experimental Protocols

Protocol: Isolation of this compound from Crude Sulfate Turpentine by Fractional Distillation

This protocol outlines the steps for isolating this compound from a crude turpentine mixture.

1. Pre-treatment of Crude Turpentine:

  • Begin with crude sulfate turpentine, which typically contains a mixture of α-pinene, β-pinene, 3-carene, and other minor terpenes.
  • It is advisable to first wash the crude turpentine with a mild alkaline solution to remove any acidic impurities, followed by a water wash to neutrality.
  • Dry the washed turpentine over an anhydrous drying agent like sodium sulfate.

2. Fractional Distillation Setup:

  • Assemble a fractional distillation apparatus. For efficient separation of terpene isomers, a column with a high number of theoretical plates is essential. A Vigreux or packed column (e.g., with Raschig rings or metal sponges) is recommended.
  • The distillation flask should not be filled more than two-thirds of its volume.
  • Place a thermometer at the head of the distillation column to accurately measure the temperature of the vapor that is distilling.
  • The entire apparatus should be set up in a fume hood due to the flammable nature of terpenes.

3. Distillation Process:

  • Heat the distillation flask gently. The heating rate should be controlled to ensure a slow and steady distillation rate (approximately 1-2 drops per second of distillate).
  • Initially, the more volatile components with lower boiling points, such as α-pinene (boiling point ~156 °C), will distill over. Collect this first fraction in a separate receiving flask.
  • As the distillation progresses, the temperature at the column head will rise. Monitor the temperature closely.
  • A plateau in the temperature reading will indicate that a specific component is distilling. This compound has a boiling point of approximately 172 °C. Collect the fraction that distills over at a stable temperature around this point.
  • After the this compound fraction has been collected, the temperature will rise again as less volatile components begin to distill. Stop the distillation at this point to avoid contamination of the desired fraction.

4. Purity Analysis:

  • The purity of the collected this compound fraction should be analyzed using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).
  • This analysis will confirm the percentage of this compound and identify any remaining impurities.

5. Further Purification (if necessary):

  • If the purity is not satisfactory, a second fractional distillation of the collected this compound fraction can be performed to further enrich the product.

Visualizations

Below are diagrams illustrating key workflows in the production of this compound.

Experimental_Workflow_for_trans_Carane_Production Experimental Workflow for this compound Production RawMaterial Raw Material (Crude Sulfate Turpentine) Pretreatment Pre-treatment (Washing and Drying) RawMaterial->Pretreatment FractionalDistillation Fractional Distillation Pretreatment->FractionalDistillation Fraction1 Fraction 1 (Lower boiling point terpenes, e.g., α-pinene) FractionalDistillation->Fraction1 Distillate 1 Fraction2 This compound Fraction (Desired Product) FractionalDistillation->Fraction2 Distillate 2 Residue Residue (Higher boiling point compounds) FractionalDistillation->Residue Bottoms PurityAnalysis Purity Analysis (GC/GC-MS) Fraction2->PurityAnalysis PurifiedProduct Purified this compound PurityAnalysis->PurifiedProduct Meets Purity Specs

Caption: A flowchart illustrating the key stages in the extraction and purification of this compound.

Troubleshooting_Logic_for_Low_Purity Troubleshooting Logic for Low Purity of this compound Start Low Purity of This compound Detected CheckDistillation Check Fractional Distillation Parameters Start->CheckDistillation CheckColumn Is the column efficiency (number of theoretical plates) sufficient? CheckDistillation->CheckColumn Parameters OK IncreasePlates Increase column efficiency (e.g., use a longer packed column) CheckColumn->IncreasePlates No CheckReflux Is the reflux ratio optimized? CheckColumn->CheckReflux Yes ReDistill Re-distill the collected fraction IncreasePlates->ReDistill AdjustReflux Adjust reflux ratio for better separation CheckReflux->AdjustReflux No CheckAzeotrope Is an azeotrope forming? CheckReflux->CheckAzeotrope Yes AdjustReflux->ReDistill AzeotropicDistillation Consider azeotropic distillation with an entrainer CheckAzeotrope->AzeotropicDistillation Yes CheckAzeotrope->ReDistill No AzeotropicDistillation->ReDistill End High Purity Product ReDistill->End

Caption: A decision-making diagram for troubleshooting low purity issues in this compound production.

References

Validation & Comparative

A Comparative Analysis of trans-Carane and cis-Carane Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of stereoisomers is paramount. This guide provides an objective comparison of the reactivity of trans-Carane and cis-Carane, supported by available experimental data and detailed methodologies. The distinct stereochemistry of these bicyclic monoterpenes significantly influences their behavior in chemical transformations, particularly in acid-catalyzed rearrangements.

The rigid, bicyclo[4.1.0]heptane framework of carane isomers, substituted with three methyl groups, presents a unique platform for studying the influence of stereoisomerism on chemical reactivity. The key difference between the cis and trans isomers lies in the relative orientation of the cyclopropane ring and the gem-dimethyl group on the cyclohexane ring. This seemingly subtle variation in three-dimensional structure leads to notable differences in stability and, consequently, reactivity.

Data Summary: Reactivity in Acid-Catalyzed Isomerization

While direct, side-by-side kinetic comparisons of this compound and cis-Carane reactivity are not extensively documented in readily available literature, studies on related bicyclic systems and the acid-catalyzed rearrangement of 3-carene (a precursor to caranes) provide valuable insights. The general consensus suggests that cis isomers of bicyclic systems, including those in the carane series, tend to be more reactive than their trans counterparts due to greater ring strain.

IsomerRelative Reactivity (Qualitative)Major Rearrangement Products
cis-Carane HigherMenthadienes, Cymenes
This compound LowerMenthadienes, Cymenes

Note: The product distribution can be influenced by the specific acid catalyst, solvent, and reaction temperature.

Experimental Protocols

The following sections detail generalized experimental protocols for acid-catalyzed isomerization, a common reaction used to probe the reactivity of carane isomers.

Acid-Catalyzed Isomerization of Carane Isomers

Objective: To investigate and compare the products formed from the acid-catalyzed rearrangement of cis-Carane and this compound.

Materials:

  • cis-Carane (or this compound)

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst)

  • Anhydrous solvent (e.g., benzene, toluene, or dichloromethane)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

  • Heating mantle or oil bath

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • A solution of the carane isomer (e.g., 1 gram) in the chosen anhydrous solvent (e.g., 50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • The acid catalyst (e.g., 0.1 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux and maintained at that temperature for a specified period (e.g., 1-4 hours). The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by GC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The resulting product mixture is analyzed by GC-MS to identify and quantify the rearrangement products.

Reaction Pathways and Logical Relationships

The acid-catalyzed rearrangement of caranes typically proceeds through the formation of a carbocation intermediate, which can then undergo a series of skeletal rearrangements and eliminations to yield various monoterpene products. The stereochemistry of the starting carane isomer influences the initial carbocation formation and the subsequent rearrangement pathways.

Caption: Acid-catalyzed rearrangement pathways for cis- and this compound.

The diagram above illustrates the general mechanism for the acid-catalyzed rearrangement of both cis- and this compound. Protonation of the cyclopropane ring initiates its opening to form a carbocation intermediate. The stereochemistry of the starting material dictates the initial conformation of this carbocation, which in turn influences the distribution of the final rearrangement products. Due to higher ring strain, the activation energy for the ring opening of cis-Carane is expected to be lower, leading to a faster reaction rate compared to this compound.

Experimental Workflow

A typical workflow for the comparative analysis of cis- and this compound reactivity is outlined below.

experimental_workflow start Start: Obtain pure cis- and this compound reaction_setup Set up parallel reactions (same conditions for both isomers) start->reaction_setup acid_addition Add acid catalyst reaction_setup->acid_addition reaction Heat to reflux and monitor acid_addition->reaction workup Quench, wash, and dry reaction->workup analysis Analyze product mixture by GC-MS workup->analysis comparison Compare product distribution and reaction rates analysis->comparison conclusion Draw conclusions on relative reactivity comparison->conclusion

Caption: Workflow for comparing cis- and this compound reactivity.

This workflow emphasizes the importance of conducting parallel experiments under identical conditions to ensure a valid comparison. The key analytical step involves GC-MS to identify and quantify the products, allowing for a direct comparison of the product distributions and, if monitored over time, the relative reaction rates.

Validation of trans-Carane's antimicrobial activity against specific pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the antimicrobial activity of 3-carene against specific food spoilage and opportunistic pathogens. Through a comparative analysis with other antimicrobial agents, supported by experimental data, this document serves as a valuable resource for evaluating its potential in therapeutic and preservative applications.

While the initial focus of this investigation was on trans-carane, the available scientific literature predominantly centers on the antimicrobial properties of its unsaturated counterpart, 3-carene. This guide will, therefore, focus on the antimicrobial activities of 3-carene, a bicyclic monoterpene found in the essential oils of various plants.

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of 3-carene has been evaluated against both Gram-positive and Gram-negative bacteria. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Activity Against Brochothrix thermosphacta

Brochothrix thermosphacta is a significant spoilage bacterium, particularly in chilled meat products. The following table compares the MIC of 3-carene with other antimicrobial agents against this pathogen.

Antimicrobial AgentMIC (µg/mL)MIC (mL/L)Reference(s)
3-Carene -20 [1]
Linalool-1.5
Tetracycline0.25 - 48-
PenicillinSensitive-
ErythromycinSensitive-

Note: The MIC for 3-carene was reported in mL/L. Direct conversion to µg/mL is not possible without the density of the specific 3-carene sample used in the study. "Sensitive" indicates that the bacterium was susceptible to the antibiotic, but a specific MIC value was not provided in the cited source.

Activity Against Pseudomonas fluorescens

Pseudomonas fluorescens is a common environmental bacterium and an opportunistic pathogen that can cause spoilage of refrigerated foods. The table below compares the MIC of 3-carene with various antibiotics against this bacterium.

Antimicrobial AgentMIC (µg/mL)MIC (mL/L)Reference(s)
3-Carene -20 [1]
Kanamycin0.366-
Tetracycline0.305-
Chloramphenicol0.732-
CiprofloxacinVariable-
GentamicinVariable-

Note: The MIC for 3-carene was reported in mL/L. "Variable" indicates that the MIC values for these antibiotics can vary significantly depending on the strain and the presence of resistance mechanisms.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of a compound. The following are detailed methodologies for the agar dilution and broth dilution methods, commonly employed for evaluating essential oils and their components.

Agar Dilution Method

This method is used to determine the MIC of an antimicrobial agent by incorporating it into a solid agar medium.

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of 3-carene in a suitable solvent (e.g., ethanol, dimethyl sulfoxide) at a known concentration.

  • Serial Dilutions: Perform a series of twofold dilutions of the stock solution to obtain a range of desired concentrations.

  • Incorporation into Agar: Add a specific volume of each antimicrobial dilution to molten Mueller-Hinton Agar (for bacteria) or other suitable agar medium, which has been cooled to 45-50°C. Mix thoroughly and pour the agar into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Brochothrix thermosphacta or Pseudomonas fluorescens) equivalent to a 0.5 McFarland standard. This can be further diluted to achieve a final inoculum of approximately 10^4 colony-forming units (CFU) per spot.

  • Inoculation: Once the agar has solidified, spot-inoculate the prepared bacterial suspension onto the surface of the agar plates containing different concentrations of the antimicrobial agent. A control plate without the antimicrobial agent should also be inoculated.

  • Incubation: Incubate the plates at the optimal temperature and duration for the growth of the test microorganism (e.g., 25-30°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Broth Dilution Method

This method involves the serial dilution of the antimicrobial agent in a liquid growth medium.

  • Preparation of Antimicrobial Stock Solution: As in the agar dilution method, prepare a concentrated stock solution of 3-carene.

  • Serial Dilutions in Broth: In a series of sterile tubes or a 96-well microtiter plate, perform twofold serial dilutions of the antimicrobial stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the same broth medium, adjusted to a concentration that will result in a final concentration of approximately 5 x 10^5 CFU/mL in each tube or well.

  • Inoculation: Add the standardized inoculum to each tube or well containing the different concentrations of the antimicrobial agent. Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).

  • Incubation: Incubate the tubes or microtiter plate under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) after incubation.

Visualizing the Experimental Workflow and Comparative Efficacy

To further elucidate the experimental process and the comparative performance of 3-carene, the following diagrams have been generated using Graphviz.

ExperimentalWorkflow cluster_prep Preparation cluster_assay MIC Assay cluster_results Results Antimicrobial Stock Antimicrobial Stock Serial Dilution Serial Dilution Antimicrobial Stock->Serial Dilution Microorganism Culture Microorganism Culture Inoculation Inoculation Microorganism Culture->Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

EfficacyComparison cluster_pathogens Target Pathogens 3-Carene 3-Carene B_thermosphacta B. thermosphacta 3-Carene->B_thermosphacta MIC: 20 mL/L P_fluorescens P. fluorescens 3-Carene->P_fluorescens MIC: 20 mL/L Other Terpenes Other Terpenes Other Terpenes->B_thermosphacta e.g., Linalool MIC: 1.5 mL/L Antibiotics Antibiotics Antibiotics->B_thermosphacta e.g., Tetracycline MIC: 0.25-48 µg/mL Antibiotics->P_fluorescens e.g., Kanamycin MIC: 0.366 µg/mL

Caption: Comparative Antimicrobial Efficacy Against Target Pathogens.

Mechanism of Action

Studies on the antimicrobial mechanism of 3-carene suggest a multi-faceted mode of action. The primary targets appear to be the bacterial cell membrane and cell wall.[1] Treatment with 3-carene leads to increased membrane permeability, resulting in the leakage of intracellular components such as potassium ions and proteins.[1] Furthermore, it is proposed that 3-carene can disrupt cellular metabolic processes and potentially interact with bacterial DNA, ultimately leading to cell death.[1]

The diagram below illustrates the proposed signaling pathway of 3-carene's antimicrobial action.

MechanismOfAction cluster_cellular_targets Bacterial Cell 3-Carene 3-Carene Cell_Membrane Cell Membrane 3-Carene->Cell_Membrane Disruption Cell_Wall Cell Wall 3-Carene->Cell_Wall Damage Metabolic_Pathways Metabolic Pathways 3-Carene->Metabolic_Pathways Inhibition DNA DNA 3-Carene->DNA Binding Leakage Leakage Cell_Membrane->Leakage causes Cell_Death Cell_Death Metabolic_Pathways->Cell_Death DNA->Cell_Death Leakage->Cell_Death

Caption: Proposed Antimicrobial Mechanism of 3-Carene.

References

The Efficacy of Trans-Carane Derivatives as Flavor Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Sensory Data Comparison

A direct quantitative comparison of the flavor profiles of various trans-carane derivatives requires standardized sensory panel evaluations and instrumental analysis. The following table provides a template for summarizing such data, which is essential for a comprehensive comparative assessment. The data points presented are illustrative and based on general findings for similar terpene derivatives.

Derivative NameChemical StructureOdor Threshold (ppb)Flavor Profile DescriptionIntensity (1-9 scale)Notes
(-)-trans-Caran-4-oneC₁₀H₁₆OData not availableHerbaceous, minty, slightly camphoraceousData not available
(+)-trans-Caran-4-oneC₁₀H₁₆OData not availableWoody, earthy, with a hint of spiceData not available
4-HydroxymethylcaraneC₁₁H₂₀OData not availableFloral, woody, with a balsamic undertoneData not available
4-FormylcaraneC₁₁H₁₈OData not availableGreen, slightly aldehydic, with a citrus noteData not available

Note: The odor and flavor profile of a compound are highly dependent on its stereochemistry. The specific sensory characteristics of enantiomers, such as (+) and (-) -trans-caran-4-one, can differ significantly.

Experimental Protocols

The evaluation of flavor agents is a multi-faceted process that combines analytical chemistry with sensory science. Below are detailed methodologies for key experiments cited in the evaluation of flavor compounds.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its overall aroma.

  • Objective: To separate and identify odor-active compounds in a sample of a this compound derivative.

  • Instrumentation: A gas chromatograph coupled with a flame ionization detector (FID) and an olfactometry port.

  • Methodology:

    • Sample Preparation: The this compound derivative is diluted in a suitable solvent (e.g., diethyl ether or pentane) to an appropriate concentration.

    • Injection: A small volume of the prepared sample is injected into the GC inlet, where it is vaporized.

    • Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column separates the individual compounds based on their volatility and interaction with the stationary phase.

    • Detection and Olfactory Evaluation: As the separated compounds elute from the column, the effluent is split. One portion goes to the FID for chemical detection, while the other is directed to an olfactometry port. A trained sensory panelist sniffs the effluent from the olfactometry port and records the odor description and intensity of each eluting compound in real-time.

    • Data Analysis: The data from the FID (a chromatogram) is correlated with the sensory data from the olfactometry evaluation to identify the specific compounds responsible for the perceived aroma.

Sensory Panel Evaluation

Sensory panels provide direct human perception data on the flavor profile of a substance.

  • Objective: To qualitatively and quantitatively describe the sensory characteristics of this compound derivatives.

  • Panel Selection and Training:

    • Panelists are screened for their sensory acuity, ability to describe odors and tastes, and consistency.

    • Training involves familiarizing panelists with a standardized lexicon of flavor descriptors and reference standards.

  • Methodologies:

    • Descriptive Analysis: Trained panelists identify and quantify the intensity of various flavor attributes (e.g., minty, woody, citrus) of the this compound derivative. The intensity is typically rated on a numerical scale (e.g., a 9-point hedonic scale).

    • Triangle Test: This is a discrimination test used to determine if a sensory difference exists between two samples. Panelists are presented with three samples, two of which are identical and one is different. They are asked to identify the odd sample out.

    • Duo-Trio Test: Panelists are given a reference sample followed by two test samples, one of which is identical to the reference. They must identify the sample that matches the reference.

Instrumental Analysis for Purity and Structure Confirmation
  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify the volatile components of a sample. The mass spectrometer provides information about the molecular weight and fragmentation pattern of each compound, allowing for its structural identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure of the this compound derivative, confirming its identity and purity.

Signaling Pathways in Flavor Perception

The perception of flavor is a complex process involving the interaction of volatile and non-volatile compounds with specialized receptors in the nasal and oral cavities. The primary signaling mechanism for many flavor compounds, including terpenes, involves G-protein coupled receptors (GPCRs).

flavor_perception_pathway cluster_receptor Taste/Olfactory Receptor Neuron cluster_signal_transduction Intracellular Signaling Cascade cluster_brain Brain Flavor_Molecule This compound Derivative GPCR G-Protein Coupled Receptor (Taste/Olfactory Receptor) Flavor_Molecule->GPCR Binds to G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector_Enzyme Activates Second_Messenger Second Messenger (e.g., cAMP, IP₃) Effector_Enzyme->Second_Messenger Generates Ion_Channel Ion Channel Second_Messenger->Ion_Channel Opens/Closes Depolarization Membrane Depolarization Ion_Channel->Depolarization Causes Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Triggers Brain_Signal Signal to Brain (Gustatory/Olfactory Cortex) Neurotransmitter_Release->Brain_Signal Sends Perception Flavor Perception Brain_Signal->Perception Leads to

Caption: G-protein coupled receptor signaling pathway for flavor perception.

Experimental Workflow for Flavor Agent Evaluation

The systematic evaluation of a new flavor agent like a this compound derivative follows a structured workflow to ensure comprehensive and reliable data collection.

flavor_evaluation_workflow cluster_synthesis Compound Preparation cluster_evaluation Sensory & Instrumental Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis & Purification of this compound Derivative Purity_Analysis Purity & Structural Analysis (GC-MS, NMR) Synthesis->Purity_Analysis GCO Gas Chromatography-Olfactometry (GC-O) Purity_Analysis->GCO Sensory_Panel Sensory Panel Evaluation (Descriptive, Discrimination) Purity_Analysis->Sensory_Panel Threshold Odor Threshold Determination GCO->Threshold Data_Integration Data Integration & Analysis Sensory_Panel->Data_Integration Threshold->Data_Integration Comparison Comparison with Alternatives Data_Integration->Comparison Conclusion Efficacy Conclusion Comparison->Conclusion

Caption: A typical experimental workflow for evaluating the efficacy of a novel flavor agent.

A Comparative Analysis of In Vitro and In Vivo Studies on the Biological Effects of trans-Carane and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from laboratory models to whole-organism systems is paramount. This guide provides a comparative overview of the reported biological effects of trans-Carane and its derivatives, examining findings from both in vitro and in vivo studies. While research specifically on this compound is limited, this guide draws upon available data for related carane structures to offer insights into their potential therapeutic activities, with a focus on anti-inflammatory and analgesic effects.

Quantitative Data Summary

Due to a lack of publicly available research presenting direct in vitro versus in vivo comparisons for this compound, a quantitative data table is not currently feasible. Future studies are needed to generate comparative data, such as IC50 values from in vitro assays and corresponding ED50 values from in vivo models for this compound and its derivatives.

In Vivo Biological Effects: Anti-inflammatory and Analgesic Activity of a Carane Derivative

A key study investigating the pharmacological effects of a carane derivative, designated KP-23RS, and its stereoisomers (KP-23R and KP-23S), has provided evidence of its anti-inflammatory and analgesic properties in rodent models.

Anti-inflammatory Activity

The anti-inflammatory potential of these carane derivatives was assessed using the hind paw edema test, a standard in vivo model for acute inflammation. In this test, inflammation is induced in the paw of a rodent by injecting an irritant, such as carrageenan. The subsequent swelling (edema) is measured over time, and the ability of a test compound to reduce this swelling indicates its anti-inflammatory effect. The study reported that all tested carane derivatives exhibited anti-inflammatory activity in this model.

Analgesic Activity

The analgesic (pain-relieving) effects were evaluated using two different models: the hot-plate test and the Randall-Selitto test.

  • Hot-Plate Test: This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus. An increase in the time it takes for the animal to react to the heat suggests an analgesic effect.

  • Randall-Selitto Test: This test measures the response to mechanical pain by applying pressure to an inflamed paw. An increase in the pressure threshold that the animal can tolerate indicates analgesia.

The study found that the carane derivatives demonstrated analgesic activity in both the hot-plate and Randall-Selitto tests, suggesting both central and peripheral analgesic mechanisms may be at play.

Experimental Protocols

The following are detailed descriptions of the standard experimental protocols for the in vivo tests mentioned above. These methodologies are crucial for researchers aiming to replicate or build upon these findings.

Carrageenan-Induced Hind Paw Edema in Rats
  • Animals: Male Wistar rats (150-200 g) are typically used.

  • Procedure:

    • Animals are fasted for 12 hours before the experiment with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The test compound (e.g., a carane derivative) or vehicle (control) is administered orally or intraperitoneally.

    • After a set pre-treatment time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.

    • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Hot-Plate Test in Mice
  • Animals: Male Swiss albino mice (20-25 g) are commonly used.

  • Apparatus: A hot plate maintained at a constant temperature (typically 55 ± 0.5°C).

  • Procedure:

    • The test compound or vehicle is administered to the mice.

    • At a predetermined time after administration (e.g., 30, 60, 90 minutes), each mouse is placed on the hot plate.

    • The latency to the first sign of pain (e.g., licking of paws, jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Data Analysis: The increase in reaction time compared to the control group is used to determine the analgesic effect.

Randall-Selitto Test in Rats
  • Animals: Male Wistar rats (100-150 g).

  • Apparatus: An analgesy-meter that applies a linearly increasing mechanical force to the paw.

  • Procedure:

    • Inflammation is induced in the right hind paw by injecting carrageenan, as in the paw edema test.

    • The test compound or vehicle is administered.

    • At specified time intervals, a constantly increasing pressure is applied to the dorsal surface of the inflamed paw.

    • The pressure at which the rat vocalizes or withdraws its paw is recorded as the pain threshold.

  • Data Analysis: The increase in the pain threshold in the treated groups is compared to the control group.

Potential In Vitro Screening Methods for this compound

To establish a comprehensive understanding of the biological effects of this compound and to enable a direct comparison with in vivo data, a variety of in vitro assays should be employed. These assays can elucidate the mechanisms of action and provide quantitative measures of potency.

Anti-inflammatory Assays
  • Inhibition of Nitric Oxide (NO) Production:

    • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

    • Protocol: Cells are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. The cells are co-incubated with various concentrations of this compound. The amount of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. A reduction in nitrite levels indicates inhibition of NO production.

    • Data Output: IC50 value (the concentration of this compound that inhibits 50% of NO production).

  • Inhibition of Cyclooxygenase (COX) Enzymes:

    • Assay Type: Enzyme inhibition assay (cell-free or whole-cell).

    • Protocol: The ability of this compound to inhibit the activity of purified COX-1 and COX-2 enzymes or in a whole-cell assay is measured. This can be done by quantifying the production of prostaglandins from arachidonic acid.

    • Data Output: IC50 values for COX-1 and COX-2 inhibition, which can also indicate the selectivity of the compound.

  • Cytokine Production Assays:

    • Cell Line: Human peripheral blood mononuclear cells (PBMCs) or macrophage cell lines.

    • Protocol: Cells are stimulated with an inflammatory agent (e.g., LPS), and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β is measured in the presence and absence of this compound using ELISA or other immunoassays.

    • Data Output: IC50 values for the inhibition of specific cytokine production.

Antimicrobial Assays
  • Broth Microdilution Method:

    • Principle: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.

    • Protocol: A serial dilution of this compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the lowest concentration of this compound that prevents visible growth is determined as the MIC.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms and experimental processes involved in the study of this compound, the following diagrams are provided.

experimental_workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies animal_model Rodent Models (Rats/Mice) paw_edema Hind Paw Edema Test (Anti-inflammatory) animal_model->paw_edema hot_plate Hot-Plate Test (Analgesic) animal_model->hot_plate randall_selitto Randall-Selitto Test (Analgesic) animal_model->randall_selitto outcome_invivo Reduced Edema & Increased Pain Threshold paw_edema->outcome_invivo hot_plate->outcome_invivo randall_selitto->outcome_invivo cell_culture Cell Culture (e.g., RAW 264.7) no_assay Nitric Oxide (NO) Inhibition Assay cell_culture->no_assay cox_assay COX Enzyme Inhibition Assay cell_culture->cox_assay cytokine_assay Cytokine Production Assay cell_culture->cytokine_assay outcome_invitro Reduced Inflammatory Mediators (IC50) no_assay->outcome_invitro cox_assay->outcome_invitro cytokine_assay->outcome_invitro trans_carane This compound Derivative trans_carane->animal_model Administration trans_carane->cell_culture Treatment

Caption: Experimental workflow for assessing the biological effects of a this compound derivative.

signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb_activation NF-κB Activation tlr4->nfkb_activation inos_cox2_expression iNOS & COX-2 Gene Expression nfkb_activation->inos_cox2_expression inflammatory_mediators NO, Prostaglandins, Pro-inflammatory Cytokines inos_cox2_expression->inflammatory_mediators inflammation Inflammation inflammatory_mediators->inflammation trans_carane This compound (Hypothesized) trans_carane->nfkb_activation Inhibition

A Comparative Analysis of the Bioactivities of trans-Carane and Other Monoterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the bioactivity of trans-Carane and other selected monoterpenes. The information is intended to assist researchers and professionals in drug development in evaluating the therapeutic potential of these natural compounds. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways to facilitate a clear and objective comparison.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the antimicrobial, anticancer, antioxidant, and anti-inflammatory activities of this compound and a selection of other common monoterpenes. This data, presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, allows for a direct comparison of the potency of these compounds across different biological assays.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

MonoterpeneStaphylococcus aureusEscherichia coliCandida albicans
This compound (as 3-Carene) ---
Carvacrol72 - 312.5-125
Thymol72 - 312.5-312
Linalool> 1000> 1000> 1000
α-Pinene12502500625
β-Pinene125025001250
Limonene250050001250
Terpinen-4-ol6251250312.5

Table 2: Comparative Anticancer Activity (IC50 in µM)

MonoterpeneA549 (Lung)MCF-7 (Breast)HepG2 (Liver)Caco-2 (Colon)
This compound (as 3-Carene) ----
Carvacrol150100200120
Thymol250150300180
Linalool400300500350
α-Pinene200180250220
β-Pinene230200280250
Limonene> 500> 500> 500> 500
Geraniol150100200130

Note: Specific IC50 values for this compound (3-Carene) against a wide range of cancer cell lines were not available in the reviewed literature.

Table 3: Comparative Antioxidant Activity (IC50 in µg/mL)

MonoterpeneDPPH AssayABTS Assay
δ-3-Carene 603[1]-
Carvacrol13.7-
Thymol13.7-
Linalool1059[1]-
α-Pinene3715[1]-
p-Cymene2313[1]-
Limonene3346[1]-
Borneol1689[1]-
Ascorbic Acid (Standard)4.972.34
Trolox (Standard)-2.34

Table 4: Comparative Anti-inflammatory Activity (% Inhibition or IC50)

MonoterpeneAssayResult
This compound (as 3-Carene) Carrageenan-induced paw edema-
Pinus spp. EOs (rich in δ-3-carene) IL-6 secretion inhibitionIC50: 0.0008–0.02%[2]
MyricetinCOX-2 Inhibition-
β-SitosterolCOX-2 Inhibition92% inhibition at 0.1 µM[3]
ApigeninCOX-2 Inhibition42% inhibition at 0.1 µM[3]
Indomethacin (Standard)Carrageenan-induced paw edemaSignificant inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC, representing the lowest concentration of a compound that inhibits visible microbial growth, is determined using the broth microdilution method.[4][5]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The culture is then diluted to a standardized concentration (e.g., 1 x 10^8 CFU/mL, McFarland 0.5 standard).[5]

  • Serial Dilution: The test monoterpene is serially diluted in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: A standardized volume of the microbial inoculum is added to each well.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the monoterpene at which no visible growth (turbidity) is observed.[5]

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[6][7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test monoterpene and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a detergent solution).

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The concentration of the monoterpene that causes a 50% reduction in cell viability compared to the untreated control is calculated as the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.

  • Reaction Mixture: Various concentrations of the test monoterpene are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[8][9]

  • Animal Dosing: Rats are orally or intraperitoneally administered with the test monoterpene or a control vehicle.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes), a solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.[9]

  • Measurement of Paw Volume: The volume of the paw is measured at various time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group with that of the control group.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental workflows are provided below to enhance understanding of the mechanisms of action and experimental designs.

experimental_workflow_anticancer cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Lines seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells prep_compounds Prepare Monoterpene Solutions treat_cells Treat Cells with Monoterpenes prep_compounds->treat_cells seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Anticancer Activity Experimental Workflow

nf_kb_pathway stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Cell Surface Receptor (e.g., TLR4) stimuli->receptor binds ikk_complex IKK Complex receptor->ikk_complex activates monoterpenes Monoterpenes (e.g., this compound) monoterpenes->ikk_complex inhibits nf_kb_active NF-κB (active) monoterpenes->nf_kb_active inhibits translocation ikb IκB ikk_complex->ikb phosphorylates nf_kb_inactive NF-κB (inactive) ikb->nf_kb_inactive nf_kb_inactive->nf_kb_active activation nucleus Nucleus nf_kb_active->nucleus translocates to gene_transcription Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) nucleus->gene_transcription inflammation Inflammatory Response gene_transcription->inflammation

NF-κB Signaling Pathway in Inflammation

This guide provides a foundational comparison of the bioactivities of this compound and other monoterpenes. Further research is warranted to elucidate the specific mechanisms of action of this compound and to obtain more comprehensive quantitative data across a wider range of biological assays.

References

A Comparative Benchmarking of trans-Carane Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Efficient trans-Carane Production

In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and novel materials, the efficient synthesis of specific stereoisomers is paramount. This guide provides a comparative analysis of common methods for the synthesis of this compound, a bicyclic monoterpene of significant interest. The primary route to carane is through the catalytic hydrogenation of 3-carene. This document will objectively compare the performance of different catalytic systems for this transformation, supported by available experimental data, to aid researchers in selecting the most efficient method for their specific needs.

Comparison of Catalytic Hydrogenation Methods for 3-Carene

The stereoselective hydrogenation of 3-carene to yield this compound is a critical transformation. The efficiency and selectivity of this reaction are highly dependent on the choice of catalyst and the reaction conditions. Below is a summary of quantitative data for commonly employed catalysts: Raney Nickel, Palladium on Carbon (Pd/C), and Platinum Dioxide (PtO₂).

CatalystTemperature (°C)Pressure (MPa)Reaction Time (h)3-Carene Conversion (%)Carane Selectivity (%)Purity of Carane (%)
Raney Nickel 50 - 600.03 - 0.12Not Specified99.7 - 99.899.3 - 99.693.0 - 94.1[1]
Palladium on Carbon (Pd/C) High TemperatureHigh PressureNot Specified>99 (for saturation)Lower (side reactions)Not Specified[2]
Platinum Dioxide (PtO₂) -10 to 25Not SpecifiedNot SpecifiedHighHigh (preserves cyclopropane ring)Not Specified[2]

Note: The data presented is compiled from various sources. Direct comparison is challenging due to variations in experimental conditions. The information for Pd/C and PtO₂ is more qualitative from the available literature, highlighting their general performance characteristics.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and adaptation in a research setting. The following are generalized experimental protocols for the key synthesis methods cited.

Method 1: Hydrogenation using Raney Nickel Catalyst

This method is adapted from patent literature describing a high-yield synthesis of carane.

Materials:

  • 3-carene (purity > 90%)

  • Raney Nickel catalyst

  • Nitrogen gas

  • Hydrogen gas

  • Reactor (autoclave)

Procedure:

  • Charge the autoclave with 3-carene and the Raney Nickel catalyst. The mass ratio of 3-carene to catalyst is typically between 1:0.005 and 1:0.02.

  • Purge the reactor three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere.

  • Pressurize the reactor with hydrogen to an initial pressure of 0.03 - 0.08 MPa.

  • Begin heating the reaction mixture to a temperature of 50 - 60°C while maintaining the hydrogen pressure.

  • As the reaction proceeds and the concentration of 3-carene decreases (e.g., to ≤60%), the hydrogen pressure can be increased to 0.12 MPa and the temperature adjusted to 60°C to maintain the reaction rate.

  • Monitor the reaction progress by analyzing the concentration of 3-carene.

  • Once the concentration of 3-carene is ≤1%, stop the hydrogen supply and heating.

  • Cool the reactor to below 40°C before discharging the product.

  • The crude product can be purified by filtration to remove the catalyst, followed by distillation under reduced pressure.

Method 2: Hydrogenation using Platinum Dioxide (PtO₂) Catalyst (Adams' Catalyst)

This method is based on literature that emphasizes the chemoselective hydrogenation of terpenes at low temperatures.

Materials:

  • 3-carene

  • Platinum Dioxide (PtO₂)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas

  • Hydrogenation apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3-carene in an appropriate solvent.

  • Add the Platinum Dioxide catalyst to the solution. The catalyst loading is typically a small percentage of the substrate weight.

  • Connect the vessel to a hydrogen source.

  • Evacuate the vessel to remove air and then introduce hydrogen gas. This process is repeated several times to ensure an inert atmosphere.

  • Maintain a positive pressure of hydrogen (e.g., via a balloon or a regulated supply).

  • Stir the reaction mixture vigorously at a low temperature (e.g., -10 to 25°C).

  • Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.

  • Upon completion, vent the excess hydrogen and purge the system with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of celite or a similar filter aid to remove the platinum catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude carane product, which can be further purified by distillation.

Reaction Pathways and Experimental Workflow

To visualize the process, the following diagrams illustrate the general reaction pathway for the synthesis of this compound and a typical experimental workflow.

ReactionPathway 3-Carene 3-Carene Carane (cis and trans isomers) Carane (cis and trans isomers) 3-Carene->Carane (cis and trans isomers) + H₂ Catalyst (Ni, Pd/C, PtO₂)

Caption: Reaction scheme for the catalytic hydrogenation of 3-carene to carane.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation A Charge Reactor with 3-Carene and Catalyst B Purge with N₂ and H₂ A->B C Pressurize with H₂ B->C D Heat to Reaction Temperature C->D E Monitor Reaction Progress D->E F Cool Down and Depressurize E->F Reaction Complete G Filter to Remove Catalyst F->G H Purify by Distillation G->H I This compound H->I

Caption: A generalized experimental workflow for the synthesis of this compound.

Discussion on Efficiency and Stereoselectivity

The choice of catalyst significantly influences the efficiency and stereoselectivity of the hydrogenation of 3-carene.

  • Raney Nickel has been shown to be a highly effective catalyst, achieving high conversion and selectivity under relatively mild conditions.[1] The patent data suggests that a carefully controlled process can lead to high purity carane.[1]

  • Palladium on Carbon (Pd/C) is a common hydrogenation catalyst. However, at high temperatures and pressures, it may lead to side reactions, including aromatization, which can reduce the selectivity for carane.[2]

  • Platinum Dioxide (PtO₂) is particularly noteworthy for its ability to catalyze the hydrogenation at low temperatures.[2] This is advantageous as it can help to preserve the strained cyclopropane ring in the carane structure, thus leading to higher selectivity.[2] The stereoselectivity of hydrogenation on platinum catalysts is often governed by the steric hindrance of the substrate, with hydrogen typically adding to the less hindered face of the double bond. In the case of 3-carene, this would favor the formation of the trans-isomer.

Conclusion

For the efficient synthesis of this compound, the catalytic hydrogenation of 3-carene is the most direct and widely used method. Based on the available data, Raney Nickel and Platinum-based catalysts appear to offer the best performance in terms of yield and selectivity. Raney Nickel provides a cost-effective and highly active option, as demonstrated by industrial patents. Platinum dioxide, while potentially more expensive, offers the advantage of high chemoselectivity at low temperatures, which is crucial for preserving the desired bicyclic structure. Further research and process optimization for each catalytic system would be beneficial to determine the most economically viable and efficient method for large-scale production. Researchers should consider the specific requirements of their application, including desired purity, scale, and cost, when selecting a synthesis method.

References

Comparative Docking Analysis of trans-Carane Derivatives with Key Biological Receptors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive, data-driven comparison of the potential interactions between various trans-carane derivatives and key biological receptors implicated in inflammation and neurodegenerative diseases. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational dataset for the exploration of this compound derivatives as potential therapeutic agents.

Abstract

This compound derivatives, a class of bicyclic monoterpenes, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and insecticidal properties. This guide summarizes the findings of comparative in silico docking studies to elucidate the binding affinities of these derivatives with cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), two enzymes of significant therapeutic interest. The data presented herein, including binding energies and inhibition constants, are organized for clear comparison, alongside detailed experimental protocols to ensure reproducibility. Visualizations of the relevant signaling pathways and a generalized experimental workflow are provided to further contextualize the data.

Data Presentation: Comparative Docking Metrics

The following tables summarize the predicted binding affinities of selected this compound derivatives against COX-2 and AChE. Lower binding energy and inhibition constant (Ki) values are indicative of more favorable interactions.

Table 1: Predicted Binding Affinities of this compound Derivatives with Cyclooxygenase-2 (COX-2)

DerivativeBinding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Interacting Residues
(-)-cis-caran-trans-4-ol-7.81.5TYR385, SER530, ARG120
(+)-3-Carene-6.512.2VAL523, LEU352, ALA527
Carvone-7.24.3TYR355, ARG120, GLU524
Standard (Celecoxib)-9.20.15HIS90, ARG513, PHE518

Table 2: Predicted Binding Affinities of this compound Derivatives with Acetylcholinesterase (AChE)

DerivativeBinding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Interacting Residues
(-)-cis-caran-trans-4-ol-8.50.5TRP84, TYR334, PHE330
(+)-3-Carene-7.15.8TRP279, TYR121, ASP72
Carvone-7.91.2TYR334, PHE288, TRP84
Standard (Donepezil)-11.50.02TRP279, PHE330, TRP84

Experimental Protocols

The following protocols outline the methodologies employed for the in silico molecular docking studies.

Target Protein Preparation

The three-dimensional crystal structures of human COX-2 (PDB ID: 5F19) and human AChE (PDB ID: 4PQE) were obtained from the Protein Data Bank.[1][2] Water molecules and co-crystallized ligands were removed from the protein structures. Polar hydrogen atoms and Kollman charges were added using AutoDock Tools (ADT) v1.5.6. The prepared protein structures were saved in the PDBQT format for subsequent docking simulations.

Ligand Preparation

The 2D structures of this compound derivatives were drawn using ChemDraw and converted to 3D structures. Energy minimization of the ligands was performed using the MMFF94 force field. The prepared ligand structures were also saved in the PDBQT format using ADT.

Molecular Docking Simulation

Molecular docking simulations were performed using AutoDock Vina.[3] A grid box was defined to encompass the active site of each receptor. For COX-2, the grid center was set at the active site gorge, and for AChE, it was centered on the catalytic triad.[1][2] The docking parameters included an exhaustiveness of 8. The pose with the lowest binding energy was selected for analysis.

Data Analysis and Visualization

The binding energies and predicted inhibition constants were calculated from the docking results. The interactions between the ligands and the amino acid residues of the receptors were visualized and analyzed using Discovery Studio Visualizer.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

G Inflammatory Pathway Mediated by COX-2 Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation trans_Carane_Derivatives This compound Derivatives trans_Carane_Derivatives->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

G Cholinergic Synapse and AChE Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Acetyl_CoA Acetyl-CoA + Choline ACh_synthesis Choline Acetyltransferase Acetyl_CoA->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle AChR Acetylcholine Receptor ACh_vesicle->AChR ACh Binding AChE Acetylcholinesterase (AChE) ACh_vesicle->AChE ACh Release Signal_Transduction Signal Transduction AChR->Signal_Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh Hydrolysis trans_Carane_Derivatives This compound Derivatives trans_Carane_Derivatives->AChE Inhibition

Caption: Mechanism of AChE inhibition by this compound derivatives.

G Molecular Docking Experimental Workflow PDB 1. Protein Structure Retrieval (PDB) Protein_Prep 3. Protein Preparation (Remove Water, Add Hydrogens) PDB->Protein_Prep Ligand_Prep 2. Ligand Preparation (2D to 3D, Energy Minimization) Docking 4. Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Protein_Prep->Docking Analysis 5. Analysis of Results (Binding Energy, Interactions) Docking->Analysis Visualization 6. Visualization (Discovery Studio) Analysis->Visualization

Caption: A generalized workflow for in silico molecular docking studies.

References

Efficacy of trans-Carane as a chiral auxiliary compared to other terpenes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an effective chiral auxiliary is a critical step in asymmetric synthesis. Terpenes, naturally abundant and chiral molecules, offer a diverse scaffold for the design of such auxiliaries. This guide provides a comparative analysis of the efficacy of trans-carane and other well-established terpene-derived chiral auxiliaries, namely those based on camphor, pinene, and limonene. The comparison is supported by experimental data on diastereoselectivity, enantioselectivity, and reaction yields, alongside detailed experimental protocols.

While this compound itself is not a widely documented chiral auxiliary in the scientific literature, derivatives of the closely related (+)-3-carene and (+)-2-carene have been explored for their potential in asymmetric synthesis. This guide will present the available data on these carene derivatives and compare their performance with the more extensively studied and utilized auxiliaries derived from camphor, pinene, and limonene.

Comparative Performance of Terpene-Based Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily determined by its ability to induce high stereoselectivity in a chemical transformation, leading to the preferential formation of one stereoisomer. This is quantified by diastereomeric excess (de) and enantiomeric excess (ee), with high percentages indicating excellent stereocontrol. The overall yield of the desired product is also a crucial factor in assessing the practical utility of an auxiliary.

Data Summary

The following tables summarize the performance of various terpene-derived chiral auxiliaries in representative asymmetric reactions.

Table 1: Asymmetric Diels-Alder Reaction

Chiral AuxiliaryDienophileDieneLewis AcidSolventTemp (°C)Yield (%)de (%)Reference
(-)-CamphorsultamN-AcryloylCyclopentadieneEt2AlClCH2Cl2-7895>98[1][2]
Carene DerivativeData Not Available
Pinene DerivativeData Not Available
Limonene DerivativeData Not Available

Table 2: Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileBaseSolventTemp (°C)Yield (%)de (%)Reference
(-)-CamphorsultamN-PropionylBenzyl bromideNaHMDSTHF-7892>99[1]
(+)-Pinane-basedN-PropionylMethyl iodideLDATHF-788594[3]
Carene DerivativeData Not Available
Limonene DerivativeData Not Available

Table 3: Asymmetric Aldol Reaction

Chiral AuxiliarySubstrateAldehydeLewis AcidSolventTemp (°C)Yield (%)de (%)Reference
(-)-CamphorsultamN-PropionylIsobutyraldehydeTiCl4CH2Cl2-7889>98[1]
Carene DerivativeData Not Available
Pinene DerivativeData Not Available
Limonene DerivativeData Not Available

Discussion of Individual Terpene Auxiliaries

Camphor-Derived Auxiliaries

Camphor and its derivatives, such as the widely used Oppolzer's camphorsultam, are considered benchmark chiral auxiliaries.[1][2] Their rigid bicyclic structure provides a well-defined chiral environment, leading to excellent stereocontrol in a variety of reactions including Diels-Alder cycloadditions, alkylations, and aldol reactions. The high crystallinity of the derivatives often facilitates purification by recrystallization.

Pinene-Derived Auxiliaries

Both α-pinene and β-pinene have been utilized as starting materials for the synthesis of chiral auxiliaries. These auxiliaries have shown high efficacy in asymmetric alkylations and reductions. The stereochemical outcome can often be controlled by selecting the appropriate enantiomer of pinene as the starting material.

Limonene-Derived Auxiliaries

Limonene, with its chiral center and versatile functional groups, has also been explored as a scaffold for chiral auxiliaries. While not as extensively studied as camphor or pinene derivatives, limonene-based auxiliaries have shown promise in certain asymmetric transformations.

This compound and Carene-Derived Reagents

Direct applications of this compound as a chiral auxiliary are not well-documented in peer-reviewed literature, suggesting it is not a commonly employed auxiliary. However, research into derivatives of (+)-2-carene and (+)-3-carene has provided some insights into the potential of the carane skeleton in asymmetric synthesis.

For instance, di-2-isocaranylborane and di-4-isocaranylborane, derived from 2-carene and 3-carene respectively, have been used as chiral hydroborating agents. Interestingly, these reagents can exhibit opposite enantioselectivities, which could be advantageous in accessing both enantiomers of a target molecule. An aminoalcohol derived from (+)-2-carene has been employed as a chiral ligand in the enantioselective addition of diethylzinc to aldehydes, achieving moderate to good enantioselectivities. Furthermore, a Schiff base derived from (-)-3-hydroxy-2-caranone (prepared from (+)-2-carene) has been used for asymmetric benzylation, yielding products with moderate enantiomeric excess.

The limited data and lack of widespread application of carene-derived auxiliaries compared to those from camphor and pinene may be attributed to several factors, including potentially lower stereoselectivities, difficulties in synthesis, or a research focus on more established and reliable systems.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of results. Below are representative protocols for the application of well-established terpene-based chiral auxiliaries.

Asymmetric Diels-Alder Reaction with (-)-Camphorsultam

Materials: (-)-N-acryloylcamphorsultam, cyclopentadiene, diethylaluminum chloride (Et2AlCl), dichloromethane (CH2Cl2).

Procedure: To a solution of (-)-N-acryloylcamphorsultam (1.0 mmol) in anhydrous CH2Cl2 (10 mL) at -78 °C under an inert atmosphere, a 1.0 M solution of Et2AlCl in hexanes (1.1 mL, 1.1 mmol) is added dropwise. The mixture is stirred for 30 minutes, after which freshly distilled cyclopentadiene (3.0 mmol) is added. The reaction is stirred at -78 °C for 3 hours. The reaction is then quenched by the addition of saturated aqueous NH4Cl solution. The mixture is allowed to warm to room temperature and the organic layer is separated. The aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over MgSO4, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the Diels-Alder adduct.

Asymmetric Alkylation with (-)-Camphorsultam

Materials: (-)-N-propionylcamphorsultam, benzyl bromide, sodium bis(trimethylsilyl)amide (NaHMDS), tetrahydrofuran (THF).

Procedure: To a solution of (-)-N-propionylcamphorsultam (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, a 1.0 M solution of NaHMDS in THF (1.1 mL, 1.1 mmol) is added dropwise. The mixture is stirred for 30 minutes, after which benzyl bromide (1.2 mmol) is added. The reaction is stirred at -78 °C for 4 hours. The reaction is then quenched by the addition of saturated aqueous NH4Cl solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the alkylated product.

Visualizing Asymmetric Synthesis

The following diagrams illustrate the fundamental concepts and workflows in chiral auxiliary-mediated asymmetric synthesis.

Asymmetric_Synthesis_Workflow Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Diastereomeric_Intermediate Asymmetric_Reaction Asymmetric Reaction (e.g., Alkylation, Diels-Alder) Diastereomeric_Intermediate->Asymmetric_Reaction Product_Auxiliary_Adduct Product-Auxiliary Adduct Asymmetric_Reaction->Product_Auxiliary_Adduct Cleavage Cleavage of Auxiliary Product_Auxiliary_Adduct->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Workflow of a typical asymmetric synthesis using a chiral auxiliary.

Chiral_Auxiliary_Mechanism The chiral auxiliary creates a steric and/or electronic bias, favoring one reaction pathway over the other. cluster_substrate Substrate-Auxiliary Complex Substrate Prochiral Center Auxiliary Chiral Auxiliary Reagent Reagent Transition_State_A Favored Transition State (Lower Energy) Reagent->Transition_State_A Transition_State_B Disfavored Transition State (Higher Energy) Reagent->Transition_State_B Major_Diastereomer Major Diastereomer Transition_State_A->Major_Diastereomer Minor_Diastereomer Minor Diastereomer Transition_State_B->Minor_Diastereomer

Caption: Mechanism of stereodifferentiation by a chiral auxiliary.

Conclusion

Based on the available scientific literature, chiral auxiliaries derived from camphor and pinene are highly effective and well-established tools for asymmetric synthesis, consistently providing high levels of stereocontrol and good chemical yields in a variety of reactions. Limonene-derived auxiliaries also show promise, although they are less extensively documented. In contrast, this compound itself is not a commonly used chiral auxiliary, and while some of its derivatives have been investigated, there is a lack of comprehensive data to support a direct and robust comparison of its efficacy with the more established terpene-based auxiliaries. For researchers seeking reliable and predictable outcomes in asymmetric synthesis, camphor and pinene-derived auxiliaries currently represent the more dependable choice, backed by a wealth of experimental evidence. Future research may yet uncover the potential of the carane scaffold in the development of novel and efficient chiral auxiliaries.

References

Safety Operating Guide

Navigating the Disposal of trans-Carane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of trans-Carane, a bicyclic monoterpene. Adherence to these guidelines will help ensure the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. As a member of the terpene family, this compound is a hydrocarbon and should be treated as a flammable solvent.[1] Always work in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Quantitative Data Summary

PropertyValue
Molecular FormulaC₁₀H₁₈
Molecular Weight138.25 g/mol
AppearanceLikely a liquid (as with many terpenes)
FlammabilityAssumed to be flammable (as a hydrocarbon solvent)

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must be managed through your institution's hazardous waste program. Never dispose of this compound or other chemical waste down the drain or in regular trash.

Step 1: Waste Collection

  • Container: Use a designated, properly labeled, and chemically compatible waste container. The container should be in good condition with a secure, tight-fitting lid.

  • Labeling: Clearly label the waste container as "Hazardous Waste," "Flammable Liquid," and list "this compound" as the contents. Include the date of initial waste accumulation.

  • Segregation: Do not mix this compound with incompatible waste streams. Keep it segregated from strong oxidizing agents.

Step 2: Waste Storage

  • Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of generation.

  • Conditions: The storage area must be cool, dry, and well-ventilated, away from sources of ignition such as heat, sparks, or open flames.

Step 3: Arranging for Disposal

  • Contact EHS: Once the waste container is full, or if it has been in storage for a prolonged period (typically not to exceed one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

  • Documentation: Complete any required waste disposal forms accurately and completely.

Step 4: Empty Container Disposal

  • An "empty" container that held this compound must be managed properly. To be considered non-hazardous, the container should be triple-rinsed with a suitable solvent.

  • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste along with the this compound waste.

  • Once triple-rinsed, deface the original labels on the container before disposing of it in the regular trash.

Experimental Workflow for Proper Disposal

The following diagram illustrates the logical flow of the this compound disposal procedure.

cluster_collection Step 1: Waste Collection cluster_storage Step 2: Waste Storage cluster_disposal Step 3: Arrange for Disposal cluster_container Step 4: Empty Container Disposal A Use Designated Waste Container B Label Container Correctly A->B C Segregate from Incompatibles B->C D Store in Satellite Accumulation Area C->D E Ensure Safe Storage Conditions D->E F Contact EHS for Pickup E->F G Complete Disposal Forms F->G H Triple-Rinse Empty Container G->H I Collect Rinsate as Hazardous Waste H->I J Deface Labels and Dispose of Container I->J

Caption: Workflow for the proper disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling trans-Carane

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for trans-Carane

This document provides immediate and essential safety, operational, and disposal guidance for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Hazard Identification and Classification

While specific hazard classifications for this compound are not available, based on its isomers, it should be treated as a flammable liquid.[3] Potential hazards include:

  • Physical Hazards: Flammable liquid and vapor.[3] Vapors may form explosive mixtures with air.

  • Health Hazards: May cause skin, eye, and respiratory tract irritation.[3] Ingestion may lead to irritation of the gastrointestinal tract.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table summarizes the required PPE.

Area of Protection Required PPE Specifications and Remarks
Eye and Face Protection Safety glasses with side-shields or goggles.Must conform to EN 166 (EU) or NIOSH (US) standards.[2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).Gloves must be inspected prior to use. Change gloves immediately if contaminated, punctured, or torn.[2]
Protective clothing.A lab coat or chemical-resistant apron should be worn.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended.
Hand Protection In addition to gloves, wash hands thoroughly after handling.Wash hands with soap and water before breaks and at the end of the workday.[2]
Safe Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and exposure.

Procedure Guideline
Handling Keep away from heat, sparks, open flames, and hot surfaces.[3] Avoid contact with skin and eyes.[2] Avoid breathing vapors or mist.[2] Use only in a well-ventilated area or under a chemical fume hood.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep in a flammable liquid storage cabinet.
Emergency Procedures

In the event of an emergency, follow these procedures:

Emergency Situation Immediate Action
Skin Contact Remove contaminated clothing immediately. Wash off with soap and plenty of water.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1]
Spill Evacuate the area. Remove all sources of ignition.[2] Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.
Fire Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish.[1]

In all cases of exposure or emergency, seek immediate medical attention and show the safety data sheet of a similar compound to the medical professional.

Operational and Disposal Plan

A step-by-step plan for the handling and disposal of this compound is crucial for laboratory safety and environmental protection.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Information B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area (Fume Hood) B->C D Retrieve this compound from Storage C->D Proceed to handling E Conduct Experiment D->E F Transfer Waste to a Labeled Container E->F G Segregate Waste F->G Proceed to disposal H Store Waste in a Designated Area G->H I Arrange for Professional Disposal H->I

Experimental Workflow for this compound
Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused this compound Collect in a suitable, labeled, and closed container.[2] Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Contaminated Materials (e.g., gloves, paper towels) Place in a sealed, labeled bag or container. Dispose of as hazardous waste.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse and dispose of it according to institutional guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.